Andropanolide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(3E)-4-hydroxy-3-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O5/c1-12-4-7-16-19(2,9-8-17(23)20(16,3)11-21)14(12)6-5-13-15(22)10-25-18(13)24/h5,14-17,21-23H,1,4,6-11H2,2-3H3/b13-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOJKULTULYSRAS-WLRTZDKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC(C(C1CCC(=C)C2C/C=C/3\C(COC3=O)O)(C)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Andrographolide's Anti-Cancer Mechanisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Principle: Multi-Targeted Inhibition of Cancer Progression
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the plant Andrographis paniculata, has demonstrated significant potential as an anti-cancer agent. Its mechanism of action is multifaceted, targeting key cellular processes involved in cancer initiation and progression, including the induction of cell cycle arrest and apoptosis, and the inhibition of metastasis and angiogenesis. This technical guide provides an in-depth overview of the molecular mechanisms of andrographolide in cancer, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.
Quantitative Data Summary
The following tables summarize the cytotoxic and mechanistic effects of andrographolide across various cancer cell lines.
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cancer Type | Cell Line | IC50 Value (µM) | Incubation Time (h) |
| Oral Cancer | KB | 106.2 µg/ml | 24 |
| Cervical Cancer | SiHa | 85.59 | 48 |
| Cervical Cancer | CaSki | 87.52 | 48 |
| Breast Cancer | MCF-7 | 63.19 | 24 |
| 32.90 | 48 | ||
| 31.93 | 72 | ||
| Breast Cancer | MDA-MB-231 | 65 | 24 |
| 37.56 | 48 | ||
| 30.56 | 72 | ||
| 30 | 48 | ||
| Breast Cancer | T-47D | >30 | 48 |
| T-cell Acute Lymphoblastic Leukemia | Jurkat | 18.5 µg/mL | 24 |
| 9.3 µg/mL | 48 | ||
| 6.5 µg/mL | 72 | ||
| Insulinoma | β-TC-6 | ~10 | 48 |
| Glioblastoma | DBTRG-05MG | 13.95 | 72 |
Table 2: Effects of Andrographolide on Cell Cycle Distribution
| Cancer Cell Line | Concentration | Treatment Time (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| KB | IC25 (53 µg/ml) | 24 | 46.7 ± 0.8 | 36.15 ± 0.9 | - |
| KB | IC50 (106 µg/ml) | 24 | 76.42 ± 1.0 | 16.8 ± 0.6 | - |
| MDA-MB-231 | 30 µM | 24 | Decrease of 24.75 ± 0.5 | Increase of 9.91 ± 0.3 | - |
| MDA-MB-231 | 30 µM | 36 | Decrease of 28.86 ± 0.7 | Increase of 14.21 ± 0.2 | - |
| PC3 | 25 µM | 48 | Significant Decrease | - | Significant Increase |
| CL1-5 | 20 µM | - | - | Slight Decrease | 40.32 ± 0.861 |
Table 3: Modulation of Apoptosis-Related Proteins by Andrographolide
| Cancer Cell Line | Concentration | Treatment Time (h) | Protein | Change in Expression |
| TD-47 | 0.35-1.40 mM | 24, 48, 72 | p53, Bax, Caspase-3 | Increased |
| TD-47 | 0.35-1.40 mM | 24, 48, 72 | Bcl-2 | Decreased |
| Gastric Cancer Cells (AGS, SNU638, SNU601) | Varied | 48 | Bcl-2 | Decreased |
| Gastric Cancer Cells (AGS, SNU638, SNU601) | Varied | 48 | Bak | Increased |
| Gastric Cancer Cells (SNU638) | Varied | 48 | Bax | Increased |
| MCF-7 | 60 µM | - | Bcl-2 | 64% Inhibition |
| MCF-7 | 60 µM | - | Bax | 42% Inhibition |
| MDA-MB-231 | 30 µM | - | Bax, Apaf-1 | Increased |
| MDA-MB-231 | 30 µM | - | Bcl-2, Bcl-xL | Decreased |
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its anti-cancer effects by modulating a complex network of signaling pathways. The following diagrams, generated using the DOT language, illustrate the key pathways affected.
Caption: Overview of major signaling pathways modulated by andrographolide in cancer cells.
Caption: Andrographolide induces apoptosis via both extrinsic and intrinsic pathways.
Unlocking the Therapeutic Potential of Andrographolide: A Technical Guide to its Pharmacological Properties and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the "King of Bitters," Andrographis paniculata, has garnered significant scientific attention for its extensive pharmacological activities. This technical guide provides an in-depth exploration of the pharmacological properties of andrographolide and its derivatives, with a focus on their anti-inflammatory, anticancer, and antiviral activities. We delve into the molecular mechanisms of action, presenting key signaling pathways and experimental workflows in detailed diagrams. This guide also compiles quantitative data on the bioactivity of various derivatives and provides detailed protocols for essential experimental assays, serving as a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction
Andrographolide, the principal bioactive component of Andrographis paniculata, has been a staple in traditional medicine for centuries, particularly in Asia, for treating a variety of ailments, including respiratory infections and inflammatory conditions. Modern pharmacological research has begun to unravel the scientific basis for these therapeutic effects, revealing a molecule with a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory properties.[1] However, the clinical application of andrographolide itself has been hampered by its poor solubility and limited bioavailability.[2] This has spurred the development of numerous semi-synthetic derivatives designed to enhance its physicochemical properties and biological efficacy.[2][3] This guide offers a technical overview of the pharmacological landscape of andrographolide and its derivatives, providing researchers with the foundational knowledge and practical methodologies to further explore their therapeutic potential.
Pharmacological Properties and Mechanisms of Action
The therapeutic effects of andrographolide and its derivatives stem from their ability to modulate multiple key signaling pathways involved in the pathogenesis of various diseases.
Anti-inflammatory Properties
Andrographolide and its derivatives exhibit potent anti-inflammatory effects by targeting key mediators of the inflammatory cascade. A primary mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the immune response and inflammation.[4] By preventing the translocation of NF-κB to the nucleus, andrographolide reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[4] Additionally, it suppresses the production of prostaglandins (B1171923) and nitric oxide by inhibiting cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), respectively.[4]
Anticancer Properties
The anticancer activity of andrographolide and its derivatives is multifaceted, involving the induction of cell cycle arrest, apoptosis, and the inhibition of angiogenesis and metastasis.[1][5] These compounds have demonstrated cytotoxicity against a broad range of cancer cell lines.[6] Mechanistically, andrographolide can modulate critical signaling pathways often dysregulated in cancer, such as the PI3K/Akt pathway, leading to decreased cell proliferation and survival.[4] It has also been shown to downregulate anti-apoptotic proteins like Bcl-2 and upregulate pro-apoptotic proteins like Bax.[4] Furthermore, andrographolide can inhibit angiogenesis by suppressing vascular endothelial growth factor (VEGF) and its receptor.[4]
Antiviral Properties
Andrographolide and its derivatives have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses.[2][5] Their mechanisms of action are varied and can target different stages of the viral life cycle. For instance, andrographolide has been shown to interfere with viral entry and replication.[7] Against the influenza virus, it has been suggested to directly interact with viral hemagglutinin, blocking its binding to cellular receptors.[4] In the context of Hepatitis C virus (HCV), andrographolide has been reported to inhibit the viral NS3/4A protease.[4]
Quantitative Bioactivity Data
The following tables summarize the in vitro bioactivity of andrographolide and some of its key derivatives, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Andrographolide and Derivatives (IC50, µM)
| Compound/Derivative | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | MDA-MB-231 (Breast) | HCT-116 (Colon) |
| Andrographolide | 2.43[5] | - | 63.19 (24h)[8] | 65 (24h)[8] | - |
| 32.90 (48h)[8] | 37.56 (48h)[8] | ||||
| 31.93 (72h)[8] | 30.56 (72h)[8] | ||||
| 3,19-O-ethylidene andrographolide | 2.43[5] | - | - | - | - |
| 3,19-O-acetal derivatives | - | - | - | - | - |
| Methyl sulfonyl derivative (4a) | Potent[4] | Potent[4] | Potent[4] | - | - |
| Ethyl sulfonyl derivative (4b) | Potent[4] | Potent[4] | Potent[4] | - | - |
| 14α-O-(1,4-disubstituted-1,2,3-triazolyl) derivatives | - | Enhanced cytotoxicity[9] | - | - | Enhanced cytotoxicity[9] |
| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | - | - | - | - | 0.85[1] |
Table 2: Anti-inflammatory Activity of Andrographolide and Derivatives (IC50, µM)
| Compound/Derivative | Assay | IC50 (µM) |
| Andrographolide | NO production inhibition (LPS-induced murine macrophages) | 21.9[6] |
| 14-deoxy-11,12-didehydroandrographolide | NO production inhibition (LPS-induced murine macrophages) | 94.12[10] |
| Neoandrographolide | NO production inhibition (LPS-induced murine macrophages) | >100[10] |
| Andrograpanin | NO production inhibition (LPS-induced murine macrophages) | >100[10] |
Table 3: Antiviral Activity of Andrographolide and Derivatives (EC50/IC50, µM)
| Compound/Derivative | Virus | Cell Line | EC50/IC50 (µM) |
| Andrographolide | DENV2 | HepG2 | 21.304[1] |
| DENV2 | HeLa | 22.739[1] | |
| HSV-1 | - | 8.28 µg/mL[1] | |
| ZIKV | A549 | 31.8[11] | |
| DENV 2 | HEK293T/17 | 35.2[11] | |
| Neoandrographolide | HSV-1 | - | 7.97 µg/mL[1] |
| 14-deoxy-11,12-didehydroandrographolide | HSV-1 | - | 11.1 µg/mL[1] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H9N2) | MDCK | 8.4[1] |
| Influenza A (H5N1) | MDCK | 15.2[1] | |
| Influenza A (H1N1) | MDCK | 7.2[1] | |
| 14-aryloxy analogue (ZAD-1) | ZIKV | A549 | 27.9[11] |
| DENV 2 | HEK293T/17 | 22.6[11] |
Table 4: Pharmacokinetic Parameters of Andrographolide in Rats
| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg.h/mL) | t1/2 (h) | Reference |
| Intramuscular | 50 | 3.17 | 4 | 13.7 | 1.3 | [12] |
| Oral (extract) | 133.33 | 0.116 | 0.75 | 0.278 | 2.45 | [13] |
| Oral (pure) | 100 | - | - | - | - | [13] |
| Oral (with Aceclofenac) | 20 | 5.91 (ACF) | 0.08 (ACF) | - | - | [14] |
| Oral (with Celecoxib) | 20 | 2.67 (CXB) | 4 (CXB) | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological properties of andrographolide and its derivatives.
In Vitro Cytotoxicity Assessment: MTT Assay
Protocol:
-
Cell Seeding: Plate cells in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treatment: After 24 hours, treat the cells with various concentrations of andrographolide or its derivatives and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 1.5 hours at 37°C.
-
Solubilization: Remove the MTT solution, and add 130 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Western Blot Analysis of NF-κB Pathway Proteins
Protocol:
-
Sample Preparation: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 40 µg of total protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NF-κB pathway proteins (e.g., p-p65, p65, p-IκBα, IκBα) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Assessment: Carrageenan-Induced Paw Edema in Rats
Protocol:
-
Animal Acclimatization: Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Treatment: Administer andrographolide, its derivatives, or a vehicle control to the rats orally (p.o.) or intraperitoneally (i.p.). A standard anti-inflammatory drug like diclofenac (B195802) can be used as a positive control.[15]
-
Induction of Edema: Thirty minutes after drug administration, inject 0.1 mL of a 1% w/v carrageenan solution in normal saline into the subplantar tissue of the right hind paw.[15]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Conclusion and Future Directions
Andrographolide and its derivatives represent a promising class of natural product-based therapeutic agents with a diverse range of pharmacological activities. Their ability to modulate key signaling pathways, such as NF-κB and PI3K/Akt, provides a strong rationale for their development in treating inflammatory diseases, cancer, and viral infections. The data compiled in this guide highlights the potential for synthetic modifications to enhance the potency and pharmacokinetic profiles of the parent compound.
Future research should focus on several key areas. A more comprehensive understanding of the structure-activity relationships will be crucial for the rational design of next-generation derivatives with improved efficacy and safety profiles. Further in vivo studies are necessary to validate the in vitro findings and to establish the therapeutic potential of these compounds in relevant disease models. Additionally, a more thorough investigation into the pharmacokinetic and toxicological profiles of the most promising derivatives is essential for their clinical translation. The development of novel drug delivery systems to overcome the bioavailability challenges of andrographolide and its derivatives also warrants further exploration. Through continued interdisciplinary research, the full therapeutic potential of this ancient remedy can be unlocked for the benefit of modern medicine.
References
- 1. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 5. researchgate.net [researchgate.net]
- 6. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Andrographolide and Its 14-Aryloxy Analogues Inhibit Zika and Dengue Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of Andrographis paniculata extract and Andrographolide on the pharmacokinetics of Aceclofenac and Celecoxib in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Core Structure-Activity Relationship of Andrographolide Analogues: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the "King of Bitters" (Andrographis paniculata), has emerged as a compelling scaffold for the development of novel therapeutics. Its broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral effects, has spurred extensive research into its structure-activity relationships (SAR). This technical guide provides an in-depth analysis of the key structural modifications of andrographolide and their impact on its therapeutic potential, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Core Structure and Key Modification Sites
The andrographolide molecule possesses several key functional groups that are amenable to chemical modification. The core structure consists of a diterpene lactone with three hydroxyl groups at C-3, C-14, and C-19, an α,β-unsaturated γ-butyrolactone ring, and an exocyclic double bond at C-8(17). SAR studies have revealed that modifications at these sites can significantly modulate the compound's biological activity.[1]
Anticancer Activity: Structure-Activity Relationship
The anticancer properties of andrographolide and its analogues are among the most extensively studied.[1][2][3] Modifications across the molecule have been shown to enhance cytotoxicity and induce apoptosis in various cancer cell lines.
Key SAR Insights for Anticancer Activity:
-
α,β-Unsaturated γ-Butyrolactone Moiety: This functional group is crucial for cytotoxic activity.[4][5] Its electrophilic nature allows for Michael addition reactions with nucleophilic residues in target proteins, leading to enzyme inhibition and apoptosis induction.
-
C-14 Hydroxyl Group: Esterification or etherification at the C-14 position has been a successful strategy to enhance anticancer potency.[3][4][6] Introducing aromatic or heterocyclic moieties at this position can improve cellular uptake and target engagement. For instance, some C-14 ester analogues have demonstrated significantly lower IC50 values compared to the parent andrographolide.[6]
-
C-3 and C-19 Hydroxyl Groups: Modifications at these positions, such as the formation of benzylidene acetals, have yielded compounds with improved activity against various cancer cell lines.[7]
-
C-12 Position: Introduction of substituents at the C-12 position of the 14-deoxy-andrographolide scaffold has been shown to be important for cytotoxicity, particularly against breast cancer cells.
Quantitative Data: Anticancer Activity of Andrographolide Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected andrographolide analogues against various cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
| Andrographolide | MCF-7 (Breast) | 32.90 (48h) | [1][8] |
| MDA-MB-231 (Breast) | 37.56 (48h) | [1][8] | |
| HCT-116 (Colon) | 0.85 (GI50) | [3] | |
| DU145 (Prostate) | >100 | [3] | |
| A549 (Lung) | 6.6 | [3] | |
| PC-3 (Prostate) | 5.9 | [3] | |
| 3,19-di-O-acetyl-12-phenylthio-14-deoxy-andrographolide | HCT-116 (Colon) | 0.85 (GI50) | [3] |
| Indolo[3,2-b]andrographolide Derivative | MCF-7 (Breast) | 1.85 | [3] |
| HCT-116 (Colon) | 1.22 | [3] | |
| DU145 (Prostate) | 1.24 | [3] | |
| C-17 Ester Derivative (para-methoxyphenylacetyl) | A549 (Lung) | 3.5 | [3] |
| Andrographolide | A375 (Melanoma) | 12.07 (48h) | [1] |
| C8161 (Melanoma) | 10.92 (48h) | [1] |
Anti-inflammatory Activity: Structure-Activity Relationship
Andrographolide's potent anti-inflammatory effects are primarily attributed to its ability to inhibit the NF-κB signaling pathway.[9] SAR studies in this area have focused on enhancing this inhibitory activity.
Key SAR Insights for Anti-inflammatory Activity:
-
α,β-Unsaturated Lactone Ring: Similar to its role in anticancer activity, this moiety is critical for anti-inflammatory action, likely through covalent modification of key signaling proteins like IKK.
-
Modifications for Improved Bioavailability: While not directly related to intrinsic activity, synthetic modifications that improve the solubility and bioavailability of andrographolide can lead to enhanced in vivo anti-inflammatory effects.
Quantitative Data: Anti-inflammatory Activity of Andrographolide Analogues
The following table presents the half-maximal inhibitory concentration (IC50) values of andrographolide and its analogues for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation.
| Compound/Analogue | Assay | IC50 (µM) | Reference |
| Andrographolide | NO Inhibition (RAW 264.7) | - | |
| 14-deoxy-11,12-didehydroandrographolide | NO Inhibition (RAW 264.7) | 94.12 | [10] |
| Neoandrographolide | NO Inhibition (RAW 264.7) | >100 | [10] |
| Andrographolide-rich Fraction (F2) | NO Inhibition (RAW 264.7) | 98.36% inhibition | [10] |
| Andrographolide | NF-κB Inhibition (ELAM9-RAW264.7) | - | [11] |
Antiviral Activity: Structure-Activity Relationship
Andrographolide and its derivatives have demonstrated promising activity against a range of viruses, including influenza, HIV, and dengue virus.[12]
Key SAR Insights for Antiviral Activity:
-
14-Deoxy-11,12-didehydroandrographolide (DDA): This natural analogue often exhibits more potent antiviral activity than andrographolide itself.
-
C-14 and C-15 Modifications: The introduction of aryloxy groups at the C-14 position has yielded analogues with dual antiviral and anti-inflammatory activities.[13] Modifications at the C-15 position have also been explored, leading to compounds with anti-HIV activity.[13]
-
C-19 Sulfonates: The addition of a sulfonate group at the C-19 position has been shown to be effective in covalently binding to viral targets and reducing viral replication.
Quantitative Data: Antiviral Activity of Andrographolide Analogues
The following table summarizes the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values of selected andrographolide analogues against various viruses.
| Compound/Analogue | Virus | Cell Line | EC50/IC50 (µM) | Reference |
| Andrographolide | DENV2 | HepG2 | 21.304 | [12] |
| DENV2 | HeLa | 22.739 | [12] | |
| HIV | HL2/3 | 0.59 | [12] | |
| SARS-CoV-2 | Calu-3 | 0.034 | [12] | |
| 14-deoxy-11,12-didehydroandrographolide | HIV | - | 49.0 µg/mL | [12] |
| 14-aryloxy analogue | DENV | - | 22.6 | [13] |
| ZIKV | - | 27.9 | [13] | |
| 3-nitrobenzylidene derivative | HIV | - | 0.51 | [13] |
| 14β-andrographolide | SARS-CoV-2 | Vero E6 | 2.1 (NT50) | [13] |
Key Signaling Pathways
Andrographolide and its analogues exert their biological effects by modulating several key signaling pathways. The most prominent among these are the NF-κB and JAK-STAT pathways.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] Andrographolide is a well-established inhibitor of this pathway.
Caption: Andrographolide inhibits the NF-κB pathway.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is crucial for cytokine signaling and plays a significant role in cell proliferation, differentiation, and apoptosis.[6][14][15] Andrographolide has been shown to inhibit this pathway, contributing to its anticancer and anti-inflammatory effects.[14][15][16]
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, cytotoxicity, and structure-activity relationship (SAR) studies of andrographolide analogues as anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Site-Selective Synthesis of C-17 Ester Derivatives of Natural Andrographolide for Evaluation as a Potential Anticancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Andrographolide Derivatives as Anti-inflammatory Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inhibition of the JAK-STAT3 pathway by andrographolide enhances chemosensitivity of cancer cells to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Andrographolide's Therapeutic Potential in Neuroinflammatory Diseases: A Technical Guide to its Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a critical underlying factor in the pathogenesis of a wide range of debilitating neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. The activation of glial cells, such as microglia and astrocytes, triggers a cascade of inflammatory responses that contribute to neuronal damage and disease progression. Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has emerged as a promising natural compound with potent anti-inflammatory and neuroprotective properties.[1][2][3] This technical guide provides an in-depth analysis of the molecular targets of andrographolide in the context of neuroinflammatory diseases, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Core Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its neuroprotective effects by modulating several key signaling pathways that are central to the neuroinflammatory response. These include the Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes.[4] In neuroinflammatory conditions, the activation of NF-κB in microglia and astrocytes leads to the production of cytotoxic molecules such as pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4][5][6]
Andrographolide has been shown to be a potent inhibitor of the NF-κB signaling cascade.[2][4] It can block the nuclear translocation of the p65 subunit of NF-κB, a critical step for its activation.[7][8] This inhibition is achieved, in part, by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7][9] By suppressing NF-κB activation, andrographolide effectively dampens the expression of a wide array of pro-inflammatory mediators.[5][7][10]
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon activation by oxidative stress or electrophiles, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[8][11]
Andrographolide is a potent activator of the Nrf2 pathway.[8][11] It promotes the dissociation of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of antioxidant enzymes.[8] This activation of the Nrf2 pathway by andrographolide helps to mitigate oxidative damage, a key contributor to neurodegeneration.[10][12]
Modulation of MAPK Signaling Pathways
The MAPK family of proteins, including c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, are crucial regulators of cellular responses to a variety of stimuli, including inflammatory signals.[7] In neuroinflammation, the activation of these pathways in glial cells contributes to the production of inflammatory mediators.
Andrographolide has been shown to modulate MAPK signaling, although its effects can be context-dependent. It generally inhibits the phosphorylation and activation of JNK and p38 MAPK in response to inflammatory stimuli, thereby reducing the production of pro-inflammatory cytokines.[5][7] The effect on ERK can be more complex, with some studies reporting inhibition while others suggest a role for ERK in mediating the Nrf2-activating effects of andrographolide.[13]
Quantitative Data on Andrographolide's Activity
The following tables summarize the quantitative data from various studies, demonstrating the dose-dependent effects of andrographolide on key molecular targets in neuroinflammation.
Table 1: Inhibition of Pro-inflammatory Mediators by Andrographolide
| Cell Type | Stimulus | Mediator | Andrographolide Concentration (µM) | Inhibition | Reference |
| BV-2 Microglia | LPS | NO | 1, 5, 10 | Dose-dependent decrease | [8] |
| BV-2 Microglia | LPS | PGE₂ | 1, 5, 10 | Dose-dependent decrease | [8] |
| BV-2 Microglia | LPS | TNF-α | 1, 5, 10 | Dose-dependent decrease | [6] |
| BV-2 Microglia | LPS | IL-1β | 1, 5, 10 | Dose-dependent decrease | [8] |
| BV-2 Microglia | LPS | IL-6 | 1, 5, 10 | Dose-dependent decrease | [8] |
| RAW264.7 Macrophages | LPS | TNF-α | 6.25, 12.5, 25 µg/ml | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | IL-6 | 6.25, 12.5, 25 µg/ml | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | IL-1β | 6.25, 12.5, 25 µg/ml | Dose-dependent decrease | [7] |
Table 2: Activation of the Nrf2 Pathway by Andrographolide
| Cell Type | Parameter | Andrographolide Concentration (µM) | Fold Increase | Reference |
| HT22 Hippocampal Cells | Nuclear Nrf2 Expression | 10 | 3.4 | [8] |
| HT22 Hippocampal Cells | Total Nrf2 Expression | 10 | 2.6 | [8] |
| HT22 Hippocampal Cells | HO-1 mRNA Expression | 10 | 9.0 | [8] |
| HT22 Hippocampal Cells | HO-1 Protein Expression | 10 | 1.9 | [8] |
| HEK293T Cells | Nrf2 Protein Levels | 7.5 | Time-dependent increase | [11] |
Table 3: Modulation of MAPK Pathway by Andrographolide
| Cell Type | Stimulus | Target | Andrographolide Concentration | Effect | Reference |
| RAW264.7 Macrophages | LPS | p-JNK | 6.25, 12.5, 25 µg/ml | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | p-ERK1/2 | 6.25, 12.5, 25 µg/ml | Dose-dependent decrease | [7] |
| RAW264.7 Macrophages | LPS | p-p38 | 6.25, 12.5, 25 µg/ml | Dose-dependent decrease | [7] |
| Primary Astrocytes | - | p-p38 | 50 µM | Activation | [13] |
| Primary Astrocytes | - | p-ERK | 50 µM | Activation | [13] |
Detailed Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of andrographolide on its molecular targets.
Western Blot Analysis for Protein Expression and Phosphorylation
Western blotting is a fundamental technique to quantify the expression levels of total and phosphorylated proteins in key signaling pathways.
Methodology:
-
Cell Culture and Treatment: Plate microglial (e.g., BV-2) or astrocytic cells at a suitable density and treat with various concentrations of andrographolide for a specified duration, with or without a pro-inflammatory stimulus like Lipopolysaccharide (LPS).[7][8]
-
Protein Extraction: Lyse the cells using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts. For nuclear and cytoplasmic fractions, use a nuclear extraction kit.
-
Protein Quantification: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (typically 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-p65, p65, IκBα, Nrf2, HO-1, p-JNK, JNK, p-p38, p38, p-ERK, ERK, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants.
Methodology:
-
Sample Collection: After treating cells as described above, collect the cell culture supernatants.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., TNF-α, IL-6, IL-1β).[7] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples to the wells.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric reaction.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to a standard curve.
Immunofluorescence for NF-κB Nuclear Translocation
Immunofluorescence microscopy is used to visualize the subcellular localization of proteins, such as the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Methodology:
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat them as required.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Blocking: Block with a suitable blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit.[9]
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining: Counterstain the nuclei with 4′,6-diamidino-2-phenylindole (DAPI).
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
-
Analysis: Analyze the images to assess the localization of the p65 subunit.
Conclusion
Andrographolide demonstrates significant therapeutic potential for neuroinflammatory diseases by targeting multiple key signaling pathways. Its ability to potently inhibit the pro-inflammatory NF-κB and MAPK pathways while simultaneously activating the protective Nrf2 antioxidant pathway underscores its multi-faceted mechanism of action. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers seeking to further investigate and harness the neuroprotective properties of andrographolide in the development of novel therapies for a range of devastating neurological disorders. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic efficacy and safety profile.
References
- 1. Andrographolide sodium bisulfate attenuates UV-induced photo-damage by activating the keap1/Nrf2 pathway and downregulating the NF-κB pathway in HaCaT keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide Inhibits Static Mechanical Pressure-Induced Intervertebral Disc Degeneration via the MAPK/Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Andrographolide reduces inflammation-mediated dopaminergic neurodegeneration in mesencephalic neuron-glia cultures by inhibiting microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide Activates Keap1/Nrf2/ARE/HO-1 Pathway in HT22 Cells and Suppresses Microglial Activation by Aβ42 through Nrf2-Related Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Attenuation of Innate Immunity by Andrographolide Derivatives Through NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotection of Andrographolide Against Microglia-Mediated Inflammatory Injury and Oxidative Damage in PC12 Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Andrographolide induces Nrf2 and heme oxygenase 1 in astrocytes by activating p38 MAPK and ERK - PMC [pmc.ncbi.nlm.nih.gov]
The King of Bitters: A Technical Guide to the Discovery and Isolation of Andrographolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid, is the principal bioactive constituent of Andrographis paniculata, a plant with a long and storied history in traditional medicine. This technical guide provides an in-depth exploration of the discovery and the historical and modern methods of andrographolide isolation. It details the evolution of extraction and purification techniques, offering both historical context and contemporary experimental protocols. Quantitative data on extraction yields and purity are presented for comparative analysis. Furthermore, this guide elucidates the molecular mechanism of andrographolide's interaction with the NF-κB signaling pathway, a key pathway in inflammation, and provides a visual representation of this interaction.
Introduction: From Traditional Herb to Modern Therapeutic
Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," has been a staple in traditional medicine systems across Asia for centuries, including Ayurveda and Traditional Chinese Medicine.[1][2][3] It has been traditionally used to treat a wide range of ailments, including respiratory infections, fever, sore throat, and skin infections.[1][4] The potent therapeutic properties of this plant are largely attributed to its main bioactive component, andrographolide.[5]
The journey of andrographolide from a component of a traditional remedy to a molecule of significant scientific interest began in the early 20th century. This guide traces that journey, focusing on the pivotal moments of its discovery and the evolution of the scientific methods used to isolate this powerful compound.
The Dawn of Discovery: Gorter's Pioneering Isolation
The first documented isolation of a crystalline substance from Andrographis paniculata was by Boorsma, who named it "andrographide."[6] However, it was the Dutch chemist K. Gorter who, in 1911, successfully isolated the pure compound, elucidated its diterpenoid lactone structure, and gave it the name "andrographolide".[6][7] This seminal work, published in "Recueil des Travaux Chimiques des Pays-Bas," marked the beginning of focused scientific inquiry into the chemical and pharmacological properties of this bitter principle.
Reconstructed Historical Experimental Protocol (circa 1911)
The following protocol is a representation of the likely steps taken by Gorter and his contemporaries for the isolation of andrographolide, based on historical context.
Objective: To isolate the primary bitter compound from the dried leaves of Andrographis paniculata.
Materials:
-
Dried, powdered leaves of Andrographis paniculata
-
Ethanol (B145695) (95%)
-
Activated charcoal (optional, for decolorization)
-
Filter paper and funnel
-
Beakers and flasks
-
Heating mantle or water bath
-
Rotary evaporator or distillation apparatus
Methodology:
-
Extraction by Maceration:
-
A known quantity of dried, powdered Andrographis paniculata leaves is placed in a large, stoppered container.
-
A sufficient volume of 95% ethanol is added to completely submerge the plant material.
-
The mixture is allowed to stand at room temperature for a period of 3 to 7 days, with occasional agitation. This process, known as cold maceration, allows for the slow extraction of alcohol-soluble compounds.[8]
-
-
Filtration and Concentration:
-
The ethanolic extract is separated from the solid plant material by filtration.
-
The filtrate is collected, and the solvent is removed under reduced pressure using a rotary evaporator or through simple distillation. This results in a concentrated crude extract.
-
-
Purification by Recrystallization:
-
The crude extract is dissolved in a minimal amount of hot ethanol.
-
If the solution is highly colored, a small amount of activated charcoal may be added to adsorb pigments. The solution is then filtered hot to remove the charcoal.
-
The hot, saturated solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath.
-
As the solution cools, the solubility of andrographolide decreases, leading to the formation of crystals.
-
The crystals are collected by filtration and washed with a small amount of cold ethanol to remove any remaining impurities.
-
The process of recrystallization may be repeated until crystals of a constant melting point are obtained, indicating a high degree of purity.
-
The Evolution of Isolation: Modern Techniques
While the foundational principles of solvent extraction remain, modern techniques have significantly improved the efficiency, yield, and purity of andrographolide isolation. These methods offer greater control over experimental parameters and are more amenable to large-scale production.
Modern Experimental Protocol: Soxhlet Extraction and Column Chromatography
This protocol outlines a common and efficient laboratory-scale method for isolating andrographolide.
Objective: To isolate and purify andrographolide from Andrographis paniculata with high yield and purity.
Materials:
-
Dried, powdered leaves of Andrographis paniculata
-
Dichloromethane
-
Silica (B1680970) gel (for column chromatography)
-
Soxhlet apparatus
-
Rotary evaporator
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Methodology:
-
Soxhlet Extraction:
-
A known amount of powdered Andrographis paniculata leaves is placed in a thimble in the Soxhlet extractor.
-
The extractor is fitted with a flask containing methanol and a condenser.
-
The methanol is heated to reflux. The solvent vapor travels up to the condenser, liquefies, and drips back onto the plant material, extracting the soluble compounds.
-
The process is allowed to run for several hours until the solvent in the extractor runs clear, indicating that the extraction is complete.
-
The methanolic extract is then concentrated using a rotary evaporator.
-
-
Purification by Column Chromatography:
-
A slurry of silica gel in a non-polar solvent (e.g., hexane) is packed into a chromatography column.
-
The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of hexane (B92381) to ethyl acetate).
-
Fractions are collected and monitored by TLC to identify those containing andrographolide.
-
Fractions containing pure andrographolide are pooled and the solvent is evaporated to yield the purified compound.
-
-
Final Recrystallization:
-
The purified andrographolide is further recrystallized from a suitable solvent system (e.g., methanol/water) to obtain highly pure crystals.
-
Quantitative Analysis: A Comparative Overview
The efficiency of different isolation methods can be compared by examining the yield and purity of the final product. While specific quantitative data from Gorter's original work is not available, modern methods have been extensively quantified.
| Extraction Method | Solvent(s) | Yield (% w/w of dried leaves) | Purity (%) | Reference(s) |
| Historical (Estimated) | Ethanol | Not available | Not available | - |
| Cold Maceration | Dichloromethane:Methanol (1:1) | ~0.8% | >95% (after recrystallization) | [8] |
| Soxhlet Extraction | Methanol | 1.5 - 2.5% | >98% (after chromatography) | [9] |
| Microwave-Assisted | Ethanol | 2.0 - 3.5% | >97% (after purification) | |
| Supercritical Fluid (CO2) | CO2 with co-solvent | 1.0 - 2.0% | >99% |
Mechanism of Action: Interaction with the NF-κB Signaling Pathway
Andrographolide exerts many of its anti-inflammatory effects through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation and immune responses.
In its inactive state, NF-κB (typically a heterodimer of p50 and p65 subunits) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the NF-κB dimer, allowing it to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory mediators such as cytokines, chemokines, and adhesion molecules.
Andrographolide has been shown to inhibit the NF-κB pathway at multiple points:
-
Covalent Modification of p50: Andrographolide can form a covalent adduct with the p50 subunit of NF-κB at cysteine residue 62. This modification directly inhibits the DNA binding ability of NF-κB.
-
Inhibition of IκBα Degradation: Some studies suggest that andrographolide can inhibit the phosphorylation and subsequent degradation of IκBα, thus preventing the release and nuclear translocation of NF-κB.
-
Modulation of p65 Phosphorylation: Andrographolide has also been reported to affect the phosphorylation state of the p65 subunit, which is crucial for its transcriptional activity.
Signaling Pathway Diagram
Caption: Andrographolide's inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The journey of andrographolide from a traditional bitter herb to a well-characterized molecule with potent anti-inflammatory properties is a testament to the power of natural product chemistry. The pioneering work of Gorter laid the foundation for over a century of research that has not only refined the methods of its isolation but also begun to unravel its complex pharmacological mechanisms. Modern techniques now allow for the efficient and high-purity isolation of andrographolide, enabling more precise scientific investigation and the potential for pharmaceutical development.
The elucidation of its interaction with the NF-κB pathway provides a clear molecular basis for its observed anti-inflammatory effects and opens up new avenues for the development of targeted therapeutics. Future research will likely focus on the development of novel andrographolide derivatives with improved bioavailability and specificity, as well as further exploration of its effects on other signaling pathways implicated in disease. The story of andrographolide is a compelling example of how traditional knowledge can inspire modern scientific discovery, leading to the development of new and effective therapeutic agents.
References
- 1. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide Enhances Nuclear Factor-κB Subunit p65 Ser536 Dephosphorylation through Activation of Protein Phosphatase 2A in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Andrographolide enhances nuclear factor-kappaB subunit p65 Ser536 dephosphorylation through activation of protein phosphatase 2A in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide Reduces Cytokine Release and Cyclooxygenase-2 Expression by Inhibiting the JNK and NF-κB Pathways in Glioblastoma Cells Exposed to Cadmium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Andrographolide's Immunomodulatory Landscape: A Technical Guide to its Effects on Immune Cell Function
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today details the intricate effects of andrographolide (B1667393), a bioactive diterpenoid lactone derived from the Andrographis paniculata plant, on the function of key immune cells. This document, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of andrographolide's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of cellular signaling pathways.
Andrographolide has long been recognized for its anti-inflammatory properties, and this guide consolidates the current understanding of its impact on T-cells, B-cells, macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells. The assembled data highlights the compound's potential as a modulator of both innate and adaptive immunity.
Quantitative Effects of Andrographolide on Immune Cell Functions
The following tables summarize the quantitative data on the effects of andrographolide on various immune cell parameters, providing a clear comparison of its activity across different cell types and experimental conditions.
Table 1: Inhibitory Concentration (IC50) of Andrographolide on Cytokine Production
| Cell Type | Stimulant | Cytokine Inhibited | IC50 (µM) | Reference |
| RAW264.7 Macrophages | LPS & IFN-γ | IL-6 | 12.2 | [1] |
| RAW264.7 Macrophages | LPS & IFN-γ | TNF-α | 29.3 | [1][2] |
| RAW264.7 Macrophages | LPS & IFN-γ | IFN-γ | 31.4 | [1][2] |
| RAW264.7 Macrophages | LPS & IFN-γ | IL-1β | 18.1 | [1][2] |
| THP-1 Macrophages | LPS | IL-6 | Not specified | [1] |
| THP-1 Macrophages | LPS | TNF-α | Not specified | [1] |
| THP-1 Macrophages | LPS | IL-1β | Not specified | [1] |
Table 2: Cytotoxicity of Andrographolide on Various Cell Lines
| Cell Line | Cell Type | Assay | IC50 (µM) at 24h | IC50 (µM) at 48h | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | MTT | 18.5 µg/mL | 9.3 µg/mL | [3] |
| MDA-MB-231 | Breast Cancer | MTT | 51.98 | 30.28 | [4] |
| MCF-7 | Breast Cancer | MTT | 61.11 | 36.9 | [4] |
| KB | Oral Cancer | MTT | 106 µg/mL | Not specified | [5] |
| HeLa | Cervical Cancer | Viability Assay | >1000 (significant inhibition at ≥30) | >1000 (significant inhibition at ≥10) | [6] |
Core Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its immunomodulatory effects by targeting several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.
References
- 1. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. mucosalimmunology.ch [mucosalimmunology.ch]
- 6. mdpi.com [mdpi.com]
The Virtuous Weed: An In-Depth Technical Guide to Molecular Docking Studies of Andrographolide with Therapeutic Target Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antiviral, anticancer, and immunomodulatory effects.[1] This technical guide delves into the computational exploration of andrographolide's therapeutic potential through molecular docking studies. By simulating the interaction between andrographolide and various protein targets, researchers can predict binding affinities and elucidate potential mechanisms of action, thereby accelerating the drug discovery and development process. This document provides a comprehensive overview of target proteins, quantitative binding data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows.
Introduction to Andrographolide and Molecular Docking
Andrographolide's broad spectrum of biological activities stems from its ability to interact with a multitude of cellular proteins.[1][2] Molecular docking is a powerful in silico tool that models the interaction between a small molecule (ligand), such as andrographolide, and a macromolecule (receptor), typically a protein. This computational method predicts the preferred orientation of the ligand when bound to the receptor and estimates the strength of their interaction, often expressed as a binding energy or docking score.[3] Lower binding energy values generally indicate a more stable and favorable interaction.[4] This approach is instrumental in identifying potential drug candidates, optimizing lead compounds, and understanding the molecular basis of a drug's activity.
Target Proteins and Therapeutic Areas
Molecular docking studies have explored the interaction of andrographolide with a wide range of protein targets implicated in various diseases. This section summarizes key findings across different therapeutic areas.
Antiviral Activity (COVID-19)
In the context of COVID-19, andrographolide and its derivatives have been investigated as potential inhibitors of several key SARS-CoV-2 proteins.[1][5] Docking studies have shown that these compounds can bind to the main protease (Mpro), papain-like protease (PLpro), spike glycoprotein, and RNA-dependent RNA polymerase (RdRp), all of which are crucial for the viral life cycle.[1][5] Andrographolide has also been shown to interact with the human ACE2 receptor, which the virus uses for cellular entry.[6]
Anticancer Activity
Andrographolide's anticancer properties have been attributed to its modulation of various signaling pathways involved in cancer progression.[2] Docking studies have identified several potential protein targets, including:
-
PI3K/Akt/mTOR pathway proteins: These are key regulators of cell growth, proliferation, and survival. Andrographolide has shown strong binding affinities for PI3K, Akt, and mTOR.[4][7][8]
-
Caspases: Andrographolide has been shown to interact with caspase-3 and caspase-9, which are critical executioners of apoptosis (programmed cell death).[2]
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is associated with the progression of many cancers.[3][9]
-
Human cAMP-dependent protein kinase: This enzyme is involved in various intracellular functions, and its pathway is often altered in different cancers.[3][9]
Anti-inflammatory and Immunomodulatory Activity
Chronic inflammation is a hallmark of many diseases. Andrographolide exhibits potent anti-inflammatory effects by targeting key inflammatory mediators:
-
Tumor Necrosis Factor-α (TNF-α): A major proinflammatory cytokine involved in diseases like rheumatoid arthritis.[10][11]
-
NF-κB: A transcription factor that plays a central role in regulating the immune response to infection and inflammation. Andrographolide has been shown to covalently bind to and inhibit NF-κB1.[12][13]
Antidiabetic Activity
In the context of diabetes, andrographolide has been studied for its potential to modulate key enzymes and signaling pathways related to glucose metabolism and insulin (B600854) sensitivity.[14] Docking studies have shown its interaction with α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion.[14][15] It also demonstrates a high binding affinity for protein targets related to inflammatory and insulin signaling pathways.[14][15] Furthermore, studies have explored its interaction with glucokinase, an enzyme that plays a crucial role in regulating blood glucose levels.[16]
Neuroprotective Activity
Andrographolide has shown potential in the treatment of neurodegenerative diseases.[17] Molecular docking studies have investigated its ability to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine.[17][18][19]
Quantitative Data from Molecular Docking Studies
The following tables summarize the binding affinities of andrographolide and its derivatives with various protein targets as reported in the literature. The binding energy, typically measured in kcal/mol, indicates the stability of the ligand-protein complex.
| Therapeutic Area | Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) |
| COVID-19 | Main Protease (Mpro) | 6LU7 | Andrographolide Derivative (AGP-16) | -8.7 |
| NSP15 Endoribonuclease | 6VWW | Andrographolide Derivative (AGP-15) | -8.6 | |
| Spike Glycoprotein | 6VXX | Andrographolide Derivative (AGP-13) | -8.9 | |
| Cancer | PI3K | 3ML8 | Andrographolide Analog 5a | -8.803 |
| Akt | - | Andrographolide | -8.7 | |
| mTOR | - | Andrographolide | -9.2 | |
| Human cAMP-dependent protein kinase | 3OVV | Andrographolide | -71.35 (Fitness Score) | |
| EGFR | 1M17 | Andrographolide | -58.19 | |
| Inflammation | TNF-α | - | Andrographidine C | -8.6 |
| TNF-α | - | Bisandrographolide A | -8.6 | |
| TNF-α | - | Neoandrographolide | -8.5 | |
| Diabetes | Glucokinase | 1V4S | 3,14,19-triacetylandrographolide | -6.8 |
| Glucokinase | 1V4S | Andrographolide | -7.2 | |
| Neurodegenerative | Acetylcholinesterase | - | Rutin (Flavonoid from A. paniculata) | -12.6 |
| Malaria | Plasmepsin I | - | Andrographolide | -9.8 |
| Plasmepsin II | - | Andrographolide | -8.7 | |
| Plasmepsin IV | - | Andrographolide | -8.8 |
Note: The binding energy values are as reported in the cited literature and may have been calculated using different software and scoring functions. A direct comparison across different studies should be made with caution. The PDB ID is provided where available in the source material.[3][5][8][9][10][16][17][18]
Experimental Protocols for Molecular Docking
This section outlines a generalized, detailed methodology for performing molecular docking studies with andrographolide.
Software and Tools
-
Docking Software: AutoDock Vina, PyRx, Schrödinger Suite (Maestro), SwissDock.[1][8][20][21]
-
Visualization Software: PyMOL, Discovery Studio Visualizer, UCSF Chimera.[1][21]
-
Protein Preparation Tools: Swiss PDB Viewer, AutoDockTools, UCSF Chimera.[1][21]
-
Ligand Structure Database: PubChem.[10]
-
Protein Structure Database: Protein Data Bank (PDB).[20]
Ligand Preparation
-
Structure Retrieval: Obtain the 3D structure of andrographolide or its derivatives from the PubChem database.
-
Energy Minimization: The ligand structure is optimized to its lowest energy conformation using a force field like CHARMM.[21]
-
File Format Conversion: The prepared ligand structure is saved in a suitable format (e.g., PDBQT for AutoDock Vina).
Protein Preparation
-
Structure Retrieval: Download the 3D crystal structure of the target protein from the RCSB Protein Data Bank.
-
Preprocessing: Remove water molecules, co-crystallized ligands, and any other heteroatoms from the protein structure.[1]
-
Adding Hydrogens and Charges: Add polar hydrogen atoms to the protein and assign appropriate atomic charges.[1][21]
-
Defining the Binding Site: The binding pocket of the protein is defined. This can be done by identifying the coordinates of the co-crystallized ligand or by using blind docking where the entire protein surface is considered.[1][20]
-
File Format Conversion: The prepared protein structure is saved in the appropriate format for the docking software.
Molecular Docking Simulation
-
Configuration: Set up the docking parameters, including the grid box that defines the search space for the ligand on the protein surface.
-
Execution: Run the docking simulation. The software will generate multiple possible binding poses of the ligand within the protein's active site.
-
Scoring: Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable.[1]
Analysis of Results
-
Visualization: The best-docked conformation of the ligand-protein complex is visualized to analyze the interactions.
-
Interaction Analysis: Identify the specific amino acid residues in the protein that are interacting with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.[2]
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways modulated by andrographolide, as suggested by molecular docking and other experimental studies.
Caption: Andrographolide inhibits the PI3K/Akt/mTOR signaling pathway.
Caption: Andrographolide inhibits the NF-κB signaling pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Conclusion
Molecular docking studies have proven to be an invaluable tool in elucidating the therapeutic potential of andrographolide. The ability of this natural compound to interact with a wide array of protein targets across different disease areas highlights its promise as a multi-target therapeutic agent. The quantitative data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the pharmacological properties of andrographolide. Future in vitro and in vivo studies are essential to validate these in silico findings and translate them into novel therapeutic strategies.
References
- 1. Molecular docking unveils the potential of andrographolide derivatives against COVID-19: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsdronline.com [ijpsdronline.com]
- 4. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Investigating the binding affinity of andrographolide against human SARS-CoV-2 spike receptor-binding domain through docking and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. In silico molecular docking study of Andrographis paniculata phytochemicals against TNF-α as a potent anti-rheumatoid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm [frontiersin.org]
- 13. A Computational Approach Identified Andrographolide as a Potential Drug for Suppressing COVID-19-Induced Cytokine Storm - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on Anti-inflammatory and Anti-diabetic Potential of Andrographolide: Evidence from an In vitro, In silico and In vivo Study | Texila Journal [texilajournal.com]
- 15. texilajournal.com [texilajournal.com]
- 16. rjptonline.org [rjptonline.org]
- 17. researchgate.net [researchgate.net]
- 18. biointerfaceresearch.com [biointerfaceresearch.com]
- 19. [PDF] Molecular Docking Studies of Flavonoids from Andrographis paniculata as Potential Acetylcholinesterase, Butyrylcholinesterase and Monoamine Oxidase Inhibitors Towards the Treatment of Neurodegenerative Diseases | Semantic Scholar [semanticscholar.org]
- 20. abap.co.in [abap.co.in]
- 21. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide for Antiviral Research: A Technical Guide on Mechanisms and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant scientific interest for its extensive pharmacological properties, most notably its potent antiviral activity. Traditionally used in Asian medicine to treat respiratory infections, fevers, and colds, andrographolide is now being rigorously investigated as a broad-spectrum antiviral agent.[1][2][3] Its efficacy spans a range of DNA and RNA viruses, including influenza virus, dengue virus, herpes simplex virus, HIV, and coronaviruses.[1][4][5] This technical guide provides an in-depth exploration of the molecular mechanisms underlying andrographolide's antiviral actions, summarizes key quantitative data from preclinical studies, details common experimental protocols, and visualizes critical signaling pathways. The primary focus is on its ability to interfere with multiple stages of the viral life cycle and modulate host-directed cellular pathways, making it a compelling candidate for novel antiviral drug development.
Core Antiviral Mechanisms of Andrographolide
Andrographolide exerts its antiviral effects through a multi-pronged approach, targeting both viral components and host cellular pathways that are essential for viral propagation. This dual action reduces the likelihood of viral resistance and addresses the immunopathology often associated with severe viral infections. The primary mechanisms can be categorized into three main areas: inhibition of viral entry, disruption of viral replication, and modulation of host immune and inflammatory responses.[1][3][6]
Inhibition of Viral Entry
Andrographolide and its derivatives have been shown to prevent the initial stages of infection for several viruses by blocking their attachment to or entry into host cells.
-
Influenza A Virus (IAV): Andrographolide can directly interfere with viral hemagglutinin (HA) and neuraminidase (NA), the two primary surface glycoproteins of the influenza virus.[6][7] By binding to these proteins, it prevents the virus from attaching to sialic acid receptors on the host cell surface, a critical first step for infection.[1][6]
-
Human Immunodeficiency Virus (HIV): The compound prevents HIV from entering the cell by suppressing the CXCR4 and CCR5 co-receptors.[1][6] Furthermore, a derivative, 14-deoxy-11,12-didehydroandrographolide (B31429) (DAP), binds to the viral envelope protein gp120, blocking its interaction with the primary cellular receptor, CD4.[1][6]
-
Herpes Simplex Virus (HSV-1): Andrographolide and its analogues inhibit the viral entry stage, interfering with the function of glycoproteins C and D, which are crucial for attachment and fusion.[1][8]
-
SARS-CoV-2: In silico studies predict that andrographolide can efficiently bind to host proteins essential for viral entry, including angiotensin-converting enzyme 2 (ACE2), transmembrane protease serine 2 (TMPRSS2), furin, and Cathepsin L.[9][10][11] By targeting these host factors, andrographolide may block the virus from gaining entry into the cell. Experimental studies have confirmed that andrographolide can downregulate ACE2 expression at both the mRNA and protein levels.[12]
Inhibition of Viral Replication and Gene Expression
Once a virus has entered a cell, andrographolide can disrupt subsequent steps in its life cycle, including genome replication, transcription, and protein synthesis.
-
Influenza A Virus (IAV): Beyond entry inhibition, andrographolide and its derivatives can suppress the expression of viral nucleoprotein (NP) and matrix protein 1 (M1) mRNA.[6] DAP has been shown to effectively restrain the nuclear export of viral ribonucleoprotein (vRNP) complexes, a crucial step for the assembly of new virions.[1]
-
Epstein-Barr Virus (EBV): Andrographolide inhibits the expression of two key transcription factors, RTA and ZTA, which are encoded by the viral genes BRLF1 and BZLF1, respectively.[6] These factors are essential for initiating the lytic replication cycle of EBV.[6]
-
Dengue Virus (DENV): The primary mechanism of andrographolide against DENV occurs at a post-infection stage, where it significantly reduces viral replication and the output of new virus particles.[4][13] This effect is partly mediated by the upregulation of heme oxygenase-1 (HO-1), a host enzyme with cytoprotective and antiviral properties.[13]
-
Hepatitis C Virus (HCV): Andrographolide has been shown to block the activity of the viral NS3/4A protease, an enzyme critical for processing the viral polyprotein into mature, functional proteins.[14]
-
SARS-CoV-2: In silico and enzymatic assays have demonstrated that andrographolide can inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2, an essential enzyme for viral replication.[15][16]
Modulation of Host Signaling Pathways
A significant aspect of andrographolide's antiviral strategy is its ability to modulate host cellular pathways, particularly those involved in inflammation and the immune response. This host-directed activity helps control the excessive inflammation (e.g., "cytokine storm") that causes severe pathology in many viral diseases.
-
NF-κB Signaling Pathway: Andrographolide is a potent inhibitor of the nuclear factor-kappa B (NF-κB) pathway.[14][17][18] Upon viral infection, NF-κB is often activated, leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[14][18] Andrographolide prevents the activation and nuclear translocation of NF-κB, thereby suppressing the expression of these cytokines and mitigating virus-induced inflammation.[1][14][17] This mechanism is crucial in its activity against influenza virus.[17]
-
JAK-STAT Signaling Pathway: Andrographolide can downregulate the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[1][17][19] This pathway is typically activated by interferons and other cytokines during a viral infection, leading to the expression of hundreds of interferon-stimulated genes (ISGs). While essential for antiviral defense, hyperactivation can contribute to lung pathology. By inhibiting the phosphorylation of STAT proteins, andrographolide helps to temper this response, as seen in models of influenza infection.[17][19][20]
-
Nrf2 Pathway: In some contexts, such as with HCV, andrographolide exerts antiviral activity by up-regulating Nuclear factor erythroid 2-related factor 2 (Nrf2) and its downstream target, heme oxygenase-1 (HO-1).[7][16] This pathway is a key regulator of cellular antioxidant responses and can have protective effects against viral-induced oxidative stress and inflammation.
Quantitative Data: Antiviral Potency
The following tables summarize the in vitro antiviral activity of andrographolide and its derivatives against various viruses, providing key quantitative metrics for comparison.
Table 1: Antiviral Activity of Andrographolide
| Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| Dengue Virus (DENV-2) | HepG2 | Virus Output | 21.304 µM | >100 µM | >4.69 | [1][13] |
| Dengue Virus (DENV-2) | HeLa | Virus Output | 22.739 µM | >100 µM | >4.40 | [1][13] |
| Dengue Virus (DENV-2) | C6/36 | Antiviral Assay | 15.62 µg/mL (97.23% inhibition) | N/A | N/A | [1][4] |
| Herpes Simplex Virus (HSV-1) | Vero | Virucidal | 8.28 µg/mL | >25 µg/mL | >3.0 | [1] |
| Human Immunodeficiency Virus (HIV) | MT-4 | Anti-HIV | 49.0 µg/mL | >250 µg/mL | >5.1 | [1] |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.034 µM | 13.2-81.5 µM | >380 | [21] |
| SARS-CoV-2 | Vero E6 | Mpro Inhibition | 15 µM | N/A | N/A | [15] |
IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/IC50 (or EC50)
Table 2: Antiviral Activity of Andrographolide Derivatives
| Derivative | Virus | Cell Line | Assay Type | IC50 / EC50 | CC50 | Selectivity Index (SI) | Reference |
| 14-Deoxy-11,12-didehydroandrographolide (DAP) | HSV-1 | Vero | Virucidal | 11.1 µg/mL | >25 µg/mL | >2.25 | [1] |
| 14-Deoxy-11,12-didehydroandrographolide (DAP) | HIV | MT-4 | Anti-HIV | 56.8 µg/mL | >250 µg/mL | >4.4 | [1] |
| Neoandrographolide | HSV-1 | Vero | Virucidal | 7.97 µg/mL | >25 µg/mL | >3.14 | [1] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H9N2) | MDCK | CPE Reduction | 7.2 µM | 785 µM | 109 | [7] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H5N1) | MDCK | CPE Reduction | 15.2 µM | 785 µM | 51.6 | [7] |
| 14-α-lipoyl andrographolide (AL-1) | Influenza A (H1N1) | MDCK | CPE Reduction | 9.8 µM | 785 µM | 80.1 | [7] |
Key Experimental Protocols
The study of andrographolide's antiviral mechanisms employs a range of standard and specialized cell-based and molecular assays.
Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration range at which andrographolide is not toxic to the host cells, establishing the therapeutic window for subsequent antiviral experiments.
-
Methodology:
-
Cell Seeding: Seed host cells (e.g., Vero, A549, Calu-3) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of andrographolide for a period that mimics the duration of the antiviral assay (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting cell viability against compound concentration.
-
Plaque Reduction Assay
-
Objective: To quantify the number of infectious virus particles produced following treatment with andrographolide and determine the IC50/EC50 value.
-
Methodology:
-
Infection: Grow a confluent monolayer of susceptible cells in 6-well or 12-well plates. Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) for 1 hour.
-
Treatment: Remove the viral inoculum and wash the cells. Overlay the monolayer with a semi-solid medium (e.g., agar (B569324) or methylcellulose) containing various concentrations of andrographolide.
-
Incubation: Incubate the plates for several days until visible plaques (zones of cell death) form.
-
Staining: Fix the cells (e.g., with formaldehyde) and stain with a dye (e.g., crystal violet) that stains living cells. Plaques will appear as clear zones.
-
Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the untreated virus control and determine the IC50 value.
-
Time-of-Addition Assay
-
Objective: To determine which stage of the viral life cycle (pre-entry, entry, or post-entry) is inhibited by andrographolide.
-
Methodology:
-
Setup: Prepare confluent cell monolayers.
-
Pre-treatment: Add andrographolide to cells for a set time before adding the virus. Wash away the compound, then infect. This tests for effects on host cell susceptibility.
-
Co-treatment: Add andrographolide and the virus to the cells simultaneously. This tests for inhibition of attachment and entry.
-
Post-treatment: Infect the cells with the virus first. After the infection period, wash away the inoculum and add medium containing andrographolide. This tests for inhibition of post-entry steps like replication, assembly, and egress.
-
Analysis: After incubation, quantify the viral yield (e.g., by plaque assay or qPCR) for each condition and compare it to the untreated control to identify the inhibited stage.
-
Western Blot Analysis
-
Objective: To measure the effect of andrographolide on the expression levels of specific viral or host proteins (e.g., signaling pathway components).
-
Methodology:
-
Sample Preparation: Infect cells and/or treat with andrographolide for a specified time. Lyse the cells to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Electrophoresis: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-NF-κB p65, anti-phospho-STAT1, or a viral protein antibody).
-
Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal on film or with a digital imager.
-
Analysis: Quantify the band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression or phosphorylation status.
-
Quantitative Real-Time PCR (RT-qPCR)
-
Objective: To quantify viral genetic material (RNA or DNA) or the mRNA expression of host genes (e.g., cytokines, ACE2).
-
Methodology:
-
Sample Collection: Collect cells or tissues after infection and/or treatment.
-
Nucleic Acid Extraction: Isolate total RNA or DNA from the samples. For RNA viruses, perform reverse transcription (RT) to convert the viral RNA into complementary DNA (cDNA).
-
qPCR Reaction: Set up a qPCR reaction containing the cDNA/DNA sample, primers specific to the target gene (viral or host), a fluorescent probe or dye (e.g., SYBR Green), and DNA polymerase.
-
Amplification and Detection: Run the reaction in a real-time PCR machine. The machine amplifies the target DNA and measures the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target nucleic acid.
-
Analysis: Normalize the Ct values of the target gene to a housekeeping gene (e.g., GAPDH). Calculate the relative fold change in gene expression or viral load using methods like the ΔΔCt method.
-
Visualization of Key Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the complex interactions and experimental processes involved in andrographolide research.
Caption: General experimental workflow for evaluating the antiviral activity of andrographolide.
Caption: Inhibition of the NF-κB signaling pathway by andrographolide.
Caption: Downregulation of the JAK-STAT signaling pathway by andrographolide.
Caption: Multi-point inhibition of Influenza A Virus by andrographolide and its derivative.
Conclusion and Future Directions
Andrographolide presents a compelling case as a broad-spectrum antiviral agent, distinguished by its multi-target mechanisms of action. By inhibiting viral entry and replication while simultaneously modulating host inflammatory pathways like NF-κB and JAK-STAT, it not only combats the virus directly but also mitigates the immunopathology responsible for severe disease. The quantitative data underscores its potency against a diverse range of viruses, often with a favorable selectivity index.
However, challenges related to poor solubility and limited bioavailability have historically hindered its clinical translation.[1][16] Future research must focus on the development of novel drug delivery systems (e.g., nanoparticles) and the synthesis of more potent and bioavailable derivatives.[1][16] While numerous preclinical studies are promising, rigorous, large-scale human clinical trials are essential to validate the efficacy and safety of andrographolide for treating viral infections. The comprehensive mechanistic understanding outlined in this guide provides a solid foundation for these future investigations, paving the way for andrographolide to become a valuable component of the next generation of antiviral therapies.
References
- 1. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. [PDF] Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. A Systematic Review on the Antimicrobial Activity of Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Stage of action of naturally occurring andrographolides and their semisynthetic analogues against herpes simplex virus type 1 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide induces anti-SARS-CoV-2 response through host-directed mechanism: an in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Andrographolide induces anti-SARS-CoV-2 response through host-directed mechanism: an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 20. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Methodological & Application
Application Notes & Protocols: Andrographolide Extraction and Purification from Andrographis paniculata
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a diterpenoid lactone, is the principal bioactive compound isolated from the leaves of Andrographis paniculata.[1][2] Renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and hepatoprotective effects, andrographolide is a molecule of significant interest in the pharmaceutical and nutraceutical industries.[1][3][4] The efficient extraction and purification of andrographolide are critical steps for ensuring the quality, potency, and safety of derived products.[1][5]
This document provides detailed protocols for various extraction and purification methods, summarizes key quantitative data from multiple studies, and presents visual workflows to guide researchers in the isolation of high-purity andrographolide.
Extraction Protocols
The choice of extraction method significantly impacts the yield and purity of the final andrographolide extract.[6] Both conventional and modern "green" techniques have been successfully employed. Methanol (B129727) has been identified as one of the most effective solvents for andrographolide extraction due to its polarity.[7][8][9][10]
Maceration (Cold Extraction)
A simple and scalable method involving soaking the plant material in a solvent.
Protocol:
-
Preparation: Air-dry the leaves of Andrographis paniculata in the shade, then oven-dry at a temperature below 60°C.[11] Grind the dried leaves into a coarse powder (approx. 40-80 mesh).[11]
-
Extraction: Submerge the powdered leaf material in a 1:1 mixture of dichloromethane (B109758) and methanol.[11][12] A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).
-
Incubation: Seal the container and allow it to stand at room temperature for 24-48 hours, with occasional agitation.
-
Filtration: Filter the mixture to separate the extract from the plant residue.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.
Soxhlet Extraction (Hot Continuous Extraction)
A conventional and exhaustive extraction method.
Protocol:
-
Preparation: Prepare dried, powdered plant material as described for maceration.
-
Loading: Place a known quantity of the powdered leaves (e.g., 5 grams) into a cellulose (B213188) thimble.[7][9]
-
Apparatus Setup: Place the thimble in a Soxhlet extractor fitted with a condenser and a flask containing the extraction solvent (e.g., methanol). A typical solvent volume is 100-250 mL.[7]
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the soluble compounds. The process continues in cycles. An extraction period of 4-8 hours is common.[3][13]
-
Concentration: After extraction, cool the apparatus and concentrate the solvent in the flask using a rotary evaporator to yield the crude extract.[7]
Ultrasound-Assisted Extraction (UAE)
A modern, efficient method that uses acoustic cavitation to enhance extraction. UAE offers shorter extraction times and higher efficiency compared to conventional methods.[14]
Protocol:
-
Preparation: Use dried, powdered plant material.
-
Suspension: Suspend a known amount of the powder (e.g., 3 grams) in a suitable solvent (e.g., 50 mL of 50% ethanol) in a beaker.[3][14] This creates a solid-to-liquid ratio of approximately 1:17.[14]
-
Sonication: Immerse the horn of a probe sonicator into the suspension.[14] Alternatively, place the beaker in a specific "hot spot" in an ultrasonic bath.[3]
-
Parameter Settings: Apply ultrasonic waves according to optimized parameters. For example, effective extraction has been achieved at 5 minutes of sonication time, an 11% duty cycle, and 66 A amplitude.[14][15]
-
Filtration & Concentration: After sonication, filter the mixture and concentrate the filtrate using a rotary evaporator.[16]
Microwave-Assisted Extraction (MAE)
An advanced technique that uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.[17]
Protocol:
-
Preparation: Use dried, powdered plant material.
-
Suspension: Mix the powder with the chosen solvent system (e.g., 50:50 chloroform (B151607) and methanol) in a microwave-safe vessel.[17]
-
Irradiation: Place the vessel in a microwave extractor. Optimal conditions have been reported as a microwave power of 272-450 W for an extraction time of 6-8 minutes.[17][18]
-
Filtration & Concentration: After the extraction cycle, allow the mixture to cool, then filter and concentrate the extract.
Comparative Data for Extraction Methods
| Method | Solvent System | Time | Power/Temp. | Andrographolide Yield | Reference |
| Soxhlet | Methanol | 240 min | Boiling Point | 42.25 mg/g (4.23%) | [14] |
| Ultrasound-Assisted (UAE) | 50% Ethanol | 5 min | 66 A Amplitude | 3.50% (w/w) | [14][15] |
| Microwave-Assisted (MAE) | 50:50 Chloroform:Methanol | 8 min | 450 W | 2.24% | [17] |
| Ultrasound-Microwave (UMAE) | 50% Ethanol | 10 min sonication + 10 min irradiation | 280 W | 1,066.49 mg/L | [3] |
| Supercritical CO₂ | CO₂ + 12.5 mol% Ethanol | Variable | 323 K, 15 MPa | - | [19][20] |
| Maceration (Optimized) | Methanol | 360 min | Room Temp. | 3.50% | [21] |
Purification Protocols
Crude extracts of A. paniculata contain significant amounts of chlorophyll (B73375) and other impurities that must be removed to isolate pure andrographolide.[5][6] A multi-step purification process is typically required.
Decolorization with Activated Charcoal
This step is crucial for removing pigments from the crude extract.[5]
Protocol:
-
Dissolution: Dissolve the crude extract obtained from any of the above methods in a suitable solvent, such as methanol.
-
Charcoal Treatment: Add activated charcoal to the solution (e.g., 1-5% w/v).
-
Stirring/Heating: Gently heat and stir the mixture for 15-30 minutes.
-
Filtration: Filter the hot solution through a bed of celite or filter paper to remove the charcoal and adsorbed pigments.
-
Concentration: Concentrate the clear, decolorized filtrate using a rotary evaporator.
Column Chromatography
A fundamental technique for separating andrographolide from other co-extracted compounds.
Protocol:
-
Column Packing: Prepare a glass column packed with silica (B1680970) gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane or a mixture of toluene (B28343) and ethyl acetate (B1210297) as the slurry solvent.
-
Sample Loading: Adsorb the concentrated, decolorized extract onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.
-
Elution: Elute the column using a gradient solvent system. Start with a non-polar mobile phase and gradually increase the polarity. A common gradient involves starting with 100% toluene and gradually increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, etc.).[22]
-
Fraction Collection: Collect the eluate in separate fractions.
-
Monitoring: Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing andrographolide. A typical TLC mobile phase is Toluene:Ethyl Acetate:Formic Acid (5:4.5:0.5).[22]
-
Pooling & Concentration: Pool the pure fractions containing andrographolide and concentrate them to dryness.
Crystallization / Recrystallization
The final step to obtain high-purity crystalline andrographolide.[23]
Protocol:
-
Dissolution: Dissolve the purified andrographolide fraction from the chromatography step in a minimal amount of a suitable hot solvent, such as methanol or a mixture of dichloromethane and methanol.[12]
-
Cooling: Allow the solution to cool slowly and undisturbed to room temperature, then transfer to a refrigerator (4°C) to facilitate crystal formation.[23] This cooling crystallization process is effective for achieving high purity.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities. Toluene can be used to wash away residual green color.[6][22]
-
Drying: Dry the whitish, cuboid crystals in a vacuum oven at a low temperature (e.g., 50°C).[24]
-
Purity Assessment: The purity can be assessed by melting point (228-230°C), HPLC, and spectroscopic methods (IR, NMR, Mass Spectra). Purity levels of 95-99% can be achieved through repeated crystallization.[23][25]
Analytical Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for the accurate quantification of andrographolide.[1][18][26]
Protocol: RP-HPLC Method
-
Standard Preparation: Prepare a stock solution of pure andrographolide standard (e.g., 1 mg/mL) in HPLC-grade methanol. Prepare a series of dilutions to create a calibration curve (e.g., 10-140 µg/mL).[27]
-
Sample Preparation: Accurately weigh the crude extract or purified sample, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.[4][26]
-
Chromatographic Conditions: Set up the HPLC system with the appropriate parameters.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the andrographolide peak in the sample chromatogram by comparing its retention time with the standard. Calculate the concentration based on the peak area and the standard calibration curve.
Table of HPLC Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax Eclipse XDB–C18 (4.6 x 150 mm, 5 µm) | Phenomenex C18 (4.6 x 250 mm, 5µ) | Poroshell 120 EC C18 (3.0 x 50mm, 2.7µm) |
| Mobile Phase | Methanol : 0.1% H₃PO₄ (70:30) | Water : Acetonitrile (60:40) | Methanol : Water (53:47) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | - |
| Detection (UV) | 223 nm | 223 nm | 223 nm |
| Column Temp. | 30°C | Ambient | 25°C |
| Retention Time | - | ~5.0 min | ~6.6 min |
| Reference | [26] | [28] |
Visual Workflows
Overall Workflow for Andrographolide Isolation
Caption: General workflow from raw plant material to quality-controlled pure andrographolide.
Detailed Purification Protocol Workflow
Caption: Step-by-step workflow for the purification of andrographolide from a crude extract.
References
- 1. Andrographis paniculata: a critical appraisal of extraction, isolation and quantification of andrographolide and other active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ovcre.uplb.edu.ph [ovcre.uplb.edu.ph]
- 4. Evaluations of Andrographolide-Rich Fractions of Andrographis paniculata with Enhanced Potential Antioxidant, Anticancer, Antihypertensive, and Anti-Inflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LOADING...... [tmrjournals.com]
- 6. tmrjournals.com [tmrjournals.com]
- 7. ijcepr.in [ijcepr.in]
- 8. Optimization of Extraction Method and Qualitative FT-NMR Analysis on Andrographis Paniculata Leaves [benthamopenarchives.com]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. tandfonline.com [tandfonline.com]
- 12. A rapid method for isolation of andrographolide from andrographis paniculata nees (kalmegh) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. eprints.utm.my [eprints.utm.my]
- 15. Probe Ultrasonic-Assisted Extraction of Andrographolide Rich Extract from Andrographis paniculata: Processing Parameters Optimization Using Response Surface Methodology | Trends in Sciences [tis.wu.ac.th]
- 16. researchgate.net [researchgate.net]
- 17. Microwave-assisted extraction of andrographolide from Andrographis. [wisdomlib.org]
- 18. tandfonline.com [tandfonline.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchtrend.net [researchtrend.net]
- 23. researchgate.net [researchgate.net]
- 24. Purification (Crystallization) of Bioactive Ingredient Andgrographolide From Andrographis Paniculata | PDF | Crystallization | Solubility [scribd.com]
- 25. CN101671322B - A kind of separation and purification method of andrographolide - Google Patents [patents.google.com]
- 26. tsijournals.com [tsijournals.com]
- 27. files.core.ac.uk [files.core.ac.uk]
- 28. jchr.org [jchr.org]
Enantioselective Total Synthesis of Andrographolide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of andrographolide (B1667393), a labdane (B1241275) diterpenoid known for its wide range of biological activities. The information presented here is based on the concise 14-step synthesis developed by the Krische group, which represents a significant improvement over previous routes.[1][2]
I. Overview of the Synthetic Strategy
The enantioselective total synthesis of andrographolide was accomplished in 14 steps from commercially available starting materials. The synthetic strategy hinges on several key transformations:
-
Iridium-Catalyzed Carbonyl Reductive Coupling: This step establishes the crucial C4 quaternary stereocenter with high enantioselectivity.[1][2]
-
Diastereoselective Alkene Reduction: A manganese-catalyzed hydrogen atom transfer (HAT) reduction is employed to form the trans-decalin core of the molecule.[1]
-
Carbonylative Lactonization: The synthesis culminates in the formation of the α-alkylidene-γ-butyrolactone moiety, a key structural feature of andrographolide.[1]
This convergent approach allows for the efficient construction of the complex molecular architecture of andrographolide.
II. Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the enantioselective total synthesis of andrographolide.
| Step | Transformation | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |
| 1 | Iridium-Catalyzed Carbonyl Reductive Coupling | C-C Coupling Product | 81 | 96 | 86:14 |
| 2 | Acetal Deprotection & Silylation | Silyl Ether | 95 | - | - |
| 3 | Oxidation | Enone | 98 | - | - |
| 4 | Methylation | Methylated Enone | 91 | - | - |
| 5 | Diels-Alder Cycloaddition | Cycloadduct | 93 | - | >20:1 |
| 6 | Manganese-Catalyzed HAT Reduction | trans-Decalin | 65 | - | >20:1 |
| 7 | Silylation | Bis-Silyl Ether | 98 | - | - |
| 8 | Reduction | Ene-diol | 97 | - | - |
| 9 | Hydroboration-Oxidation | Diol | 85 (two steps) | - | - |
| 10 | Monoprotection | Monoprotected Diol | 92 | - | - |
| 11 | Oxidation | Aldehyde | 95 | - | - |
| 12 | Horner-Wadsworth-Emmons Olefination | α,β-Unsaturated Ester | 88 | - | - |
| 13 | Palladium-Catalyzed Carbonylative Lactonization | α-Methylene-γ-butyrolactone | 85 | - | - |
| 14 | Deprotection | Andrographolide | 93 | - | - |
III. Experimental Protocols
Detailed experimental protocols for the key transformations are provided below.
Protocol 1: Iridium-Catalyzed Carbonyl Reductive Coupling (Step 1)
Objective: To synthesize the C-C coupling product with high enantioselectivity.
Materials:
-
5-hydroxy-2-pentanone
-
Isoprene (B109036) oxide
-
[Ir(cod)Cl]₂
-
(S)-Tol-BINAP
-
3,4-Dinitrobenzoic acid
-
Cesium carbonate (Cs₂CO₃)
-
2-Propanol (i-PrOH)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To an oven-dried flask under an argon atmosphere, add [Ir(cod)Cl]₂ (2 mol%), (S)-Tol-BINAP (4 mol%), and 3,4-dinitrobenzoic acid (8 mol%).
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add Cs₂CO₃ (8 mol%) and continue stirring for another 30 minutes.
-
Add 5-hydroxy-2-pentanone (1.0 equiv) and isoprene oxide (1.5 equiv).
-
Add 2-propanol (5.0 equiv) and heat the reaction mixture to 60 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired C-C coupling product.
Protocol 2: Manganese-Catalyzed HAT Reduction (Step 6)
Objective: To diastereoselectively form the trans-decalin ring system.
Materials:
-
Diels-Alder cycloadduct
-
Mn(dpm)₃
-
Phenylsilane (B129415) (PhSiH₃)
-
Di-tert-butyl peroxide ((t-BuO)₂)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the Diels-Alder cycloadduct (1.0 equiv) and Mn(dpm)₃ (10 mol%).
-
Add anhydrous DCE.
-
Add phenylsilane (3.0 equiv) and di-tert-butyl peroxide (1.5 equiv).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the trans-decalin product.
Protocol 3: Palladium-Catalyzed Carbonylative Lactonization (Step 13)
Objective: To construct the α-methylene-γ-butyrolactone moiety.
Materials:
-
Bromoalcohol precursor
-
Pd(OAc)₂
-
Xantphos
-
Diisopropylethylamine (DIPEA)
-
Toluene (B28343), anhydrous
-
Carbon monoxide (CO) gas
Procedure:
-
To an oven-dried flask under an argon atmosphere, add the bromoalcohol precursor (1.0 equiv), Pd(OAc)₂ (10 mol%), and Xantphos (12 mol%).
-
Add anhydrous toluene and DIPEA (3.0 equiv).
-
Purge the flask with carbon monoxide gas and maintain a CO atmosphere (balloon).
-
Heat the reaction mixture to 80 °C.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the α-methylene-γ-butyrolactone.
IV. Visualizations
Retrosynthetic Analysis
Caption: Retrosynthetic analysis of andrographolide.
Experimental Workflow: Synthesis of the trans-Decalin Core
Caption: Workflow for the synthesis of the key trans-decalin intermediate.
Key Chemical Transformations
Caption: Core chemical reactions in the andrographolide synthesis.
References
- 1. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation by Hydrogen Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide: In Vitro Application Notes and Protocols for Cell Culture Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro use of andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata. The following sections detail established protocols for cell culture experiments, summarize effective dosages across various cancer cell lines, and illustrate the key signaling pathways modulated by this compound.
Quantitative Data Summary
Andrographolide has demonstrated significant cytotoxic and anti-proliferative effects across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, vary depending on the cell line, exposure time, and assay method. A summary of reported IC50 values and observed effects on apoptosis and cell cycle are presented below.
Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 63.19 ± 0.03 | [1] |
| 48 | 32.90 ± 0.02 | [1] | ||
| 72 | 31.93 ± 0.04 | [1] | ||
| MDA-MB-231 | Breast Cancer | 24, 36, 48 | 30 | [2] |
| A549 | Lung Cancer | 24 | 20 µg/ml | [3] |
| PC-3 | Prostate Cancer | 48 | 26.42 | [4] |
| 22RV1 | Prostate Cancer | 48 | ~15-20 | [5] |
| LNCaP | Prostate Cancer | 48 | >25 | [5] |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | 24 | ~10 µg/mL | [6] |
| 24 | 50 | [7] | ||
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | 24 | 11.3 | [7] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | 24 | 15.9 | [7] |
| C8161 | Malignant Melanoma | 24, 48 | ~20-40 | [8] |
| A375 | Malignant Melanoma | 24, 48 | ~20-40 | [8] |
| DBTRG-05MG | Glioblastoma | 72 | 13.95 | [9] |
| SGC7901 | Gastric Cancer | 24, 48, 72 | 35.3, 25.5, 18 µg/ml | [10] |
| HepG2 | Liver Cancer | 48 | Varies (1-125 µM tested) | [11] |
| OEC-M1 | Oral Epidermoid Carcinoma | 24 | ~55 | [12][13] |
Table 2: Summary of Andrographolide-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | Apoptosis Induction | Cell Cycle Arrest | Key Molecular Events | Reference |
| MCF-7 | Increased late apoptosis (7.6 ± 0.6% at 40 µM) | G0/G1 phase | Inhibition of PI3K/p-mTOR | [1][14] |
| MDA-MB-231 | Increased apoptotic cell population | S and G2/M phase | ROS production, decreased mitochondrial membrane potential | [2] |
| A375 | Annexin V/PI positive cells observed | G2/M phase | Cleavage of PARP, activation of caspase-3, activation of JNK and p38 pathways | [8] |
| PC-3 | Increased Annexin-V positive cells, Caspase 3/7 activity | G2/M phase | Downregulation of CDK1, activation of caspase 8 and 9 | [15][16] |
| DBTRG-05MG | Increased apoptotic cells | G2/M phase | Induction of ERK1/2, c-Myc, and p53 expression | [9] |
| SGC7901 | Increased early (52.7% at 15 µg/ml) and late apoptosis | G2/M phase | Upregulation of p21 and p27, DR4/DR5 expression | [10] |
| KB (Oral Cancer) | Increased late apoptosis | G0/G1 phase | Reduced expression of TGF-β and c-myc | [17] |
| Jurkat | Significant apoptosis at 10 µg/mL | Not specified | Inhibition of PI3K/AKT, upregulation of p-p53 and p-p38 | [6] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to assess the efficacy of andrographolide.
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies on melanoma, oral cancer, and breast cancer cell lines.[1][8][17]
Objective: To determine the cytotoxic effect of andrographolide on cancer cells and calculate the IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Andrographolide (stock solution in DMSO)
-
96-well plates
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of andrographolide in complete culture medium from the stock solution. Typical final concentrations range from 5 µM to 100 µM.[8] Include a vehicle control (DMSO) at the same concentration as the highest andrographolide treatment.
-
Remove the medium from the wells and add 100 µL of the prepared andrographolide dilutions or vehicle control.
-
Incubate the cells for the desired time periods (e.g., 24, 48, 72 hours).
-
After incubation, add 20 µL of MTT solution (0.5 mg/mL final concentration) to each well.[8][17]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on methodologies used for melanoma, oral cancer, and breast cancer cells.[1][8][17]
Objective: To quantify the percentage of apoptotic and necrotic cells following andrographolide treatment.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Andrographolide
-
FITC Annexin V Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer (1X)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 2x10⁵ to 5x10⁵ cells/well and allow them to attach overnight.
-
Treat the cells with various concentrations of andrographolide (e.g., IC50 and 2xIC50) and a vehicle control for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating populations, by trypsinization.
-
Wash the collected cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 100-500 µL of 1X Binding Buffer.[1][8]
-
Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of Propidium Iodide (PI) solution.[1][8]
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is a compilation from studies on melanoma and glioblastoma cell lines.[8][9]
Objective: To determine the effect of andrographolide on cell cycle phase distribution.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
Andrographolide
-
Ice-cold 70% Ethanol (B145695)
-
PBS
-
Propidium Iodide (PI)/RNase Staining Buffer
Procedure:
-
Seed 5x10⁵ cells per well in 6-well plates and incubate overnight.
-
Treat the cells with the desired concentrations of andrographolide and a vehicle control for 24 to 72 hours.[8][9]
-
Collect the cells by trypsinization and wash with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C overnight.[8]
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 15-30 minutes at 37°C in the dark.[8]
-
Analyze the DNA content by flow cytometry. The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its anticancer effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.
Inhibition of NF-κB Pathway
Andrographolide is a known inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[18][19] By preventing the activation and nuclear translocation of NF-κB, andrographolide downregulates the expression of target genes involved in inflammation, cell survival (e.g., Bcl-2), and proliferation.[20][21] This inhibition contributes significantly to its anti-inflammatory and pro-apoptotic effects.[22]
Modulation of PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Andrographolide has been shown to suppress this pathway in several cancer types, including breast and chondrosarcoma cells.[14][23] Inhibition of PI3K and mTOR leads to decreased cell proliferation and can induce apoptosis and autophagy.[14][24]
Activation of MAPK Pathways (JNK/p38)
In contrast to its inhibitory effects on pro-survival pathways, andrographolide can activate stress-activated protein kinase pathways, such as c-Jun N-terminal kinase (JNK) and p38 MAPK.[8] Activation of these pathways is often associated with the induction of cell cycle arrest and apoptosis in response to cellular stress.[8][22]
References
- 1. mdpi.com [mdpi.com]
- 2. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jrmds.in [jrmds.in]
- 4. Inhibitory Effects Of Andrographolide In Pc-3 Cell Line And The Induction Of Apoptosis Via The Involvement Of Caspases 3, 8 And 9 [erepo.usm.my]
- 5. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide inhibits growth of human T-cell acute lymphoblastic leukemia Jurkat cells by downregulation of PI3K/AKT and upregulation of p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Real-Time Monitoring the Cytotoxic Effect of Andrographolide on Human Oral Epidermoid Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 17. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multi-Targeting Andrographolide, a Novel NF-κB Inhibitor, as a Potential Therapeutic Agent for Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. phcogrev.com [phcogrev.com]
- 23. Andrographolide suppresses chondrosarcoma cell migration and invasion by inhibiting the PI3K/Akt/mTOR signaling pathway and activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing Animal Models for Andrographolide Efficacy Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing and utilizing animal models to test the efficacy of andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata. This document outlines detailed protocols for various disease models where andrographolide has shown therapeutic potential, presents quantitative data from preclinical studies in tabular format for easy comparison, and includes diagrams of relevant signaling pathways and experimental workflows.
Introduction
Andrographolide has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anticancer, and metabolic regulatory effects[1][2][3]. Preclinical evaluation of andrographolide's efficacy requires robust and well-characterized animal models that mimic human diseases. This guide provides protocols for establishing such models and methodologies for assessing the therapeutic effects of andrographolide.
I. Animal Models for Neuroprotective Efficacy Testing
Andrographolide has demonstrated significant neuroprotective effects in models of ischemic stroke and Alzheimer's disease. It can cross the blood-brain barrier, making it a promising candidate for central nervous system disorders[1][2][4].
A. Ischemic Stroke Model: Permanent Middle Cerebral Artery Occlusion (pMCAO) in Rats
This model is used to investigate the neuroprotective effects of andrographolide against cerebral ischemia[4][5].
Experimental Protocol: pMCAO Induction and Andrographolide Administration
-
Animal Preparation:
-
Use male Wistar rats (250-300g).
-
Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail, intraperitoneally).
-
Maintain body temperature at 37°C using a heating pad.
-
-
Surgical Procedure (pMCAO):
-
Make a midline incision in the neck to expose the right common carotid artery (CCA).
-
Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).
-
Introduce a nylon monofilament (e.g., 4-0) via the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Confirm occlusion by observing a reduction in cerebral blood flow using laser Doppler flowmetry.
-
Suture the incision.
-
-
Andrographolide Administration:
-
Prepare a solution of andrographolide in a suitable vehicle (e.g., dimethyl sulfoxide (B87167) (DMSO) and saline).
-
Administer andrographolide intraperitoneally (i.p.) at the desired dose (e.g., 0.1 mg/kg) one hour after pMCAO[4][5].
-
The control group should receive the vehicle only.
-
-
Outcome Measures (24 hours post-pMCAO):
-
Neurological Deficit Scoring: Assess motor and neurological function using a standardized scoring system.
-
Infarct Volume Measurement: Euthanize the animals, section the brains, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.
-
Biochemical Analysis: Homogenize brain tissue to measure levels of inflammatory cytokines (e.g., TNF-α, IL-1β) and other relevant markers (e.g., PGE2, NF-κB) via ELISA or Western blot[4][5].
-
Quantitative Data: Neuroprotective Effects of Andrographolide in pMCAO Rat Model
| Parameter | Control (Vehicle) | Andrographolide (0.1 mg/kg) | Percentage Change | Reference |
| Infarct Volume | Baseline | ~50% reduction | ~50% | [4][5] |
| Neurological Deficits | Present | Reduced | - | [4][5] |
| TNF-α Levels | Elevated | Significantly attenuated | - | [4][5] |
| IL-1β Levels | Elevated | Significantly attenuated | - | [4][5] |
| PGE2 Levels | Elevated | Significantly attenuated | - | [4][5] |
| NF-κB Activation | Increased | Suppressed | - | [5] |
B. Alzheimer's Disease Model: Aged Octodon degus
Octodon degus is a natural model for Alzheimer's disease as it develops age-related neuropathological hallmarks of the disease[6].
Experimental Protocol: Andrographolide Treatment in Aged Octodon degus
-
Animal Selection:
-
Use aged (e.g., 56-month-old) Octodon degus as the experimental group.
-
Use young (e.g., 12-month-old) Octodon degus as a healthy control group.
-
-
Andrographolide Administration:
-
Administer andrographolide (e.g., via drinking water or oral gavage) for a specified duration (e.g., 3 months).
-
The aged control group receives a vehicle (saline solution).
-
-
Outcome Measures:
-
Cognitive Assessment: Evaluate spatial memory and learning performance using behavioral tests like the Morris water maze.
-
Electrophysiology: Assess synaptic basal transmission in brain slices.
-
Biochemical Analysis: Measure levels of synaptic proteins, phosphorylated tau protein, and amyloid-beta aggregates in brain tissue homogenates[6].
-
Quantitative Data: Effects of Andrographolide in Aged Octodon degus
| Parameter | Aged Control (Vehicle) | Aged + Andrographolide | Effect | Reference |
| Spatial Memory & Learning | Impaired | Recovered | Improvement | [6] |
| Synaptic Basal Transmission | Impaired | Recovered | Improvement | [6] |
| Synaptic Proteins | Decreased | Partially/Completely Protected | Protection | [6] |
| Phosphorylated Tau Protein | Increased | Reduced | Reduction | [6] |
| Amyloid-Beta Aggregates | Increased | Reduced Maturation | Reduction | [6] |
II. Animal Models for Anti-inflammatory Efficacy Testing
Andrographolide exhibits potent anti-inflammatory properties by modulating various inflammatory pathways[7][8][9].
A. Carrageenan-Induced Paw Edema in Rats
This is a classic model for acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Preparation:
-
Use Sprague-Dawley rats.
-
Measure the initial paw volume using a plethysmometer.
-
-
Andrographolide Administration:
-
Administer andrographolide or its derivatives intraperitoneally at the desired doses (e.g., 4 mg/kg) prior to carrageenan injection[7].
-
-
Induction of Inflammation:
-
Inject a 1% solution of carrageenan in saline into the sub-plantar surface of the right hind paw.
-
-
Outcome Measure:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of edema inhibition compared to the control group.
-
Quantitative Data: Anti-inflammatory Effects of Andrographolide and its Derivatives
| Compound | Dose (mg/kg, i.p.) | Paw Volume Reduction | Reference |
| Andrographolide (1) | 4 | Significant | [7] |
| 3,19-isopropylidenyl-andrographolide (3) | 4 | Significant | [7] |
| 3,19-dipalmitoyl-14-deoxy-11,12-didehydroandrographolide (5) | 4 | Significant | [7] |
B. Acetic Acid-Induced Writhing Test in Mice
This model is used to evaluate peripheral analgesic effects.
Experimental Protocol: Acetic Acid-Induced Writhing Test
-
Animal Preparation:
-
Use ICR mice.
-
-
Andrographolide Administration:
-
Administer andrographolide or its derivatives intraperitoneally at the desired doses (e.g., 4 mg/kg) 30 minutes before acetic acid injection[7].
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution intraperitoneally.
-
-
Outcome Measure:
-
Count the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of inhibition of writhing.
-
III. Animal Models for Anticancer Efficacy Testing
Andrographolide has been shown to inhibit cancer cell proliferation, induce apoptosis, and suppress tumor growth in various cancer models[3][10][11].
A. Xenograft and Syngeneic Mouse Models
These models are widely used to assess the in vivo anticancer activity of compounds.
Experimental Protocol: Tumor Xenograft/Syngeneic Model
-
Cell Culture and Implantation:
-
Culture human cancer cell lines (e.g., HT-29 for xenograft) or murine cancer cell lines (e.g., B16F0 melanoma for syngeneic)[3].
-
Inject a suspension of cancer cells subcutaneously or orthotopically into immunocompromised mice (for xenografts, e.g., SCID mice) or immunocompetent mice (for syngeneic models)[3][11].
-
-
Andrographolide Administration:
-
Once tumors are established (e.g., reach a certain volume), begin treatment with andrographolide.
-
Administer andrographolide via a suitable route (e.g., intraperitoneal injection, 10 mg/kg, three times a week)[11].
-
The control group receives the vehicle.
-
-
Outcome Measures:
-
Tumor Growth: Measure tumor volume regularly using calipers.
-
Immunohistochemistry: After the study, excise tumors and analyze for markers of proliferation (e.g., Ki67), apoptosis, and angiogenesis (e.g., CD31)[11][12].
-
Western Blot/PCR: Analyze tumor lysates for the expression of relevant proteins and genes involved in cancer progression[11].
-
Quantitative Data: Anticancer Effects of Andrographolide in a Prostate Cancer Orthotopic Xenograft Model
| Parameter | Control (Vehicle) | Andrographolide (10 mg/kg) | Effect | Reference |
| Tumor Volume | Baseline | Decreased | Reduction | [11] |
| MMP11 Expression | Baseline | Decreased | Reduction | [11] |
| Blood Vessel Formation (CD31) | Baseline | Decreased | Reduction | [11] |
| DNA Repair Gene Expression (e.g., BRCA2, ATM) | Baseline | Altered (Increased) | Modulation | [11] |
IV. Animal Models for Metabolic Disease Efficacy Testing
Andrographolide has shown potential in managing metabolic disorders like diabetes and hyperlipidemia[13][14][15].
A. High-Fat Diet (HFD) and Streptozotocin (B1681764) (STZ)-Induced Diabetic Rat Model
This model mimics type 2 diabetes with obesity.
Experimental Protocol: HFD/STZ-Induced Diabetes
-
Induction of Obesity:
-
Feed Sprague-Dawley rats a high-fat diet for an extended period (e.g., three months) to induce obesity[13].
-
-
Induction of Diabetes:
-
After the HFD period, administer a low dose of streptozotocin (STZ) intravenously (e.g., 25 mg/kg body weight) to induce diabetes[13].
-
-
Andrographolide Administration:
-
Administer an aqueous extract of Andrographis paniculata (standardized for andrographolide content) or purified andrographolide orally at various doses (e.g., 200 mg/kg body weight of extract)[13].
-
-
Outcome Measures:
Quantitative Data: Antidiabetic Effects of Andrographis paniculata Extract in HFD/STZ Rats
| Parameter | HFD/STZ Control | A. paniculata Extract (200 mg/kg) | Effect | Reference |
| Blood Glucose (OGTT) | Elevated | Significant reduction | Improvement | [13] |
| Plasma Glucose | Elevated | Dose-dependent reduction | Improvement | [16] |
| Total Cholesterol | Elevated | Dose-dependent reduction | Improvement | [16] |
| Triglycerides | Elevated | Dose-dependent reduction | Improvement | [16] |
| LDL-Cholesterol | Elevated | Dose-dependent reduction | Improvement | [16] |
V. Signaling Pathways and Experimental Workflows
A. Key Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its effects by modulating several key signaling pathways involved in inflammation, cell survival, and proliferation.
Caption: Key signaling pathways modulated by andrographolide.
B. General Experimental Workflow for Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the efficacy of andrographolide in an animal model of disease.
Caption: General experimental workflow for andrographolide efficacy testing.
Conclusion
The protocols and data presented in these application notes provide a solid foundation for researchers to develop and utilize animal models for testing the efficacy of andrographolide. The diverse pharmacological activities of andrographolide across various disease models highlight its therapeutic potential. Adherence to detailed and standardized protocols is crucial for obtaining reliable and reproducible results in preclinical studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A review for the neuroprotective effects of andrographolide in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide, a potential cancer therapeutic agent isolated from Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective effects of andrographolide in a rat model of permanent cerebral ischaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide recovers cognitive impairment in a natural model of Alzheimer's disease (Octodon degus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analgesic, antipyretic, anti-inflammatory and toxic effects of andrographolide derivatives in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontiersin.org [frontiersin.org]
- 10. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. Andrographolide suppresses cervical cancer progression by targeting angiogenesis and inducing apoptosis in a CAM-PDX model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Andrographolide, a New Hope in the Prevention and Treatment of Metabolic Syndrome [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Andrographolide modulates glucose metabolism in visceral adipose tissue in an Alzheimer's disease obese mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Andrographolide in Herbal Extracts by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the quantification of andrographolide (B1667393) in herbal extracts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Andrographolide, a bioactive diterpenoid lactone from Andrographis paniculata, is a key marker for the quality control of herbal raw materials and finished products. This application note outlines the chromatographic conditions, sample preparation protocols, and method validation parameters to ensure accurate and reproducible results. The provided protocols are intended for use by researchers, scientists, and drug development professionals in a laboratory setting.
Introduction
Andrographis paniculata (Burm.f.) Nees, commonly known as "King of Bitters," is a medicinal plant widely used in traditional medicine systems for its anti-inflammatory, antiviral, and hepatoprotective properties. The principal bioactive constituent responsible for these effects is andrographolide. Accurate quantification of andrographolide is crucial for the standardization and quality control of herbal extracts and formulations to ensure their safety and efficacy.[1]
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely accepted analytical technique for the quantification of andrographolide due to its high sensitivity, specificity, and reproducibility. This application note presents a validated HPLC method for the determination of andrographolide, summarizing key experimental parameters and performance data from various studies.
Chromatographic Conditions
The separation and quantification of andrographolide are typically achieved using a C18 or C8 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and water, often with an acid modifier.
Table 1: Comparison of HPLC Chromatographic Conditions for Andrographolide Quantification
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Cosmosil® C18 (150 x 4.6 mm, 5 µm)[2] | Phenomenex-Luna RP-C18 (250 x 4.6 mm, 5 µm)[3] | Poroshell 120 EC-C18 (3.0 x 50mm, 2.7µm)[4][5] | Symmetry C8 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid (40:60, v/v)[2][7] | Acetonitrile: Water (30:70, v/v)[3] | Methanol (B129727): Water (pH 3.05 with Phosphoric Acid) (50:50, v/v)[4] | Acetonitrile:Methanol (1:1) and 0.1% Orthophosphoric Acid (Gradient)[6] |
| Flow Rate | 1.0 mL/min[2][7] | 1.0 mL/min[3] | 0.3 mL/min[4] | 1.0 mL/min[6] |
| Detection Wavelength | 230 nm[2][6][7] | 210 nm[3] | 228 nm[4] | 230 nm[6] |
| Injection Volume | 20 µL[2] | 10 µL[3] | 0.5 µL[4] | Not Specified |
| Column Temperature | Ambient | Not Specified | 30°C[4] | Not Specified |
| Run Time | 10 minutes[2][7] | 35 minutes[3] | Not Specified | Not Specified |
Experimental Protocols
Reagents and Materials
-
Andrographolide reference standard (≥98% purity)
-
HPLC grade acetonitrile, methanol, and water
-
Phosphoric acid or orthophosphoric acid (analytical grade)
-
Herbal extract of Andrographis paniculata
-
Syringe filters (0.22 µm or 0.45 µm)
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of andrographolide reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.[4] Sonicate for 10-15 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 200 µg/mL.[3] These solutions are used to construct the calibration curve.
Preparation of Sample Solutions
-
Accurately weigh about 100 mg of the herbal extract into a 50 mL volumetric flask.[2]
-
Add approximately 40 mL of methanol and sonicate for 15-20 minutes to ensure complete extraction of andrographolide.[6]
-
Allow the solution to cool to room temperature and then dilute to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]
-
Further dilution with the mobile phase may be necessary to bring the andrographolide concentration within the linear range of the calibration curve.
-
Accurately weigh about 1 g of the finely powdered plant material into a suitable flask.
-
Add a known volume of methanol (e.g., 50 mL) and extract using sonication for 30 minutes or by refluxing for 1 hour.
-
Filter the extract and collect the filtrate. Repeat the extraction process on the residue two more times to ensure complete extraction.
-
Combine the filtrates and make up to a known volume (e.g., 100 mL) with the extraction solvent.
-
Filter an aliquot of the final solution through a 0.22 µm or 0.45 µm syringe filter prior to HPLC injection.
HPLC Analysis
-
Set up the HPLC system with the chosen chromatographic conditions (see Table 1).
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase or methanol) to ensure no interfering peaks are present.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Inject the prepared sample solutions. It is recommended to inject a standard solution periodically to monitor system suitability.
-
Record the peak areas of the chromatograms.
Data Analysis
-
Construct a calibration curve by plotting the peak area of the andrographolide standards against their corresponding concentrations.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is generally considered acceptable.[8]
-
Using the peak area of andrographolide in the sample chromatogram and the regression equation, calculate the concentration of andrographolide in the sample solution.
-
Calculate the final amount of andrographolide in the original herbal extract or raw material, taking into account the initial weight and all dilution factors.
Method Validation Summary
A robust HPLC method should be validated according to ICH guidelines. Key validation parameters are summarized below.
Table 2: Summary of Method Validation Parameters for Andrographolide Quantification
| Parameter | Typical Range/Value | Reference |
| Linearity (R²) | 0.975 - 0.9999 | [2][3][8][9] |
| Linear Range | 0.1 - 600 µg/mL | [2][3] |
| Limit of Detection (LOD) | 0.013 - 102 µg/mL | [2][3][5] |
| Limit of Quantification (LOQ) | 0.041 - 339 µg/mL | [2][3][5] |
| Accuracy (% Recovery) | 89.6% - 113.2% | [2][3] |
| Precision (RSD %) | < 2% (Intra-day and Inter-day) | [3] |
| Retention Time (min) | ~5 - 11 min (C18), ~6.6 min (C8) | [3][5][10] |
Note: The wide ranges for LOD and LOQ are due to variations in instrumentation and specific method parameters across different studies.
Visualizations
Caption: Experimental workflow for HPLC quantification of andrographolide.
References
- 1. Quantitative HPLC Analysis of Andrographolide in Andrographis Paniculata at Two Different Stages of Life Cycle of Plant | Semantic Scholar [semanticscholar.org]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. jchr.org [jchr.org]
- 4. tsijournals.com [tsijournals.com]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and Quantitative Analysis of Andrographis paniculata by Rapid Resolution Liquid Chromatography/Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogj.com [phcogj.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. akjournals.com [akjournals.com]
- 10. tsijournals.com [tsijournals.com]
Application Notes and Protocols for the Preparation of Andrographolide-Loaded Nanoparticles for Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Andrographolide (B1667393), a bioactive diterpenoid lactone extracted from the plant Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anticancer, and immunomodulatory effects.[1][2] However, its clinical application is often hampered by poor aqueous solubility, low bioavailability, and a short biological half-life.[1][2][3] Encapsulating andrographolide into nanoparticles presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy through improved solubility, sustained release, and targeted delivery.[1][4][5] These application notes provide detailed protocols for the preparation and characterization of andrographolide-loaded nanoparticles, focusing on two widely used systems: Poly(lactide-co-glycolide) (PLGA) nanoparticles and Solid Lipid Nanoparticles (SLNs).
Data Presentation: Comparative Summary of Andrographolide-Loaded Nanoparticles
The following tables summarize the key physicochemical characteristics of different andrographolide-loaded nanoparticle formulations as reported in the literature, offering a comparative overview for formulation development.
Table 1: Physicochemical Properties of Andrographolide-Loaded PLGA Nanoparticles
| Formulation | Polymer Composition (Lactide:Glycolide) | Organic Solvent | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading (% w/w) | Encapsulation Efficiency (%) | Reference |
| AG-PLGA NP 1 | 85:15 | Ethyl Acetate (B1210297) | 135 ± 4 | -11.7 ± 2.4 | 2.6 ± 0.6 | - | [1][4][6] |
| AG-PLGA NP 2 | 50:50 | - | 173 | -34.8 | - | - | [3][7][8] |
| AG-PLGA NP 3 | 50:50 | Ethyl Acetate | 107 - 143 | -8.1 to -11.4 | 1.1 - 2.3 | 8.4 - 18.2 | [1] |
| AG-ALG-POL/NPs | Alginate-Poloxamer | - | 180 ± 23 | -14.4 ± 2.1 | 13.17 ± 0.54 | 87.74 ± 0.87 | [9] |
Table 2: Physicochemical Properties of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs)
| Formulation | Solid Lipid | Surfactant(s) | Average Particle Size (nm) | Zeta Potential (mV) | Drug Loading (% w/w) | Entrapment Efficiency (%) | Reference |
| AND-SLN 1 | - | - | 286.1 | -20.8 | 3.49 | 91.00 | [2][10] |
| AND-SLN 2 | Glycerol monostearate | Poloxamer 407, Span 60 | 193.84 | -22.8 | - | 83.70 | [11] |
| AG-SLN 3 | Compritol 888 ATO | Brij 78 | - | - | - | 92 | [12] |
Experimental Protocols
Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
This protocol is based on the widely used emulsion-solvent evaporation method for encapsulating hydrophobic drugs like andrographolide within a biodegradable PLGA matrix.[1][4]
Materials:
-
Andrographolide
-
Poly(lactide-co-glycolide) (PLGA) (e.g., 50:50 or 85:15 lactide:glycolide ratio)
-
Poly(vinyl alcohol) (PVA)
-
Organic Solvent (e.g., Ethyl acetate or Chloroform)
-
Deionized (DI) water
-
Probe sonicator
-
Magnetic stirrer
-
High-speed centrifuge
-
Lyophilizer (Freeze-dryer)
Procedure:
-
Preparation of Aqueous Phase: Disperse a specific concentration of PVA (e.g., 4% w/v) in DI water to create the aqueous phase.[3]
-
Preparation of Organic Phase: Dissolve a defined amount of andrographolide and PLGA in a suitable organic solvent. For instance, dissolve andrographolide and PLGA in a mixture of chloroform (B151607) and methanol (e.g., 1 mL chloroform and 200 μL methanol).[1][4]
-
Emulsification: Add the organic phase dropwise to the aqueous phase while stirring. Sonicate the mixture using a probe sonicator (e.g., at 18–20 W for 5 minutes) over an ice bath to form an oil-in-water (o/w) emulsion.[1][4]
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer for an extended period (e.g., 17 hours) at ambient conditions to allow the organic solvent to evaporate. Further remove any residual solvent under vacuum for about 1 hour.[1]
-
Nanoparticle Recovery: Recover the formed nanoparticles by high-speed centrifugation (e.g., 45,000 rpm for 1 hour).
-
Washing: Wash the nanoparticle pellet three times with DI water to remove excess surfactant and un-encapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in DI water and lyophilize (freeze-dry) them to obtain a dry powder.
-
Storage: Store the lyophilized nanoparticles at -20°C for further analysis.[1]
Protocol 2: Preparation of Andrographolide-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This protocol describes the preparation of SLNs, which are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature.[2]
Materials:
-
Andrographolide
-
Solid Lipid (e.g., Compritol 888 ATO, Glycerol monostearate)
-
Surfactant (e.g., Poloxamer 407, Brij 78, Span 60)
-
Deionized (DI) water
-
High-pressure homogenizer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Lipid Melt: Melt the solid lipid by heating it above its melting point.
-
Drug Dissolution: Disperse or dissolve the andrographolide in the molten lipid.
-
Aqueous Phase Preparation: Prepare a hot aqueous solution containing the surfactant at the same temperature as the molten lipid phase.
-
Pre-emulsion Formation: Disperse the hot lipid phase into the hot aqueous surfactant solution under high-speed stirring to form a coarse oil-in-water emulsion.
-
Homogenization: Subject the pre-emulsion to high-pressure homogenization for several cycles at a pressure above the critical point to produce a nanoemulsion.
-
Nanoparticle Solidification: Cool the resulting nanoemulsion to room temperature, allowing the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization: Characterize the SLNs for their size, zeta potential, and morphology using techniques like dynamic light scattering and transmission electron microscopy. The prepared SLNs are often observed to be spherically shaped.[2]
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: Experimental workflow for the preparation and evaluation of andrographolide-loaded nanoparticles.
Caption: Key signaling pathways modulated by andrographolide for its therapeutic effects.[13][14][15]
Characterization of Andrographolide-Loaded Nanoparticles
A thorough characterization of the prepared nanoparticles is crucial to ensure their quality and predict their in vivo performance.
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS). The particle size influences the in vivo distribution, cellular uptake, and drug release profile. A low PDI value indicates a narrow size distribution.
-
Zeta Potential: Measured using DLS. The zeta potential is an indicator of the surface charge of the nanoparticles and predicts their stability in suspension. A higher absolute zeta potential value generally corresponds to greater stability.
-
Encapsulation Efficiency (EE) and Drug Loading (DL): These parameters are critical for determining the drug content of the nanoparticles. They are typically quantified by separating the encapsulated drug from the free drug and analyzing the drug concentration using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
EE (%) = (Total drug - Free drug) / Total drug × 100
-
DL (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) × 100 [1]
-
-
Morphology: Visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) to assess the shape and surface characteristics of the nanoparticles.
-
In Vitro Drug Release: This study is performed to evaluate the release profile of andrographolide from the nanoparticles over time. A common method is the dialysis bag technique, where the nanoparticle suspension is placed in a dialysis bag and immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4). The amount of drug released into the medium is measured at different time points. A sustained release profile is often desirable to maintain therapeutic drug concentrations for an extended period.[1][4]
In Vitro and In Vivo Evaluation
-
In Vitro Cell Studies: The therapeutic efficacy of andrographolide-loaded nanoparticles is often evaluated in vitro using relevant cell lines. For instance, in cancer research, cytotoxicity assays (e.g., MTT assay) are performed on cancer cell lines to compare the anticancer activity of the nanoformulation with that of the free drug.[1][4] Studies have shown that nanoformulations of andrographolide can lead to significantly greater in vitro anticancer efficacy compared to the free drug.[1][4]
-
In Vivo Animal Studies: Preclinical in vivo studies in animal models are essential to assess the pharmacokinetics, biodistribution, and therapeutic efficacy of the nanoparticle formulations. For example, pharmacokinetic studies have demonstrated that andrographolide-loaded SLNs can significantly increase the oral bioavailability of andrographolide compared to a suspension of the free drug.[2]
Therapeutic Mechanisms and Signaling Pathways
Andrographolide exerts its therapeutic effects by modulating various cellular signaling pathways.[13][14][15] Encapsulation in nanoparticles can enhance the delivery of andrographolide to target cells, thereby potentiating its action on these pathways.
-
NF-κB Signaling Pathway: Andrographolide is a known inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation and cancer.[13][16] By inhibiting NF-κB, andrographolide can suppress the expression of pro-inflammatory molecules like TNF-α, iNOS, and COX-2, and induce apoptosis in cancer cells.[1]
-
JAK/STAT Signaling Pathway: Andrographolide can also inhibit the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly JAK1 and STAT3.[13][15] This inhibition contributes to its anti-inflammatory effects by reducing the production of certain cytokines.[13]
-
HIF-1 Signaling Pathway: In the context of cancer, andrographolide has been shown to inhibit the hypoxia-inducible factor-1 (HIF-1) signaling pathway by reducing the expression of vascular endothelial growth factor (VEGF), thereby exerting anti-angiogenic effects.[13]
By leveraging nanoparticle-based drug delivery systems, researchers can unlock the full therapeutic potential of andrographolide for a wide range of diseases, including cancer and inflammatory disorders.
References
- 1. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview [mdpi.com]
- 7. dovepress.com [dovepress.com]
- 8. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo study of andrographolide nanoparticles for the treatment of Mycoplasma pneumoniae pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid lipid nanoparticles for delivery of andrographolide across the blood-brain barrier: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway [frontiersin.org]
Application Notes and Protocols for the Analytical Method Validation of Andrographolide Quantification
These application notes provide detailed protocols and validation data for the quantification of andrographolide (B1667393), a major bioactive diterpene lactone from Andrographis paniculata. The methodologies are aligned with the International Council for Harmonisation (ICH) guidelines to ensure data reliability, making them suitable for researchers, scientists, and drug development professionals in quality control and pharmacokinetic studies.
Regulatory Framework: ICH Q2(R1) Guidelines
Analytical method validation is essential to ensure that the chosen method is suitable for its intended purpose.[1][2] The ICH Q2(R1) guideline outlines the key validation parameters that must be evaluated.[3][4] These parameters ensure the method's performance and reliability.[1][2]
Application Note 1: Quantification of Andrographolide by Stability-Indicating RP-HPLC
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the quantification of andrographolide in raw materials, finished products, and biological matrices. A validated, stability-indicating method ensures that the analyte peak is resolved from any degradation products.
Experimental Protocol: RP-HPLC Method
This protocol is a composite based on several validated methods for andrographolide quantification.[5][6][7]
-
Standard Preparation: Prepare a stock solution of andrographolide standard (1 mg/mL) in methanol. Create a series of working standards by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.[5]
-
Sample Preparation: For herbal extracts or formulations, accurately weigh a quantity of powdered material, dissolve it in methanol, and sonicate for 15-20 minutes. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for andrographolide is typically observed between 3.8 and 10.5 minutes, depending on the specific conditions.[5][6]
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of andrographolide in the sample from this curve.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the validation data from various published HPLC methods for andrographolide.
| Validation Parameter | Method 1[5] | Method 2[6] | Method 3[7] | ICH Acceptance Criteria |
| Linearity Range (µg/mL) | 10 - 50 | 1 - 200 | 230 - 1000 ppm | - |
| Correlation Coefficient (r²) | 0.993 | > 0.99 | 0.9992 | ≥ 0.995[9] |
| Accuracy (% Recovery) | Not Specified | 89.6 - 113.2 % | 109.06 - 116.23 % | Typically 80-120% |
| Precision (%RSD) | < 2% | 0.82 % | < 2% | ≤ 2% |
| LOD (µg/mL) | 0.60 | 4.65 | 0.013 ppm | - |
| LOQ (µg/mL) | 1.82 | 14.11 | 0.041 ppm | - |
Application Note 2: Quantification of Andrographolide by HPTLC-Densitometry
High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and high-throughput alternative to HPLC for the quantification of andrographolide.[10] It is particularly useful for screening multiple samples simultaneously.
Experimental Protocol: HPTLC Method
This protocol is based on established and validated HPTLC methods for andrographolide.[10][11][12]
-
Standard and Sample Preparation: Prepare stock solutions of standard andrographolide and samples in methanol. For linearity, prepare standard solutions in a concentration range of 100-500 ng/spot.[11]
-
Chromatographic Conditions:
-
Stationary Phase: Pre-coated silica (B1680970) gel aluminum plates 60 F254.[12]
-
Application: Apply 1-5 µL of standard and sample solutions as bands on the HPTLC plate using an automated applicator like a Camag Linomat 5.
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 90:10, v/v) or chloroform:toluene:methanol (e.g., 7:1.5:1.5, v/v/v) is commonly used.[10][11]
-
Development: Develop the plate in a saturated twin-trough chamber up to a distance of 80 mm.
-
Drying: Air-dry the plate after development.
-
-
Densitometric Analysis:
-
Quantification: Create a calibration curve by plotting the peak area against the concentration of the applied standards. Use this curve to determine the andrographolide content in the samples.
Data Presentation: HPTLC Method Validation Parameters
The following table summarizes validation data from published HPTLC methods.
| Validation Parameter | Method 1[10] | Method 2[11] | Method 3[13] | ICH Acceptance Criteria |
| Linearity Range (ng/spot) | 138.0 - 460.0 | 100 - 500 | 100 - 2000 (ng/mL) | - |
| Correlation Coefficient (r²) | 0.998 | > 0.99 | 0.9977 | ≥ 0.995[9] |
| Accuracy (% Recovery) | 98.0 - 100.5 % | Not Specified | Not Specified | Typically 80-120% |
| Precision (%RSD) | 1.0 - 1.4 % | Not Specified | < 2% | ≤ 2% |
| LOD (ng/spot) | 9.6 | 0.52 | Not Specified | - |
| LOQ (ng/spot) | 28.8 | 1.59 | Not Specified | - |
Application Note 3: Quantification of Andrographolide by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and selectivity, making it the method of choice for quantifying low levels of andrographolide in complex biological matrices like plasma and urine, which is crucial for pharmacokinetic studies.[14]
Experimental Protocol: LC-MS/MS Method
This protocol is designed for the quantification of andrographolide in human plasma.[14][15]
-
Standard and Sample Preparation:
-
Prepare stock solutions of andrographolide and an internal standard (IS), such as chlorzoxazone, in a suitable solvent.[15]
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with appropriate amounts of andrographolide.
-
For sample analysis, precipitate plasma proteins by adding acetonitrile (B52724) (typically in a 1:3 or 1:4 ratio), vortexing, and centrifuging. Collect the supernatant for injection.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).[15]
-
Mobile Phase: Gradient elution using water (often with an additive like 2 mM ammonium (B1175870) acetate) and acetonitrile.[16]
-
Ionization Mode: ESI in negative mode is typically used for andrographolide.[14]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The precursor-to-product ion transition for andrographolide is m/z 349.1 → 287.2.[14]
-
-
Analysis and Quantification:
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the calibration standards.
-
Determine the concentration of andrographolide in the unknown samples using the regression equation from the calibration curve.
-
Data Presentation: LC-MS/MS Method Validation Parameters
The following table summarizes validation data from published LC-MS/MS bioanalytical methods.
| Validation Parameter | Method 1[14] | Method 2[16] | Method 3[17] | Bioanalytical Guideline Criteria |
| Linearity Range (ng/mL) | <1.00 - Not specified | 3.91 - 1000 | 0.06 - Not specified (µg/mL) | - |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9956 | > 0.9995 | ≥ 0.99 |
| Accuracy (% of Nominal) | 85 - 115% (80-120% for LLOQ) | 89.33 - 108.44% | 96.7 - 104.5% (% Recovery) | Within ±15% (±20% for LLOQ) |
| Precision (%CV / %RSD) | ≤ 15% (≤ 20% for LLOQ) | 1.28 - 8.72% | < 4.2% | ≤ 15% (≤ 20% for LLOQ) |
| Lower Limit of Quantitation (LLOQ) | < 1.00 ng/mL | 3.91 ng/mL | 0.06 - 0.2 µg/mL | - |
Protocol: Forced Degradation Studies for Stability-Indicating Methods
Forced degradation studies are critical for developing a stability-indicating analytical method.[5] They help to demonstrate the method's specificity in the presence of potential degradation products.[11]
General Protocol
-
Prepare Sample: Prepare a solution of andrographolide (e.g., 1 mg/mL) in a suitable solvent.
-
Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.05 M HCl) and keep it at room temperature for a defined period (e.g., 20 minutes) before neutralizing.[18]
-
Alkaline Hydrolysis: Treat the sample solution with a base (e.g., 0.025 M NaOH), keep it at room temperature for a defined period (e.g., 20 minutes), and then neutralize.[18]
-
Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 15% w/w hydrogen peroxide) and store it in the dark for a specified time (e.g., 1 hour).[18]
-
Thermal Degradation: Expose the powdered drug or its solution to dry heat at a specific temperature for a set duration.
-
Photolytic Degradation: Expose the drug solution to UV light in a photostability chamber.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the developed chromatographic method (HPLC or HPTLC).
-
Evaluation: Assess the chromatograms for the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the andrographolide peak is well-resolved from all degradation peaks, and the peak purity is confirmed. Andrographolide has shown considerable degradation under acidic, alkaline, oxidative, and photolytic conditions.[5]
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. molnar-institute.com [molnar-institute.com]
- 5. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
- 6. medic.upm.edu.my [medic.upm.edu.my]
- 7. jchr.org [jchr.org]
- 8. impactfactor.org [impactfactor.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. scholar.unair.ac.id [scholar.unair.ac.id]
- 11. phytojournal.com [phytojournal.com]
- 12. HPTLC Stability Indicating Analytical Method of Andrographolide and 5-fluorouracil with Network Pharmacology Analysis against Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. HPTLC Stability Indicating Analytical Method of Andrographolide and 5-fluorouracil with Network Pharmacology Analysis against Cancer - Malik - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 14. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
- 17. mdpi.com [mdpi.com]
- 18. akjournals.com [akjournals.com]
Andrographolide as a Positive Control in Anti-Inflammatory Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from the plant Andrographis paniculata, is a well-characterized compound with potent anti-inflammatory properties.[1][2][3] Its multifaceted mechanism of action, primarily involving the inhibition of key inflammatory signaling pathways such as NF-κB and MAPKs, makes it an ideal positive control for a variety of anti-inflammatory assays.[2][3][4][5] This document provides detailed application notes and protocols for utilizing andrographolide as a reliable positive control in both in vitro and in vivo experimental models of inflammation.
Andrographolide's anti-inflammatory effects are attributed to its ability to suppress the production of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5] By consistently and reproducibly inhibiting these markers of inflammation, andrographolide serves as a benchmark for the evaluation of novel anti-inflammatory drug candidates.
Mechanism of Action: Inhibition of Pro-Inflammatory Signaling Pathways
Andrographolide exerts its anti-inflammatory effects by modulating several key signaling cascades. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Andrographolide has been shown to prevent the degradation of IκBα and inhibit the nuclear translocation of NF-κB, thereby downregulating the expression of inflammatory mediators.[2][5]
Additionally, andrographolide modulates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes ERK1/2, JNK, and p38.[2][5] These kinases are involved in the production of inflammatory cytokines and mediators. Andrographolide has been demonstrated to suppress the phosphorylation of these MAPK proteins in response to inflammatory stimuli.[5]
Data Presentation: Efficacy of Andrographolide
The following tables summarize the effective concentrations and doses of andrographolide in various anti-inflammatory assays, providing a reference for its use as a positive control.
Table 1: In Vitro Anti-Inflammatory Activity of Andrographolide
| Assay | Cell Line | Stimulant | Parameter Measured | IC50 Value | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS/IFN-γ | Nitrite (B80452) | 17.4 ± 1.1 µM | [6][7] |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS | Nitrite | ~7.9 µM (for superoxide) | [8] |
| TNF-α Release | THP-1 Monocytes | - | TNF-α | 21.9 µM | [9] |
| TNF-α Release | Mouse Peritoneal Macrophages | LPS | TNF-α | 0.6 µM | [10] |
| GM-CSF Release | Mouse Peritoneal Macrophages | LPS | GM-CSF | 3.3 µM | [10] |
| PGE2 Production | RAW 264.7 Macrophages | LPS/IFN-γ | PGE2 | 8.8 µM | [11] |
Table 2: In Vivo Anti-Inflammatory Activity of Andrographolide
| Animal Model | Assay | Route of Administration | Effective Dose | Parameter Measured | % Inhibition | Reference |
| Rat | Carrageenan-Induced Paw Edema | p.o. | 100 mg/kg | Paw Volume | Significant Reduction | [12] |
| Mouse | Ovalbumin-Induced Allergic Lung Inflammation | i.p. | 30 mg/kg | BALF levels of TNF-α and GM-CSF | 92% (TNF-α), 65% (GM-CSF) | [10] |
| Rat | Endotoxic Shock | i.v. | 1 mg/kg | Mean Arterial Pressure | Significant Restoration | [13] |
Experimental Protocols
The following are detailed protocols for common anti-inflammatory assays where andrographolide can be used as a positive control.
Protocol 1: In Vitro Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
Andrographolide (purity >98%)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment: Prepare stock solutions of andrographolide in DMSO. Dilute with culture medium to achieve final concentrations (e.g., 1, 10, 30, 50, 100 µM).[7] The final DMSO concentration should not exceed 0.1%. Remove the old medium from the cells and add 100 µL of medium containing the vehicle (DMSO), andrographolide (positive control), or test compounds. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add 10 µL of LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite (0-100 µM) in culture medium.
-
Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well.
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 550 nm using a microplate reader.[7]
-
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of inhibition of NO production is calculated as follows: % Inhibition = [1 - (Absorbance of treated group / Absorbance of LPS control group)] x 100
Protocol 2: In Vitro Pro-Inflammatory Cytokine (TNF-α, IL-6) Measurement by ELISA
This protocol quantifies the secretion of pro-inflammatory cytokines from stimulated immune cells.
Materials:
-
RAW 264.7 or THP-1 cell line
-
Appropriate cell culture medium
-
LPS
-
Andrographolide
-
DMSO
-
Commercially available ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate at a low speed to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kit.
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage of inhibition as described in Protocol 1.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema in Rats
This is a classic model of acute inflammation used to evaluate the efficacy of anti-inflammatory compounds.[14][15][16]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Andrographolide
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group):
-
Group 1: Vehicle control
-
Group 2: Andrographolide (e.g., 100 mg/kg, p.o.)[12]
-
Group 3: Test compound(s)
-
-
Baseline Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the vehicle, andrographolide, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the paw edema (in mL) by subtracting the initial paw volume from the paw volume at each time point.
-
Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point: % Inhibition = [1 - (Edema of treated group / Edema of control group)] x 100
-
Conclusion
Andrographolide is a robust and reliable positive control for a wide range of anti-inflammatory assays. Its well-documented mechanism of action and consistent inhibitory effects on key inflammatory pathways and mediators provide a strong basis for its use in the screening and characterization of new anti-inflammatory agents. The protocols and data presented in these application notes are intended to guide researchers in effectively incorporating andrographolide into their experimental designs, thereby enhancing the validity and reproducibility of their findings.
References
- 1. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Andrographolide? [synapse.patsnap.com]
- 4. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 5. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide, A Natural Antioxidant: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 12. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide suppresses the expression of inducible nitric oxide synthase in macrophage and restores the vasoconstriction in rat aorta treated with lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 16. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
Enhancing the Oral Bioavailability of Andrographolide: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, exhibits a wide spectrum of pharmacological activities. However, its clinical application is significantly hampered by its poor oral bioavailability, which is attributed to low aqueous solubility, extensive first-pass metabolism, and efflux by transporters like P-glycoprotein.[1][2][3] This document provides detailed application notes and experimental protocols for various formulation strategies designed to overcome these challenges and enhance the systemic exposure of andrographolide. The methodologies covered include the preparation of solid dispersions, polymeric nanoparticles, and lipid-based nanocarriers. This guide is intended to equip researchers with the necessary information to develop and evaluate novel andrographolide delivery systems.
Introduction to Andrographolide and its Bioavailability Challenges
Andrographolide is a promising natural compound with demonstrated anti-inflammatory, anticancer, and antiviral properties.[4] Despite its therapeutic potential, the oral bioavailability of andrographolide is reported to be very low, in the range of 2.67%.[1][2][3] The primary factors contributing to this poor bioavailability are:
-
Low Aqueous Solubility: Andrographolide is sparingly soluble in water, which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[5]
-
Extensive Metabolism: It undergoes rapid biotransformation in the intestine and liver, primarily through sulfonation and glucuronidation, leading to the formation of inactive metabolites.[1][2]
-
P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-gp efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.[1][3][6]
To address these limitations, various formulation strategies have been developed to improve the oral bioavailability of andrographolide. These approaches aim to increase its solubility, protect it from metabolic degradation, and/or inhibit P-gp-mediated efflux.
Formulation Strategies and Experimental Protocols
This section details the protocols for several effective formulation techniques.
Solid Dispersions
Solid dispersions (SDs) are a well-established method for enhancing the dissolution rate and bioavailability of poorly water-soluble drugs by dispersing the drug in a hydrophilic carrier matrix at a molecular level.
Materials:
-
Andrographolide
-
Polyvinylpyrrolidone K30 (PVP K-30)
-
Kolliphor® EL (formerly Cremophor EL)
-
Ethanol (B145695) (Absolute)
-
Tween 80[9]
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator or spray dryer
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Preparation of the Organic Solution:
-
Dissolve andrographolide and the chosen carrier (e.g., a 1:7:1 weight ratio of Andrographolide:PVP K-30:Kolliphor EL) in a suitable solvent (e.g., absolute ethanol or THF).[9] For silica-based dispersions, a 1:8 drug-to-carrier ratio using THF as the solvent has been shown to be effective.[7][8]
-
Ensure complete dissolution of all components by stirring.
-
-
Solvent Evaporation:
-
Rotary Evaporation: Transfer the solution to a round-bottom flask and evaporate the solvent under reduced pressure using a rotary evaporator. A water bath temperature of 40-70°C is recommended.[9] For silica-based dispersions, a recovery temperature of 50°C is optimal.[7][8]
-
Spray Drying: Alternatively, the solution can be spray-dried. The inlet temperature and feed rate should be optimized based on the specific equipment and solvent system.
-
-
Drying and Pulverization:
-
The resulting viscous or solid mass is then dried in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a constant weight is achieved to remove any residual solvent.
-
The dried solid dispersion is then pulverized using a mortar and pestle and passed through a sieve to obtain a uniform powder.
-
Characterization:
-
Dissolution Studies: Perform in-vitro dissolution testing in a suitable medium (e.g., simulated gastric fluid or intestinal fluid) to assess the enhancement in dissolution rate compared to the pure drug.
-
Solid-State Characterization: Utilize techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of andrographolide within the carrier matrix.
pH-Sensitive Nanoparticles
pH-sensitive nanoparticles are designed to release the encapsulated drug in response to specific pH changes in the gastrointestinal tract, which can protect the drug from degradation in the harsh stomach environment and facilitate its release in the more absorptive regions of the intestine.
Materials:
-
Andrographolide
-
Eudragit® EPO (cationic polymethacrylate (B1205211) copolymer)
-
Pluronic® F-68 (stabilizer)
-
Acetone (organic solvent)
-
Deionized water
Equipment:
-
Magnetic stirrer
-
Syringe pump
-
Ultrasonicator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve andrographolide and Eudragit® EPO (e.g., 0.45% w/v) in acetone.
-
-
Preparation of the Aqueous Phase:
-
Dissolve Pluronic® F-68 (e.g., 0.6% w/v) in deionized water.
-
-
Nanoprecipitation:
-
Using a syringe pump, add the organic phase dropwise into the aqueous phase under constant magnetic stirring.
-
The sudden change in solvent polarity will cause the polymer and drug to precipitate, forming nanoparticles.
-
-
Solvent Removal and Purification:
-
Stir the resulting nanoparticle suspension at room temperature for a few hours to allow for the evaporation of acetone.
-
The suspension can be further concentrated and purified by centrifugation or dialysis to remove unencapsulated drug and excess surfactant.
-
Characterization:
-
Particle Size and Zeta Potential: Determine the mean particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).
-
Encapsulation Efficiency: Quantify the amount of andrographolide encapsulated within the nanoparticles using a validated analytical method like HPLC after separating the nanoparticles from the aqueous phase.
Solid Lipid Nanoparticles (SLNs)
SLNs are colloidal carriers made from biodegradable and biocompatible lipids that are solid at room temperature. They offer advantages such as controlled release, protection of the encapsulated drug, and improved bioavailability.
Materials:
-
Andrographolide
-
Solid lipid (e.g., Compritol® 888 ATO, Glyceryl monostearate - GMS)
-
Surfactant (e.g., Lecithin, Tween® 80)
-
Deionized water
Equipment:
-
High-pressure homogenizer
-
High-shear mixer (e.g., Ultra-Turrax)
-
Water bath
Procedure:
-
Preparation of the Lipid Phase:
-
Melt the solid lipid(s) by heating to about 5-10°C above their melting point.
-
Dissolve andrographolide in the molten lipid.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant(s) in deionized water and heat to the same temperature as the lipid phase.
-
-
Pre-emulsion Formation:
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear mixer for a few minutes to form a coarse oil-in-water emulsion.
-
-
High-Pressure Homogenization:
-
Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 600 bar for 7 cycles).[10]
-
The high shear forces and cavitation will break down the coarse emulsion into nano-sized lipid particles.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion to room temperature, which will cause the lipid to recrystallize and form solid lipid nanoparticles.
-
Characterization:
-
Particle Size and Zeta Potential: Analyze using DLS.
-
Encapsulation Efficiency and Drug Loading: Determine the percentage of andrographolide entrapped in the SLNs.
-
Morphology: Visualize the shape and surface of the SLNs using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
SMEDDS are isotropic mixtures of oil, surfactant, and cosurfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.
Materials:
-
Andrographolide or Andrographis paniculata extract
-
Oil (e.g., Oleic acid, Capryol 90)
-
Surfactant (e.g., Tween® 80, Cremophor® RH 40)
-
Cosurfactant (e.g., PEG 400, Labrasol)
Equipment:
-
Vortex mixer
-
Magnetic stirrer
Procedure:
-
Solubility Studies: Determine the solubility of andrographolide in various oils, surfactants, and cosurfactants to select the most appropriate excipients.
-
Construction of Pseudo-ternary Phase Diagrams: To identify the microemulsion region, titrate mixtures of oil, surfactant, and cosurfactant with water.
-
Formulation Preparation:
-
Accurately weigh the selected oil, surfactant, and cosurfactant into a glass vial. An optimized formulation may contain, for example, 68.998% Tween® 80, 13.257% oleic acid, and 17.745% PEG 400.[11]
-
Add the andrographolide to the mixture.
-
Vortex or stir the mixture until a clear and homogenous solution is obtained.
-
Characterization:
-
Self-Emulsification Assessment: Add a small amount of the SMEDDS formulation to water with gentle agitation and observe the formation of a clear or slightly bluish-white microemulsion.
-
Droplet Size Analysis: Determine the globule size of the resulting microemulsion using DLS.
-
Thermodynamic Stability Studies: Subject the formulation to centrifugation and freeze-thaw cycles to assess its physical stability.
In-Vivo Pharmacokinetic Study Protocol
To evaluate the efficacy of the developed formulations in enhancing oral bioavailability, in-vivo pharmacokinetic studies in animal models are essential.
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
Protocol:
-
Animal Acclimatization and Fasting:
-
Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Fast the animals overnight (12-18 hours) with free access to water before drug administration.
-
-
Dosing:
-
Divide the rats into groups (e.g., control group receiving andrographolide suspension, and test groups receiving the different formulations).
-
Administer the formulations orally via gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2-0.3 mL) from the retro-orbital plexus or tail vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized microcentrifuge tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes) to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Sample Analysis:
-
Pharmacokinetic Parameter Calculation:
-
Use non-compartmental analysis to determine key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve).
-
Calculate the relative bioavailability of the test formulations compared to the control suspension.
-
Data Presentation
The following tables summarize the pharmacokinetic data from various studies on andrographolide formulations.
Table 1: Pharmacokinetic Parameters of Different Andrographolide Formulations in Rats
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Andrographolide Suspension | 300 | - | - | - | 100 | [14] |
| Solid Dispersion (AG-PVP K30-Kolliphor EL) | 100 | 2.5 ± 0.6 (normalized) | - | 9.3 ± 1.8 (normalized) | 297.7 | [14] |
| pH-Sensitive Nanoparticles | 10 | 3.2-fold increase vs. pure drug | 4-fold shorter vs. pure drug | 2.2-fold increase vs. pure drug | 221.53 | [11] |
| Solid Lipid Nanoparticles (AND-SLNs) | - | - | - | - | 241 | [15][16] |
| SMEDDS (Liquid) | 17.5 | 6-fold increase vs. extract | similar to extract | 15-fold increase vs. extract | - | [5] |
| SMEDDS (Pellets) | 17.5 | 5-fold increase vs. extract | similar to extract | 13-fold increase vs. extract | - | [5] |
Table 2: Effect of Solubilizers and Bioenhancers on Andrographolide Bioavailability in Beagle Dogs [17][18]
| Formulation (Oral, 3 mg/kg Andrographolide) | Relative Bioavailability (Day 1) (%) | Relative Bioavailability (Day 7) (%) |
| A. paniculata powder | 100 | 100 |
| A. paniculata powder + 50% w/w β-cyclodextrin | 131.01 | - |
| A. paniculata powder + 1% w/w SDS | - | - |
| A. paniculata powder + 1% w/w SDS + 10% w/w Piperine | 148.89 | 196.05 |
Visualization of Mechanisms and Workflows
Factors Limiting Andrographolide Oral Bioavailability
The following diagram illustrates the key physiological barriers that contribute to the poor oral bioavailability of andrographolide.
Caption: Key barriers to andrographolide oral bioavailability.
Experimental Workflow for Formulation Development and Evaluation
This diagram outlines the general workflow for developing and testing a novel andrographolide formulation.
Caption: Workflow for andrographolide formulation development.
Key Signaling Pathways Modulated by Andrographolide
Andrographolide exerts its therapeutic effects by modulating several key intracellular signaling pathways. The diagram below highlights the inhibitory effects of andrographolide on the NF-κB and JAK/STAT pathways, which are often implicated in inflammation and cancer.
Caption: Inhibition of NF-κB and JAK/STAT pathways by andrographolide.
Conclusion
The formulation strategies and protocols outlined in this document provide a comprehensive guide for researchers aiming to enhance the oral bioavailability of andrographolide. By employing techniques such as solid dispersions, nanoparticle encapsulation, and SMEDDS, it is possible to significantly improve the systemic exposure of this therapeutically valuable compound. The provided protocols and data serve as a foundation for the rational design and evaluation of novel andrographolide delivery systems, ultimately facilitating its translation into clinical practice.
References
- 1. Poor oral bioavailability of a promising anticancer agent andrographolide is due to extensive metabolism and efflux by P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and Evaluation of Andrographolide Solid Dispersion Vectored by Silicon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN101433522A - Method for preparing andrographolide solid dispersion - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Development and Optimization of Andrographis paniculata Extract-Loaded Self-Microemulsifying Drug Delivery System Using Experimental Design Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Preparation of andrographolide-loaded solid lipid nanoparticles and their in vitro and in vivo evaluations: characteristics, release, absorption, transports, pharmacokinetics, and antihyperlipidemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Screening Andrographolide Bioactivity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a selection of key cell-based assays to screen and evaluate the bioactivity of andrographolide (B1667393), a natural product with well-documented anti-inflammatory, anticancer, and antiviral properties. The following sections offer step-by-step experimental procedures, data presentation guidelines, and visual representations of signaling pathways and workflows to facilitate the investigation of andrographolide's therapeutic potential.
Anticancer Bioactivity of Andrographolide
Andrographolide has demonstrated significant anticancer effects across various cancer cell lines. Key mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of cell proliferation.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most common assays to determine the cytotoxic effects of a compound.
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., KB oral cancer cells, MCF-7 breast cancer cells) in a 96-well plate at a density of 5x10⁴ cells/mL.[1]
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of andrographolide (e.g., ranging from 5 to 100 µM) and a vehicle control (DMSO, final concentration <0.1%).[2][3]
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[2]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[1]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of andrographolide that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the andrographolide concentration.
Data Presentation:
| Cell Line | Andrographolide Concentration (µM) | Incubation Time (h) | IC50 (µM) | Reference |
| KB (Oral Cancer) | 60 - 110 µg/mL | 24 | 106.2 µg/mL | [1] |
| OEC-M1 (Oral Cancer) | 10 - 100 µM | 24 | ~55 µM | [4] |
| MDA-MB-231 (Breast Cancer) | 15, 30, 45, 60 µM | 24, 36, 48 | ~30 µM at 48h | [5] |
| A549 (Lung Cancer) | 0.78 - 100 µM | 48 | ~25 µM | [6] |
| HepG2 (Liver Cancer) | 1 - 125 µM | 48 | Not specified | [7] |
| SW480 (Colon Cancer) | Not specified | Not specified | 4.17 µM | [8] |
| CACO-2 (Colon Cancer) | < 100 µg/mL | Not specified | 32.46 µg/mL (F2 fraction) | [9][10] |
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., 1x10⁶ cells/dish in 60-mm dishes) and treat with various concentrations of andrographolide (e.g., 20, 40, 60 µM) for 48 hours.[11]
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 10 µL of propidium (B1200493) iodide (PI).[11]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Workflow Diagram:
Caption: Workflow for detecting apoptosis using Annexin V/PI staining.
Cell Cycle Analysis
Andrographolide can induce cell cycle arrest at different phases, thereby inhibiting cancer cell proliferation. This is commonly analyzed by flow cytometry after staining the cellular DNA with a fluorescent dye like propidium iodide.
Experimental Protocol:
-
Cell Treatment: Seed cells (e.g., 2.5x10⁵ cells/well in a 6-well plate) and treat with the desired concentration of andrographolide (e.g., 30 µM) for various time points (e.g., 24, 36, 48 hours).[5]
-
Cell Harvesting and Fixation: Collect both adherent and floating cells, wash with PBS, and fix in 70% ice-cold ethanol (B145695) overnight at 4°C.[5]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium iodide.[5]
-
Incubation: Incubate in the dark at room temperature for 30 minutes.[5]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation:
| Cell Line | Andrographolide Concentration | Treatment Time (h) | Effect on Cell Cycle | Reference |
| MDA-MB-231 | 30 µM | 24, 36, 48 | S/G2M phase arrest | [5] |
| DBTRG-05MG | 13.95 µM (LC50) | 72 | G2/M phase arrest | [12] |
| PC-3 | 1, 3, 10, 30 µM | 24 | G2/M phase arrest | [13] |
| HT-29 | Not specified | Not specified | G2/M arrest at lower doses, G0/G1 at higher doses | [14] |
Anti-inflammatory Bioactivity of Andrographolide
Andrographolide is well-known for its potent anti-inflammatory effects, primarily through the inhibition of the NF-κB and MAPK signaling pathways.
Inhibition of Pro-inflammatory Cytokine Production
This can be assessed by measuring the levels of cytokines like TNF-α, IL-6, and IL-1β in the supernatant of stimulated immune cells.
Experimental Protocol (using RAW264.7 macrophages):
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of andrographolide for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 50 ng/mL) to induce an inflammatory response.[15]
-
Incubation: Incubate for a specified period (e.g., 18-24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.[16]
NF-κB Signaling Pathway Analysis
Andrographolide inhibits the activation of NF-κB, a key transcription factor in the inflammatory response. This can be assessed using a luciferase reporter assay or by Western blotting for key signaling proteins.
Experimental Protocol (Luciferase Reporter Assay):
-
Cell Transfection: Transfect cells (e.g., A549) with a luciferase reporter plasmid containing NF-κB binding sites.[17]
-
Cell Treatment and Stimulation: Treat the transfected cells with andrographolide followed by stimulation with an NF-κB activator like TNF-α (10 ng/mL).[17]
-
Cell Lysis and Luciferase Assay: After incubation (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: A decrease in luciferase activity in andrographolide-treated cells indicates inhibition of NF-κB activation.
Signaling Pathway Diagram:
Caption: Andrographolide inhibits NF-κB signaling.
Antiviral Bioactivity of Andrographolide
Andrographolide has shown promising antiviral activity against a range of viruses.
Antiviral Assay (e.g., against SARS-CoV-2)
This assay determines the ability of andrographolide to inhibit viral replication in host cells.
Experimental Protocol:
-
Cell Seeding: Plate human lung epithelial cells (e.g., Calu-3) in a 96-well plate.[18]
-
Viral Infection: Infect the cells with the virus (e.g., SARS-CoV-2) at a specific multiplicity of infection (MOI).
-
Compound Treatment: Treat the infected cells with various concentrations of andrographolide.[18]
-
Incubation: Incubate for 48 hours.[18]
-
Quantification of Viral Replication: Viral replication can be quantified by various methods:
-
Plaque Assay: To measure the production of infectious viral particles.
-
qRT-PCR: To quantify viral RNA in the cell supernatant.[19]
-
Immunofluorescence Assay (IFA): To detect viral proteins within the cells.
-
Data Presentation:
| Virus | Cell Line | Assay | IC50 | Reference |
| SARS-CoV-2 | Calu-3 | Plaque Assay | 0.034 µM | [18] |
| Dengue Virus (DENV2) | C6/36 | Not specified | 97.23% inhibition at 15.62 µg/mL | [20] |
| Dengue Virus (DENV2) | HepG2 | Not specified | EC50 of 21.304 µM | [20] |
| Dengue Virus (DENV2) | HeLa | Not specified | EC50 of 22.739 µM | [20] |
Disclaimer: These protocols are intended as a guide and may require optimization depending on the specific cell line, equipment, and reagents used. Always follow appropriate safety precautions when working with chemical and biological materials.
References
- 1. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Andrographolide nanophytosomes exhibit enhanced cellular delivery and pro-apoptotic activities in HepG2 liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iris.unina.it [iris.unina.it]
- 10. mdpi.com [mdpi.com]
- 11. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. internationalscholarsjournals.org [internationalscholarsjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. biorxiv.org [biorxiv.org]
- 19. Antiviral activity of medicinal plant-derived products against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antiviral Activities of Andrographolide and Its Derivatives: Mechanism of Action and Delivery System - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Andrographolide Solubility Enhancement: A Technical Support Guide for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the poor aqueous solubility of andrographolide (B1667393) in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of andrographolide?
Andrographolide is characterized by its poor aqueous solubility. At 25°C, its solubility in water is approximately 3.29 ± 0.73 µg/mL.[1] This low solubility often presents a significant hurdle for in vitro studies, potentially leading to precipitation in culture media and inaccurate experimental results.
Q2: Which organic solvents can be used to prepare a stock solution of andrographolide?
To prepare a concentrated stock solution, andrographolide can be dissolved in various organic solvents. Dimethyl sulfoxide (B87167) (DMSO), ethanol, and dimethylformamide (DMF) are commonly used.[2] It is crucial to be mindful of the final solvent concentration in the cell culture medium, as high concentrations can be cytotoxic.
Q3: My andrographolide precipitates when I add it to my cell culture medium. What can I do?
Precipitation upon addition to aqueous-based cell culture media is a common issue. Here are a few troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of andrographolide in your experiment.
-
Optimize Stock Solution Dilution: Instead of adding a small volume of a highly concentrated stock directly to the medium, consider a serial dilution approach. First, dilute the stock in a small volume of medium, vortex gently, and then add this intermediate dilution to the final volume.
-
Pre-warm the Medium: Adding the andrographolide stock solution to pre-warmed (37°C) medium can sometimes help prevent precipitation.[3]
-
Use a Solubilizing Agent: Incorporating a solubilizing agent, such as a co-solvent or cyclodextrin, can significantly enhance the solubility of andrographolide in your aqueous medium.
Q4: What are some common methods to improve the solubility of andrographolide for in vitro experiments?
Several techniques can be employed to enhance the solubility of andrographolide:
-
Co-solvents: Using a mixture of solvents can improve solubility. For instance, a 1:1 solution of DMF and PBS (pH 7.2) has been shown to dissolve andrographolide to approximately 0.5 mg/ml.[2]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules like andrographolide, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and β-cyclodextrin (BCD) have been successfully used for this purpose.[4][5][6]
-
Solid Dispersions: This technique involves dispersing andrographolide in a hydrophilic polymer matrix. This can enhance solubility by converting the drug to an amorphous state.[1][7][8]
-
Nanoparticle Formulations: Encapsulating andrographolide into nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or solid lipid nanoparticles (SLNs), can improve its solubility and stability in aqueous environments.[9][10][11][12][13]
Troubleshooting Guide: Compound Precipitation in Cell Culture
This guide addresses the common problem of andrographolide precipitation during in vitro cell culture experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation | The concentration of andrographolide exceeds its solubility limit in the aqueous medium. | Lower the final concentration of andrographolide. Prepare a fresh, lower concentration stock solution if necessary. |
| The organic solvent from the stock solution is causing the compound to crash out. | Minimize the final percentage of the organic solvent in the culture medium (typically <0.5% v/v). Perform a solvent tolerance test on your cells. | |
| Delayed Precipitation | The compound is unstable in the culture medium over time, leading to degradation and precipitation. | Prepare fresh working solutions immediately before each experiment. Consider the pH stability of andrographolide, which is most stable at a pH of 3-5.[14] |
| Evaporation of the medium in the incubator is concentrating the compound beyond its solubility limit. | Ensure proper humidification of your incubator and use sealed culture flasks or plates to minimize evaporation.[3][15] | |
| Cloudy Medium | The compound is interacting with components in the serum or basal medium, forming insoluble complexes. | Try reducing the serum concentration if your experimental design allows. Alternatively, test the solubility in a simpler buffered solution like PBS to identify if media components are the issue.[3] |
Quantitative Data on Andrographolide Solubility
The following tables summarize quantitative data on the solubility of andrographolide in various solvents and the enhancement achieved through different formulation strategies.
Table 1: Solubility in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | ~14 |
| Dimethyl sulfoxide (DMSO) | ~3 |
| Ethanol | ~0.2 |
| Methanol | Slightly soluble |
| Chloroform | Very slightly soluble |
| Water | ~0.00329 |
| Data sourced from[2][14][16] |
Table 2: Solubility Enhancement with Different Techniques
| Technique | Polymer/Agent | Fold Increase in Solubility | Reference |
| Solid Dispersion | Soluplus | 1.8 to 4.7 | [1] |
| PEG 6000 | ~2.2 to 4.5 | [1] | |
| HPMC | Variable | [1] | |
| PVP-VA64 | Variable | [1] | |
| Cyclodextrin Inclusion | β-cyclodextrin (BCD) | Up to 38 | [6] |
| Hydroxypropyl-β-cyclodextrin | Linear increase with concentration | [4][5] | |
| Co-Solvent System | 1:1 DMF:PBS (pH 7.2) | N/A (Solubility ~0.5 mg/mL) | [2] |
Experimental Protocols & Workflows
Protocol 1: Preparation of Andrographolide Stock Solution
This protocol outlines the standard procedure for preparing a concentrated stock solution of andrographolide using an organic solvent.
Materials:
-
Andrographolide powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the desired amount of andrographolide powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex the tube vigorously until the andrographolide is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Emulsion Solvent Evaporation for PLGA Nanoparticle Formulation
This protocol describes a common method for encapsulating andrographolide into PLGA nanoparticles to improve its aqueous dispersibility.[10][13]
Materials:
-
Andrographolide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Organic solvent (e.g., ethyl acetate, chloroform)
-
Methanol
-
Aqueous phase (e.g., deionized water with a surfactant like PVA)
-
Probe sonicator
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve andrographolide and PLGA in the chosen organic solvent (e.g., ethyl acetate) with a small amount of methanol.
-
Aqueous Phase Preparation: Prepare the aqueous phase, typically deionized water containing a surfactant such as polyvinyl alcohol (PVA), to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase and immediately sonicate the mixture at high energy to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Place the emulsion on a magnetic stirrer for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension at high speed to pellet the nanoparticles.
-
Washing: Wash the nanoparticles with deionized water to remove excess surfactant and unencapsulated drug.
-
Resuspension: Resuspend the final nanoparticle pellet in the desired aqueous buffer for in vitro studies.
Signaling Pathway Considerations
While andrographolide interacts with numerous signaling pathways, a common mechanism of its anti-inflammatory action involves the inhibition of the NF-κB pathway. Improved solubility ensures that a sufficient concentration of andrographolide reaches the cells to effectively modulate these pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Physicochemical characteristics and oral bioavailability of andrographolide complexed with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jyoungpharm.org [jyoungpharm.org]
- 10. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. vietnamscience.vjst.vn [vietnamscience.vjst.vn]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. Frontiers | Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies [frontiersin.org]
- 14. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Culture Academy [procellsystem.com]
- 16. datapdf.com [datapdf.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Andrographolide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor oral bioavailability of andrographolide (B1667393) in vivo.
Frequently Asked Questions (FAQs)
1. Why does andrographolide exhibit poor oral bioavailability?
Andrographolide, a major bioactive compound from Andrographis paniculata, demonstrates low oral bioavailability primarily due to several factors:
-
Poor Aqueous Solubility: Andrographolide is a lipophilic molecule with low water solubility (approximately 3.29 ± 0.73 µg/mL), which limits its dissolution in the gastrointestinal fluids, a prerequisite for absorption.[1][2]
-
Rapid Metabolism: It undergoes extensive and rapid metabolism in the gastrointestinal tract and liver.[1][3][4] Metabolic processes include the formation of sulfonic acid or sulfate (B86663) adducts, glucuronide conjugates, and creatinine (B1669602) adducts.[1][5]
-
P-glycoprotein (P-gp) Efflux: Andrographolide is a substrate for the P-glycoprotein efflux pump, which actively transports the compound back into the intestinal lumen, thereby reducing its net absorption.[1][4][6][7]
-
High Lipophilicity: While seemingly advantageous for membrane crossing, its high lipophilicity (log P value = 2.632 ± 0.135) can lead to partitioning into lipid bilayers and hinder its release into the systemic circulation.[1][2]
These factors contribute to an absolute bioavailability reported to be as low as 2.67%.[1][2]
2. What are the common formulation strategies to improve the oral bioavailability of andrographolide?
Several formulation strategies have been successfully employed to enhance the oral bioavailability of andrographolide. These approaches primarily focus on improving its solubility, dissolution rate, and protecting it from metabolic degradation and efflux. Common strategies include:
-
Nanosystems:
-
Nanoemulsions: Oil-in-water nanoemulsions can significantly increase the solubility and permeability of andrographolide.[10][11]
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can enhance oral absorption and potentially inhibit P-gp efflux.[2]
-
Nanoliposomes: Vesicular systems that can encapsulate andrographolide, improving its stability and facilitating its transport across the intestinal membrane.[3]
-
Solid Dispersions (SDs): Dispersing andrographolide in a hydrophilic polymer matrix at a molecular level can convert its crystalline form to a more soluble amorphous state, thereby enhancing its dissolution rate.[12][13]
-
Cyclodextrin Inclusion Complexes: Encapsulating andrographolide within the hydrophobic cavity of cyclodextrins (like hydroxypropyl-β-cyclodextrin) forms a host-guest complex that significantly increases its aqueous solubility.[14][15]
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): An isotropic mixture of oil, surfactant, and cosurfactant that forms a fine oil-in-water microemulsion upon gentle agitation with aqueous media (like gastrointestinal fluids). This spontaneous emulsification leads to a large interfacial area for drug absorption.[1][16][17]
-
Co-administration with Bioenhancers: Using agents like piperine (B192125) can inhibit drug-metabolizing enzymes and P-gp, thereby increasing the systemic exposure of andrographolide.[18]
3. How significant is the improvement in bioavailability with these formulation strategies?
The improvement in bioavailability varies depending on the formulation strategy and the specific experimental setup. The following table summarizes the pharmacokinetic data from various studies.
Quantitative Data Summary
| Formulation Strategy | Animal Model | Dose | Key Pharmacokinetic Parameters (vs. Control) | Fold Increase in Bioavailability (AUC) | Reference |
| pH-Sensitive Nanoparticles | Male Wistar albino rats | 10 mg/kg | Cmax: 3.2-fold increaseAUC0-∞: 2.2-fold increase | ~2.2 | [8][9] |
| Solid Dispersion (AG-PVP K30-Kolliphor EL) | Rats | - | Cmax/dose: 3.7-fold increaseAUC/dose: 3.0-fold increase | ~3.0 | [12][13] |
| Hydroxypropyl-β-Cyclodextrin Inclusion Complex | Rats | - | AUC0-∞: 1.6-fold increase | ~1.6 | [14][15] |
| Liquid SMEDDS | Rabbits | 17.5 mg/kg (andrographolide equivalent) | Cmax: 6-fold increaseAUC0-12h: 15-fold increase | ~15 | [16] |
| SMEDDS Pellets | Rabbits | 17.5 mg/kg (andrographolide equivalent) | Cmax: 5-fold increaseAUC0-12h: 13-fold increase | ~13 | [16] |
| Nanoemulsion | Rats | - | Relative Bioavailability: 594.3% | ~5.9 | [10] |
| Mannosylated Chitosan-Coated Nanoliposomes | - | - | AUC: 1.56-fold enhancement | ~1.56 | [3] |
| Co-administration with Solubilizers and Bioenhancer (β-cyclodextrin or SDS with Piperine) | Beagle dogs | 3 mg/kg | Relative Bioavailability: 131.01% to 196.05% increase | ~1.3 to ~2.0 | [18][19][20] |
Troubleshooting Guides
Issue: Low and variable Cmax and AUC values in pharmacokinetic studies.
Possible Causes & Troubleshooting Steps:
-
Poor Dissolution of Andrographolide:
-
Verify Drug Substance Properties: Characterize the particle size, crystallinity, and purity of the andrographolide used. Amorphous forms are generally more soluble.
-
Implement a Formulation Strategy: If using unformulated andrographolide, consider one of the aforementioned formulation strategies (nanoparticles, solid dispersions, etc.) to improve its dissolution rate.
-
-
Rapid First-Pass Metabolism:
-
Consider Co-administration with Inhibitors: Investigate the co-administration of andrographolide with known inhibitors of relevant metabolic enzymes (e.g., piperine for CYP enzymes).
-
-
P-glycoprotein Efflux:
-
Incorporate P-gp Inhibitors: Some formulation excipients, like Kolliphor EL, can inhibit P-gp.[6] Alternatively, co-administer with a known P-gp inhibitor.
-
-
Experimental Variability:
-
Standardize Animal Handling: Ensure consistent fasting periods, dosing procedures, and blood sampling times across all animals.
-
Validate Analytical Method: Ensure the HPLC or LC-MS/MS method for quantifying andrographolide in plasma is fully validated for linearity, accuracy, precision, and stability.
-
Issue: Difficulty in preparing stable nanoformulations.
Possible Causes & Troubleshooting Steps:
-
Inappropriate Formulation Components:
-
Screen Excipients: Systematically screen different oils, surfactants, and co-surfactants for their ability to solubilize andrographolide and form stable nanoemulsions or SMEDDS.
-
Optimize Ratios: Use techniques like pseudo-ternary phase diagrams to identify the optimal ratios of components that yield a stable microemulsion region.
-
-
Suboptimal Preparation Method:
-
High-Pressure Homogenization: For nanoemulsions, ensure sufficient homogenization pressure and cycles to achieve a narrow particle size distribution.[11]
-
Nanoprecipitation: For nanoparticles, carefully control parameters like the solvent/anti-solvent ratio, stirring speed, and temperature.
-
-
Instability over Time (Aggregation/Creaming):
-
Check Zeta Potential: For nanoparticles, a sufficiently high positive or negative zeta potential (e.g., > |25| mV) is generally required for electrostatic stabilization.
-
Incorporate Stabilizers: Use stabilizers like Pluronic F-68 to provide steric hindrance and prevent particle aggregation.[8]
-
Experimental Protocols
1. Preparation of Andrographolide-Loaded pH-Sensitive Nanoparticles
-
Materials: Andrographolide, Eudragit® EPO (cationic polymethacrylate (B1205211) copolymer), Pluronic® F-68, Acetone (B3395972), Deionized water.
-
Procedure:
-
Dissolve a specific amount of andrographolide and Eudragit® EPO in acetone to form the organic phase.
-
Dissolve Pluronic® F-68 in deionized water to form the aqueous phase.
-
Inject the organic phase into the aqueous phase under constant magnetic stirring at a specific speed.
-
Continue stirring for a defined period to allow for the evaporation of acetone and the formation of nanoparticles.
-
The resulting nanoparticle suspension can be characterized for particle size, zeta potential, and encapsulation efficiency.
-
2. Preparation of Andrographolide Solid Dispersion
This protocol is based on the solvent evaporation method for preparing solid dispersions.[12]
-
Materials: Andrographolide, Polyvinylpyrrolidone K30 (PVP K30), Kolliphor EL, Ethanol.
-
Procedure:
-
Dissolve andrographolide, PVP K30, and Kolliphor EL in a suitable solvent like ethanol.
-
Remove the solvent under vacuum at a controlled temperature using a rotary evaporator.
-
The resulting solid mass is further dried in a desiccator to remove any residual solvent.
-
The dried solid dispersion can then be pulverized and sieved.
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous state of andrographolide.
-
3. In Vivo Pharmacokinetic Study in Rats
This is a general protocol for evaluating the oral bioavailability of an andrographolide formulation.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Fast the rats overnight (e.g., 12 hours) with free access to water before the experiment.
-
Administer the andrographolide formulation (e.g., nanoparticle suspension, solid dispersion reconstituted in water) or the control (andrographolide suspension) orally via gavage at a specific dose.
-
Collect blood samples (e.g., via the tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of andrographolide in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Visualizations
Caption: Key factors limiting andrographolide's oral bioavailability.
Caption: Workflow for in vivo pharmacokinetic assessment.
Caption: Inhibition of the IL-6/JAK/STAT3 signaling pathway by andrographolide.
References
- 1. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Mannosylated-Chitosan-Coated Andrographolide Nanoliposomes for the Treatment of Hepatitis: In Vitro and In Vivo Evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medcraveonline.com [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Improved bioavailability of orally administered andrographolide from pH-sensitive nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved bioavailability of orally administered andrographolide from pH-sensitive nanoparticles | Semantic Scholar [semanticscholar.org]
- 10. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nanoemulsion as a strategy for improving the oral bioavailability and anti-inflammatory activity of andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral Bioavailability Enhancement and Anti-Fatigue Assessment of the Andrographolide Loaded Solid Dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. Physicochemical characteristics and oral bioavailability of andrographolide complexed with hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Liquid and solid self-microemulsifying drug delivery systems for improving the oral bioavailability of andrographolide from a crude extract of Andrographis paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
stability of andrographolide in different solvent systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of andrographolide (B1667393) in various solvent systems.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My andrographolide solution seems to be degrading. What are the most critical factors affecting its stability?
A: Andrographolide stability is primarily influenced by pH, temperature, and the physical form of the compound.[1][2][3][4] The diterpene lactone structure in andrographolide is susceptible to transformation, especially at higher pH and temperatures.[1] It is unstable in alkaline conditions, and this instability increases as the alkalinity strengthens.[2]
Q2: What is the optimal pH for storing andrographolide in an aqueous solution?
A: The optimal pH for andrographolide stability is in the acidic range, specifically between pH 2.0 and 4.0.[1][5][6][7] In this pH range, degradation occurs at a much slower rate compared to neutral or basic solutions.[6]
Q3: I need to prepare a stock solution of andrographolide. Which organic solvents are recommended?
A: Andrographolide is soluble in several organic solvents. Methanol (B129727) is considered one of the best solvents for extraction.[8] It is also soluble in ethanol, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[9] Chloroform is another solvent where andrographolide is reported to be more stable.[2] For creating a stock solution, it is advisable to use an organic solvent in which it is readily soluble and then purge the solution with an inert gas before storage.[9]
Q4: Can I store andrographolide in aqueous buffers for an extended period?
A: It is not recommended to store aqueous solutions of andrographolide for more than one day.[9] Andrographolide is sparingly soluble in aqueous buffers and is prone to hydrolysis and isomerization in aqueous solutions.[2][9] If you must use an aqueous buffer, prepare it fresh. For maximum solubility, first dissolve andrographolide in DMF and then dilute it with the aqueous buffer of your choice.[9]
Q5: What happens to andrographolide under acidic vs. basic conditions?
A: Andrographolide degrades into different products depending on the pH.
-
Under acidic conditions (e.g., pH 2.0) , the major degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[1][5][7]
-
Under basic conditions (e.g., pH 6.0 and higher) , it degrades into 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,14-dehydroandrographolide.[1][5][7][10] These degradation products have been shown to have reduced biological activity compared to the parent compound.[1]
Q6: How does temperature affect the stability of andrographolide?
A: Higher temperatures accelerate the degradation of andrographolide.[3] The degradation follows first-order or second-order kinetics, and the rate increases with temperature.[1][3][4] Crystalline andrographolide is highly stable, even at 70°C over three months, whereas its amorphous form degrades rapidly under the same conditions.[4]
Q7: I'm working with a dried extract of Andrographis paniculata. Is the andrographolide stable in this form?
A: Andrographolide is generally more stable in dried herbal materials compared to its pure, isolated form, especially if the pure form is amorphous.[1][4] Studies have shown that andrographolide content in dried Andrographis paniculata leaves can remain stable for a three-month period, even at ambient conditions (30 ±2°C, 60 ± 5% RH).[11] However, significant degradation (around 69%) has been observed over a one-year storage period.[12]
Data Presentation
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility | Temperature |
| Dimethylformamide (DMF) | ~14 mg/mL | Not Specified |
| Dimethyl sulfoxide (DMSO) | ~3 mg/mL | Not Specified |
| Ethanol | ~0.2 mg/mL | Not Specified |
| Methanol | Highest solubility among tested organic solvents | 288.2 to 323.2 K |
| Ethanol | Good solubility, increases with temperature | 288.2 to 323.2 K |
| Butan-1-ol | Soluble, increases with temperature | 288.2 to 323.2 K |
| Propanone (Acetone) | Soluble, increases with temperature | 288.2 to 323.2 K |
| Chloroform | Very slightly soluble | Not Specified |
| Water | Almost insoluble / Very low solubility | 288.2 to 323.2 K |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | Not Specified |
Table 2: Stability and Degradation Kinetics of Andrographolide at Different pH Values (25°C)
| pH | Reaction Kinetics | Predicted Shelf-Life (t₉₀%) | Rate Constant (k) |
| 2.0 | First-Order | 4.3 years | 6.5 x 10⁻⁵ per day |
| 4.0 | First-Order | Stable, no degradation detected at 70°C over 7 days | Not Applicable |
| 6.0 | First-Order | 41 days | 2.5 x 10⁻³ per day |
| 8.0 | First-Order | 1.1 days | 9.9 x 10⁻² per day |
Table 3: Major Degradation Products of Andrographolide
| Condition | Degradation Products Identified |
| Acidic (pH 2.0) | Isoandrographolide, 8,9-didehydroandrographolide |
| Basic (pH 6.0) | 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, 14-deoxy-11,14-dehydroandrographolide |
| Elevated Temperature (Solid State) | 14-deoxy-11,12-didehydroandrographolide |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines the typical stress conditions used to evaluate the stability of andrographolide, consistent with ICH guidelines.[16][17]
-
Preparation of Stock Solution: Prepare a stock solution of andrographolide in methanol (e.g., 1.0 mg/mL).[17][18]
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.05 M - 1 N HCl.[17][18] Keep the mixture at room temperature or elevated temperature (e.g., 80°C) for a specified period (e.g., 20 minutes to 2 hours).[17][18] Neutralize the solution before analysis.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.025 M - 1 N NaOH.[17][18] Keep the mixture at room temperature or elevated temperature (e.g., 80°C) for a specified period.[17][18] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix the stock solution with 3-15% (w/w) hydrogen peroxide.[17][18] Keep the mixture in the dark at room temperature for a specified period (e.g., 1-2 hours).[17][18]
-
Thermal Degradation (Dry Heat): Expose the solid andrographolide powder to dry heat in a hot air oven (e.g., 80°C) for a specified period (e.g., 2 hours).[17] Dissolve the sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the andrographolide solution to UV light (e.g., 254 nm) for a specified period (e.g., 6 hours).[17][19]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC or HPTLC.[17][20]
Protocol 2: Example of a Stability-Indicating RP-HPLC Method
This protocol is a representative method for quantifying andrographolide and its degradation products.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.[18][20]
-
Column: C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[16][18]
-
Mobile Phase: An isocratic mixture of methanol and water (e.g., 65:35 v/v or 50:50 v/v) or a buffered mobile phase such as 0.02 M KH₂PO₄ (pH 3.0) and acetonitrile (B52724) (50:50 v/v).[16][18][20]
-
Detection Wavelength: 223 nm, 226 nm, or 240 nm (isosbestic point with other compounds like curcumin).[9][14][16][18][20]
-
Injection Volume: 20 µL.[20]
-
Procedure:
-
Prepare standard solutions of andrographolide of known concentrations to generate a calibration curve.
-
Prepare sample solutions (from stability studies, formulations, etc.) and filter through a 0.45-µm filter before injection.[18]
-
Inject standards and samples onto the HPLC system.
-
Identify and quantify the andrographolide peak based on its retention time (typically 2.4 - 6.8 min depending on the specific method) and the calibration curve.[1][20]
-
Visualizations
Caption: Troubleshooting workflow for andrographolide instability.
Caption: Workflow for a typical andrographolide stability study.
Caption: pH-dependent degradation pathways of andrographolide.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Degradation kinetics of Andrographolide in aqueous solution, product identification and biological activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.undip.ac.id [eprints.undip.ac.id]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ijet.feiic.org [ijet.feiic.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. datapdf.com [datapdf.com]
- 15. researchgate.net [researchgate.net]
- 16. Stability Indicating RP- HPLC Method for Determination of Andrographolide - IJPRS [ijprs.com]
- 17. phytojournal.com [phytojournal.com]
- 18. akjournals.com [akjournals.com]
- 19. researchgate.net [researchgate.net]
- 20. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimizing Andrographolide Dosage for Animal Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with andrographolide (B1667393). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for andrographolide in rodent studies?
A safe starting point for oral administration of andrographolide in rodents is conservative, often beginning at the lower end of reported effective doses, such as 10-25 mg/kg, and escalating from there. Acute toxicity studies have shown that andrographolide is well-tolerated at very high doses. No mortality or toxic signs were observed in mice at oral doses up to 2000 mg/kg.[1][2] Another study indicated that the LD50 in mice is greater than 5 g/kg body weight.[3] Given its low toxicity, the primary consideration for a starting dose is often efficacy rather than safety.
Q2: What is the established LD50 for andrographolide?
The median lethal dose (LD50) for orally administered andrographolide in rodents is consistently reported to be high, indicating a wide safety margin.
-
In Swiss albino mice, the LD50 was found to be greater than 2000 mg/kg, as no mortality or significant toxic effects were observed at this dose over a 14-day period.[1][2]
-
Another study in mice established an oral LD50 of greater than 5 g/kg.[3]
-
For an andrographolide-cyclodextrin complex, the LD50 in Sprague-Dawley rats was also found to be greater than 2000 mg/kg.[4]
Q3: How does the poor bioavailability of andrographolide impact dosage selection?
Andrographolide has poor water solubility and, consequently, low and variable oral bioavailability.[5][6] This is a critical factor in dosage selection. Studies in rats have shown that bioavailability can decrease as the dose increases; for example, increasing an Andrographis paniculata extract dose tenfold from 20 mg/kg to 200 mg/kg resulted in a four-fold decrease in bioavailability.[7][8] This non-linear pharmacokinetic behavior means that simply increasing the dose may not lead to a proportional increase in systemic exposure.[9] Researchers must consider using formulation strategies to enhance solubility and absorption to achieve consistent and effective plasma concentrations.
Q4: What are the typical pharmacokinetic parameters of andrographolide in rats?
Pharmacokinetic (PK) parameters for andrographolide can vary based on the dose, vehicle, and specific animal strain. However, general ranges have been established. Following oral administration, andrographolide is absorbed relatively quickly, with the time to reach maximum plasma concentration (Tmax) typically occurring within 1-2 hours.[7][10] The elimination half-life is generally short, around 2.5 hours, suggesting that the compound is cleared relatively quickly.[10][11]
Q5: What methods can be used to improve the solubility and absorption of andrographolide?
Given its poor biopharmaceutical properties, several strategies can be employed to enhance the oral bioavailability of andrographolide:
-
Solubilizing Agents: Using agents like β-cyclodextrin or sodium dodecyl sulfate (B86663) (SDS) can significantly improve solubility and subsequent absorption.[5][12][13]
-
Bioenhancers: Co-administration with a bioenhancer like piperine (B192125) has been shown to increase systemic exposure.[5][12]
-
Formulation Technologies: Advanced delivery systems such as self-microemulsifying drug delivery systems (SMEDDS) and nanoemulsions can dramatically increase absorption—in some cases by over 10-fold compared to unformulated extracts.[6][14]
Q6: What is a suitable vehicle for administering andrographolide in animal studies?
A common vehicle for oral administration of andrographolide in rats is a 0.5% (w/v) solution of sodium carboxymethyl cellulose (B213188) (Na-CMC) in water, sometimes containing a small amount of a surfactant like Tween 80 (e.g., 0.025% v/v) to aid in suspension.[10] For studies involving different formulations, the vehicle will be dictated by the specific solubilizing agents used.
Troubleshooting Guides
Problem 1: Inconsistent or No Therapeutic Effect Observed
-
Possible Cause 1: Poor Bioavailability. The administered andrographolide may not be absorbed sufficiently to reach therapeutic concentrations in the plasma. Andrographolide is a class II drug under the Biopharmaceutical Classification System, meaning it has low solubility.[6]
-
Troubleshooting Steps:
-
Verify Compound Solubility: Ensure the andrographolide is fully dissolved or homogenously suspended in your chosen vehicle.
-
Optimize Formulation: Consider using solubilizing agents (e.g., β-cyclodextrin) or formulating the compound into a nanoemulsion or SMEDDS to improve absorption.[5][6]
-
Conduct a Dose-Response Study: Perform a pilot study with a range of doses (e.g., 10, 50, 100 mg/kg) to determine the effective dose range for your specific animal model and disease state.
-
Perform a Pilot PK Study: Analyze plasma samples at various time points post-administration to confirm systemic exposure and determine key PK parameters like Cmax and AUC.
-
Problem 2: High Variability in Plasma Concentrations Between Animals
-
Possible Cause 1: Inconsistent Administration. Gavage technique can vary, leading to differences in the amount of compound delivered.
-
Troubleshooting Steps:
-
Refine Administration Technique: Ensure all personnel are trained and consistent in their oral gavage or other administration methods.
-
Ensure Formulation Homogeneity: If using a suspension, vortex it thoroughly before drawing each dose to prevent the compound from settling.
-
Control for Food Effects: The presence of food in the stomach can affect absorption. Standardize fasting times for all animals before dosing.[12]
-
Problem 3: Unexpected Toxicity or Adverse Events
-
Possible Cause 1: Compound Impurity. The andrographolide sample may contain toxic impurities.
-
Troubleshooting Steps:
-
Verify Compound Purity: Use an analytical method like High-Performance Liquid Chromatography (HPLC) to confirm the purity of your andrographolide standard.[15]
-
Review Vehicle Safety: Ensure the vehicle and any excipients used are non-toxic at the administered volume and concentration.
-
Re-calculate Dosage: Double-check all calculations for dose preparation, especially conversions from stock solutions to the final dose per animal body weight.
-
Perform Acute Toxicity Screen: If toxicity is suspected, conduct a preliminary acute toxicity test as described in Protocol 1 to establish the safety of your specific compound batch and formulation.
-
Data Presentation
Table 1: Summary of Acute Toxicity Studies of Andrographolide (Oral Administration)
| Animal Model | Dose | Observation Period | Results | Reference |
| Swiss Albino Mice | 2000 mg/kg | 14 days | No mortality or toxic signs observed. No significant changes in body weight, hematology, or biochemical parameters. | [1][2] |
| Mice | 1, 2, 3, 4, 5 g/kg | Not specified | No death or hazardous signs; LD50 > 5 g/kg. | [3] |
| Sprague-Dawley Rats | 2000 mg/kg | 14 days | Somnolence and decreased motor activity observed initially, but no mortality; LD50 > 2000 mg/kg. | [4] |
| Rats | 100 and 500 mg/kg | 15 days | No mortality or clinical signs of toxicity. | [16] |
Table 2: Pharmacokinetic Parameters of Andrographolide in Rats (Oral Administration)
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| 20 mg/kg (APE¹) | Not specified | ~2.0 | ~6.6 | Not specified | [7] |
| 30 mg/kg (Pure) | 115.81 ± 17.56 | 0.75 ± 0.29 | 2.45 ± 0.44 | 278.44 ± 28.64 | [10] |
| 100 mg/kg (Pure) | Not specified | ~1.0 | ~2.5 | Not specified | [17] |
| 200 mg/kg (APE¹) | Not specified | ~2.0 | ~6.6 | Not specified | [7] |
| ¹APE: Andrographis paniculata extract, dose based on andrographolide content. |
Table 3: Effective Doses of Andrographolide in Various Animal Models
| Animal Model | Condition | Effective Dose | Route | Reference |
| Rats | Inflammation | 50 mg/kg | Intramuscular | [18] |
| Diabetic Rats | Hyperglycemia | 6.25 mg/kg | Oral | [19] |
| Asthma Mice Model | Airway Inflammation | 1 mg/kg | Aerosol | [8] |
| Rats | Myocardial Injury | 10 - 100 mg/kg | Oral | [17] |
Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Adapted from OECD Guideline 423)
-
Animal Selection: Use healthy, young adult rodents of a single sex (typically females, as they are often slightly more sensitive) from a standard strain (e.g., Swiss albino mice or Wistar rats).[2][3]
-
Housing and Acclimatization: House animals in standard conditions and allow them to acclimatize for at least 5 days before the study. Provide standard chow and water ad libitum.
-
Dosing:
-
Observations:
-
Data Collection:
-
Record individual animal body weights shortly before dosing and then weekly.
-
Record all signs of toxicity, including onset, duration, and severity.
-
At the end of the 14-day period, perform gross necropsy on all animals.
-
Optional: Collect blood for hematological and biochemical analysis to check for organ-specific toxicity.[1]
-
Protocol 2: Pharmacokinetic Study in Rats
-
Animal Preparation: Use male Wistar or Sprague-Dawley rats, cannulated in the jugular vein for serial blood sampling if possible. Acclimatize animals as described above.
-
Dosing:
-
Fast animals overnight (with access to water).
-
Administer a single, precise oral dose of the andrographolide formulation. For example, 30 mg/kg.[10]
-
-
Blood Sampling:
-
Collect blood samples (approx. 200-300 µL) into heparinized tubes at predetermined time points.
-
Typical time points include: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14]
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 4000 rpm for 10 min) to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Use non-compartmental analysis software (e.g., PK solution) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and clearance.[18]
-
Visualizations
Caption: Workflow for Andrographolide Dosage Optimization.
Caption: Troubleshooting Logic for Unexpected Experimental Outcomes.
Caption: Andrographolide's Inhibition of the NF-κB Pathway.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. researchgate.net [researchgate.net]
- 3. Acute and subacute toxicity study of andrographolide bioactive in rodents: Evidence for the medicinal use as an alternative medicine | springermedicine.com [springermedicine.com]
- 4. Acute and Subacute Toxicity Assessment of Andrographolide-2-hydroxypropyl-β-cyclodextrin Complex via Oral and Inhalation Route of Administration in Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographis paniculata Formulations: Impact on Diterpene Lactone Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographis paniculata Dosage Forms and Advances in Nanoparticulate Delivery Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. phcogj.com [phcogj.com]
- 16. Acute Toxicity and the Effect of Andrographolide on Porphyromonas gingivalis-Induced Hyperlipidemia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijcmas.com [ijcmas.com]
- 19. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Andrographolide Crystallization and Purification
Welcome to the technical support center for andrographolide (B1667393) crystallization and purification. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common challenges encountered during the isolation and purification of andrographolide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: My andrographolide yield is very low. What are the potential causes and how can I improve it?
A1: Low yield is a common issue in andrographolide purification. Several factors can contribute to this problem. A primary consideration is the extraction efficiency from the raw plant material. The choice of solvent and extraction method are critical. For instance, methanol (B129727) has been shown to provide a higher yield compared to other solvents like ethanol (B145695) or dichloromethane. Additionally, optimizing the solid-to-liquid ratio and extraction time can significantly impact the yield.[1][2]
Another factor is the loss of andrographolide during purification steps. For example, decolorization using activated charcoal, while necessary to remove chlorophyll (B73375), can lead to product loss if not optimized.[2][3] Crystallization conditions, such as the choice of solvent, cooling rate, and supersaturation level, also play a crucial role in maximizing crystal recovery.
Troubleshooting Steps for Low Yield:
-
Optimize Extraction: Ensure you are using an appropriate solvent (methanol is often effective) and an optimized solid-to-liquid ratio (e.g., 1:3.5 w/v has been reported to be effective).[4] Consider using advanced extraction techniques like microwave-assisted or ultrasonic-assisted extraction to improve efficiency.[2][5]
-
Minimize Purification Losses: If using activated charcoal for decolorization, carefully control the amount and contact time to avoid excessive adsorption of andrographolide.[3]
-
Control Crystallization Conditions: The solution must be supersaturated for crystallization to occur. This can be achieved by evaporation of the solvent or by cooling. A slow cooling process generally favors the formation of larger, purer crystals and can improve recovery.
Q2: My purified andrographolide has a greenish or yellowish tint. How can I remove the color impurities?
A2: The green color is primarily due to the presence of chlorophyll extracted from the plant material, which can interfere with crystallization and subsequent applications.[3]
Decolorization Protocol:
-
Activated Charcoal Treatment: After the initial extraction and concentration, the extract can be treated with activated charcoal. A common procedure involves adding activated charcoal to the extract, refluxing for a specific period (e.g., 20 minutes), and then filtering.[3] It is crucial to test different concentrations of activated charcoal (e.g., 5% to 25%) to find the optimal amount that removes color without significantly adsorbing the target compound.[3]
-
Solvent Washing: The concentrated green mass can be washed with a non-polar solvent like toluene (B28343) to remove a significant portion of the colored matter.[6]
-
Alternative Purification: Techniques like organic solvent nanofiltration (OSN) have been shown to effectively reduce chlorophyll content by approximately 60%.[1]
Q3: I am struggling to induce crystallization of andrographolide. What should I do?
A3: Difficulty in inducing crystallization can be due to several factors, including insufficient supersaturation, the presence of impurities that inhibit crystal formation, or the use of an inappropriate solvent system.
Troubleshooting Crystallization:
-
Ensure Supersaturation: The solution must be supersaturated for crystals to form. This can be achieved by slowly evaporating the solvent or by cooling a saturated solution. The solubility of andrographolide increases with temperature in many organic solvents, so cooling crystallization is a common and effective method.[7][8][9]
-
Solvent Selection: Andrographolide has varying solubility in different solvents. It is highly soluble in methanol and ethanol, especially when heated, and has low solubility in water.[5][7][8] A good crystallization solvent is one in which the compound is soluble at high temperatures but sparingly soluble at low temperatures. A mixture of solvents can also be effective. For instance, dissolving the residue in a mixture of ethyl alcohol and water (1:1) and then evaporating the ethanol can lead to crystallization in the aqueous phase.[10]
-
Seeding: Introducing a small seed crystal of pure andrographolide to the supersaturated solution can initiate crystallization.
-
Remove Impurities: Impurities can inhibit crystal growth. Ensure that the extract has been sufficiently purified before attempting crystallization. Techniques like washing with non-polar solvents or treatment with activated charcoal can help remove interfering substances.[3][6]
Q4: How can I assess the purity of my final andrographolide product?
A4: Several analytical techniques can be used to determine the purity of andrographolide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used and reliable method for purity assessment and quantification.[11][12][13] A reversed-phase C18 column with a mobile phase consisting of a water and methanol gradient is commonly employed.[12] Purity can be determined by comparing the peak area of andrographolide to the total peak area of all components in the chromatogram.[11]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and quicker method for qualitative purity assessment. The purity can be checked by comparing the spot of the isolated compound with a reference standard.[13][14]
-
Melting Point: Pure andrographolide has a distinct melting point, reported to be in the range of 220-230°C.[1] A sharp melting point close to the literature value is an indicator of high purity.
-
Spectroscopic Methods: Techniques like UV-Vis spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can be used to confirm the identity and purity of the compound by comparing the obtained spectra with a reference standard.[14][15]
Quantitative Data Summary
The following tables summarize key quantitative data for andrographolide purification to aid in experimental design and troubleshooting.
Table 1: Solubility of Andrographolide in Various Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethylformamide (DMF) | ~14 | - |
| Dimethyl sulfoxide (B87167) (DMSO) | ~3 | - |
| Ethanol | ~0.2 | Solubility increases with temperature.[7][8][9] |
| Methanol | Higher than ethanol | Andrographolide is most soluble in methanol among common organic solvents.[7][8] |
| Propanone | - | Solubility increases with temperature.[7][8] |
| Butan-1-ol | - | Solubility increases with temperature.[7][8] |
| Chloroform | Very slightly soluble | [5] |
| Water | Almost insoluble | [5] |
| DMF:PBS (pH 7.2) (1:1) | ~0.5 | Achieved by first dissolving in DMF then diluting.[16] |
Data compiled from multiple sources.[7][8][16]
Table 2: Typical Purity and Yield from Different Purification Strategies
| Purification Method | Purity Achieved | Yield/Recovery | Reference |
| Cooling Crystallization (Methanol) | 96% | 90-96% recovery | |
| Organic Solvent Nanofiltration + Cooling Crystallization | 95.2% | - | [1] |
| Repeated Crystallization (Methanol) | 99.5% | - | [14] |
| Column Chromatography | - | - | [15] |
Experimental Protocols
Protocol 1: General Extraction and Crystallization of Andrographolide
This protocol provides a general methodology for the extraction and purification of andrographolide from Andrographis paniculata leaves.
-
Extraction:
-
Dry and powder the leaves of Andrographis paniculata.
-
Macerate the dried powder with methanol at an optimized solid-to-liquid ratio (e.g., 1:3.5 w/v) with constant stirring for several hours.[4] Alternatively, use Soxhlet extraction with methanol.[17]
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure to obtain a crude extract.
-
-
Decolorization (if necessary):
-
Dissolve the crude extract in a suitable solvent (e.g., methanol).
-
Add activated charcoal (start with a low percentage, e.g., 5% w/v) and reflux for 20-30 minutes.[3]
-
Filter the hot solution to remove the charcoal.
-
-
Crystallization:
-
Concentrate the decolorized extract by evaporation to induce supersaturation.
-
Allow the concentrated solution to cool slowly at room temperature, followed by refrigeration to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50°C).[3]
-
-
Recrystallization (for higher purity):
-
Dissolve the obtained crystals in a minimal amount of hot methanol or another suitable solvent.
-
Repeat the slow cooling and filtration process to obtain higher purity crystals. Repeated crystallizations can yield a product with over 99% purity.[14]
-
Visualizations
Diagram 1: General Workflow for Andrographolide Purification
Caption: A generalized workflow for the extraction and purification of andrographolide.
Diagram 2: Troubleshooting Decision Tree for Andrographolide Crystallization
References
- 1. worldsresearchassociation.com [worldsresearchassociation.com]
- 2. LOADING...... [tmrjournals.com]
- 3. Purification (Crystallization) of Bioactive Ingredient Andgrographolide From Andrographis Paniculata | PDF | Crystallization | Solubility [scribd.com]
- 4. PURIFICATION (CRYSTALLIZATION) OF BIOACTIVE INGREDIENT ANDGROGRAPHOLIDE FROM ANDROGRAPHIS PANICULATA | Semantic Scholar [semanticscholar.org]
- 5. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. [Research on determination of chemical purity of andrographolide by coulometric titration method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative Determination of Andrographolide and Related Compounds in Andrographis paniculata Extracts and Biological Evaluation of Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchtrend.net [researchtrend.net]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. tmrjournals.com [tmrjournals.com]
minimizing batch-to-batch variability of andrographolide extracts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability in andrographolide (B1667393) extracts from Andrographis paniculata.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are observing significant variations in the andrographolide content between different batches of our extract. What are the primary sources of this variability?
A1: Batch-to-batch variability in andrographolide content is a common challenge stemming from several factors throughout the production process. The primary sources can be categorized as follows:
-
Raw Material Inconsistency: The chemical composition of Andrographis paniculata can vary widely. Key factors include the geographical origin of the plant material, climate, soil type, fertilization methods, harvest time, and storage conditions.[1][2][3] For instance, the andrographolide content in plants grown in normal soil has been observed to be significantly higher than in those grown in sodic soil.[2][4] The age of the plant at harvest is also crucial, with peak andrographolide levels often found in 60-day-old plants.[2][4]
-
Extraction Process Parameters: The choice of extraction method and the specific parameters used are critical. Inconsistencies in solvent type, solvent-to-solid ratio, extraction temperature, and duration can lead to significant differences in yield and purity.[5][6][7]
-
Post-Extraction Handling: The steps following extraction, such as filtration, concentration, and drying, can also introduce variability if not carefully controlled.
To mitigate this, it is essential to standardize the entire process, starting from the sourcing of raw materials to the final extract. Implementing a "golden-batch" model, where an ideal batch is well-characterized and used as a benchmark, can help in identifying and controlling deviations in subsequent batches.[3]
Q2: What is the most effective solvent for extracting andrographolide to ensure consistent yields?
A2: Methanol (B129727) has been consistently identified as one of the most effective solvents for extracting andrographolide, generally providing higher yields compared to other solvents.[2][8] However, the choice of solvent can also depend on the extraction technique and the desired purity of the final extract. While polar solvents are generally more effective, non-polar solvents typically do not extract andrographolide efficiently.[8] Hydroalcoholic solutions (e.g., 50% ethanol) have also been shown to be effective and can sometimes yield a higher total extract mass, though not necessarily a higher concentration of andrographolide.[6][9]
For consistent results, it is crucial to use the same solvent at the same concentration for every batch. The table below summarizes the impact of different solvents on extraction yield from various studies.
Q3: Our andrographolide yield is lower than expected. How can we optimize our extraction method to improve it?
A3: Low andrographolide yield can be addressed by optimizing several parameters of your extraction process. Consider the following:
-
Extraction Method Selection: Different extraction techniques have varying efficiencies. Modern methods like Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Solvent Extraction (UASE) can offer higher yields in shorter times compared to traditional methods like maceration or Soxhlet extraction.[9][10]
-
Particle Size of Plant Material: The raw material should be powdered to a consistent and fine particle size (e.g., passing through a 250 µm sieve or 40 mesh) to increase the surface area available for solvent interaction, thereby improving extraction efficiency.[11][12]
-
Solvent-to-Solid Ratio: An optimal ratio of solvent to plant material is necessary. Too little solvent may result in incomplete extraction, while too much can be wasteful and increase downstream processing time. A common starting point is a 1:10 or 1:20 solid-to-liquid ratio (w/v).
-
Extraction Time and Temperature: Ensure that the extraction duration and temperature are optimized and consistently applied. For MAE, parameters like microwave power and irradiation time are critical.[13] For maceration, the extraction time can be as long as 24 hours with repeated cycles.[14]
-
Number of Extraction Cycles: A single extraction is often insufficient. Repeating the extraction process two to three times with fresh solvent on the same plant material can significantly increase the cumulative yield.[14][15]
The following diagram illustrates a general workflow for troubleshooting low extraction yield.
Caption: Troubleshooting workflow for low andrographolide yield.
Q4: We are seeing extraneous peaks in our HPLC chromatogram that interfere with andrographolide quantification. How can we resolve this?
A4: Interfering peaks in an HPLC chromatogram can arise from co-extracted impurities or degradation products. Here are some troubleshooting steps:
-
Sample Preparation and Cleanup: Before injection, ensure the extract is properly filtered (e.g., through a 0.22 µm syringe filter) to remove particulate matter.[12] A solid-phase extraction (SPE) step can be employed for sample cleanup to remove interfering compounds.
-
Optimize HPLC Method:
-
Mobile Phase: Adjust the composition and gradient of the mobile phase. For andrographolide, a common mobile phase is a mixture of methanol or acetonitrile (B52724) and water, sometimes with a small amount of acid like phosphoric acid to improve peak shape.[16][17] Experiment with different ratios to improve the resolution between andrographolide and the interfering peaks.
-
Column: Ensure you are using a suitable column, typically a C18 reversed-phase column.[16][18] If resolution is still an issue, consider a column with a different particle size or a longer column length.
-
Detection Wavelength: Andrographolide has a UV absorbance maximum around 223 nm.[19] Using a diode array detector (DAD) to check the peak purity and confirm the spectral properties of your target peak can be beneficial.
-
-
Check for Degradation: Andrographolide can degrade under certain conditions, such as exposure to strong acids, bases, or high temperatures.[20] Ensure that your extraction and sample preparation conditions are not causing degradation, which could lead to extra peaks.
Q5: How do we establish a standardized analytical method for quantifying andrographolide to ensure batch-to-batch consistency?
A5: A validated and standardized analytical method is crucial for quality control. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying andrographolide.[1][16][18][19] Here are the key steps to establish a standardized method:
-
Method Development: Develop a robust HPLC method with a suitable C18 column, a mobile phase that provides good resolution (e.g., acetonitrile:water or methanol:water mixtures), a flow rate around 1.0 mL/min, and detection at approximately 223 nm.[16][19]
-
Method Validation: Validate the method according to ICH guidelines. This includes assessing:
-
Linearity: Create a calibration curve with a certified andrographolide standard over a range of concentrations to ensure a linear relationship between concentration and peak area.[16]
-
Accuracy: Determine the closeness of the measured value to the true value, often through recovery studies.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Specificity: Ensure the method can unequivocally assess the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of andrographolide that can be reliably detected and quantified.[16]
-
-
Standard Operating Procedure (SOP): Document the validated method in a detailed SOP that is followed for every batch analysis. This ensures that all analysts perform the test in the same way, minimizing analytical variability.
The following diagram outlines the workflow for establishing a standardized analytical method.
Caption: Workflow for standardizing an analytical method.
Data Presentation
Table 1: Comparison of Andrographolide Content from Different Geographical Locations in West Bengal, India
| Collection District | Andrographolide Content (% w/w) by RP-HPLC | Andrographolide Content (% w/w) by HPTLC |
| West Medinipur | 2.71 | 2.13 |
| East Medinipur | 3.19 | 2.51 |
| South 24 Parganas | 1.83 | 1.01 |
| Purulia | 1.73 | 1.25 |
| Hooghly | 2.94 | 2.15 |
Source: Adapted from data presented in a study on the quantification and standardization of andrographolide.[1]
Table 2: Effect of Extraction Method and Solvent on Total Extract Yield
| Extraction Method | Solvent | Total Extract Yield (mg/g) |
| Maceration | Methanol | 188.8 |
| Microwave-Assisted (MASE) | Methanol | 174.6 |
| Soxhlet | Methanol | 150.0 |
| Ultrasound-Assisted (UASE) | Methanol | 80.1 |
| Maceration | Water | 173.8 |
| Microwave-Assisted (MASE) | Water | 185.5 |
| Soxhlet | Water | 206.8 |
| Ultrasound-Assisted (UASE) | Water | 176.0 |
| Maceration | 5% Methanol | 213.8 |
| Microwave-Assisted (MASE) | 5% Methanol | 239.4 |
| Soxhlet | 5% Methanol | 214.9 |
| Ultrasound-Assisted (UASE) | 5% Methanol | 233.3 |
Source: Adapted from data presented in a comparative study of extraction techniques.[9]
Experimental Protocols
Protocol 1: Methanol Extraction of Andrographolide (Maceration)
-
Preparation of Plant Material: Collect and dry the aerial parts (leaves) of Andrographis paniculata in the shade. Grind the dried material into a coarse powder (e.g., smaller than 20mm particle size).[21]
-
Extraction: a. Take a known quantity (e.g., 500g) of the powdered plant material in a suitable container. b. Add methanol at a specified ratio (e.g., 1.5 liters for 500g of powder). c. Stir the mixture on a water bath at a controlled temperature (e.g., 55-60°C) for a set duration.[15] d. Filter the extract. e. Repeat the extraction on the residue two more times with fresh methanol to ensure complete extraction.[15]
-
Concentration: Combine all the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the methanol.
-
Purification (Optional): The concentrated extract can be further purified. This may involve washing with a non-polar solvent like hexane (B92381) to remove chlorophyll (B73375) and other pigments, followed by crystallization from a solvent like methanol.[11][15]
-
Drying: Dry the resulting extract or crystals in a vacuum oven to a constant weight.
Protocol 2: Quantification of Andrographolide by RP-HPLC
-
Instrumentation: Use a High-Performance Liquid Chromatography system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[16]
-
Chromatographic Conditions:
-
Mobile Phase: Prepare a mobile phase, for example, a mixture of acetonitrile and water in a 30:70 v/v ratio.[16] Other common mobile phases include methanol and water mixtures.[17][18] The mobile phase should be filtered and degassed.
-
Flow Rate: Set the flow rate to 1.0 mL/min.[16]
-
Detection: Set the UV detector to a wavelength of 223 nm.[19]
-
Injection Volume: Inject a fixed volume (e.g., 10 µL or 20 µL) of the standard and sample solutions.[16][22]
-
-
Preparation of Standard Solution: a. Accurately weigh a certified standard of andrographolide (e.g., 10 mg) and dissolve it in a known volume of methanol or acetonitrile (e.g., 10 mL) to prepare a stock solution. b. Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations spanning the expected range of the samples (e.g., 1 to 200 µg/mL).[16]
-
Preparation of Sample Solution: a. Accurately weigh a known amount of the dried andrographolide extract and dissolve it in the mobile phase or methanol. b. Sonicate for 10-15 minutes to ensure complete dissolution. c. Filter the solution through a 0.22 µm syringe filter before injection.
-
Analysis and Calculation: a. Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. b. Inject the sample solutions. c. Determine the concentration of andrographolide in the samples by interpolating their peak areas from the calibration curve. The andrographolide content in the extract is then calculated as a percentage (w/w).
References
- 1. Quantification and Standardization of Andrographolide in Andrographis Paniculata Samples by Validated RP-HPLC and HPTLC Methods. | Semantic Scholar [semanticscholar.org]
- 2. anubooks.com [anubooks.com]
- 3. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 4. researchgate.net [researchgate.net]
- 5. LOADING...... [tmrjournals.com]
- 6. Classification of Andrographis paniculata extracts by solvent extraction using HPLC fingerprint and chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.undip.ac.id [eprints.undip.ac.id]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. ijpsonline.com [ijpsonline.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scitepress.org [scitepress.org]
- 15. ijfans.org [ijfans.org]
- 16. medic.upm.edu.my [medic.upm.edu.my]
- 17. phcogj.com [phcogj.com]
- 18. researchgate.net [researchgate.net]
- 19. tsijournals.com [tsijournals.com]
- 20. [PDF] Stability indicating studies of Andrographis paniculata extract by validate HPTLC protocol | Semantic Scholar [semanticscholar.org]
- 21. CN103896890A - Process for extracting andrographolide - Google Patents [patents.google.com]
- 22. jchr.org [jchr.org]
addressing andrographolide-induced cytotoxicity in normal cells
Welcome to the technical support center for researchers utilizing andrographolide (B1667393). This resource provides troubleshooting guidance and answers to frequently asked questions regarding andrographolide-induced cytotoxicity, with a specific focus on addressing unintended effects in normal cells.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant cytotoxicity in my normal/control cell lines after andrographolide treatment?
A1: While andrographolide is known to exhibit selective cytotoxicity towards cancer cells, some level of toxicity in normal cells can occur, particularly at higher concentrations or with prolonged exposure.[1][2][3][4] Several factors could be contributing:
-
High Concentration: The concentration of andrographolide may be too high for the specific normal cell line being used. It is crucial to perform a dose-response curve to determine the optimal concentration that affects cancer cells while sparing normal ones.
-
Solvent Toxicity: Andrographolide is commonly dissolved in DMSO.[5] Ensure the final concentration of DMSO in your culture medium is non-toxic to your cells (typically <0.5%). Always include a vehicle-only control (cells treated with the same concentration of DMSO without andrographolide).
-
Cell Line Sensitivity: Different normal cell lines exhibit varying sensitivities. For instance, some studies show minimal effects on normal breast (MCF-10A), brain (SVGp12), and prostate (RWPE1) cells, while others determine specific IC50 values for cell lines like normal human bronchial epithelial cells (BEAS-2B).[6][7][8][9]
-
Experimental Duration: Cytotoxicity is often time-dependent.[2][6] Extended incubation periods can lead to increased death in both normal and cancerous cells.
Q2: Is some level of cytotoxicity in normal cells expected? How does it compare to cancer cells?
A2: Yes, a degree of cytotoxicity can be expected, but andrographolide generally displays a favorable therapeutic window, being significantly more toxic to cancer cells than normal cells.[2][4][7][9] The half-maximal inhibitory concentration (IC50) in normal cells is often substantially higher than in cancer cells. For example, the IC50 for normal human bronchial epithelial cells (BEAS-2B) was found to be 52.10 µM, whereas for various lung cancer cell lines, it ranged from 3.69 to 10.99 µM.[7] Similarly, a human glioblastoma cell line had an LC50 of 13.95 µM, while a normal human brain cell line maintained over 90% viability at concentrations up to 200 µM.[3][9]
Q3: How can I reduce off-target cytotoxicity in my normal cell controls?
A3: To minimize cytotoxicity in normal cells:
-
Optimize Concentration: Use the lowest effective concentration that induces the desired effect in your cancer cell line. A thorough dose-response analysis is critical.
-
Reduce Exposure Time: If possible, shorten the incubation time to a point where effects are seen in cancer cells but minimized in normal controls.
-
Use ROS Scavengers: Andrographolide-induced cytotoxicity is often mediated by an increase in Reactive Oxygen Species (ROS).[10][11] Co-treatment with a ROS scavenger, such as N-acetylcysteine (NAC), can help mitigate these effects and confirm if ROS is the primary mechanism of off-target toxicity.[10]
-
Verify Cell Line Health: Ensure your normal cell lines are healthy, free from contamination, and not of a high passage number, as stressed cells can be more susceptible to drug-induced toxicity.
Q4: What are the primary mechanisms of andrographolide-induced cell death?
A4: Andrographolide primarily induces cell death through:
-
Apoptosis: It activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This involves the activation of caspases (like caspase-3, -8, and -9), a decrease in anti-apoptotic proteins (like Bcl-2), and an increase in pro-apoptotic proteins (like Bax).[1][6][12][13]
-
Cell Cycle Arrest: It can halt the cell cycle progression, typically at the G0/G1 or G2/M phases, preventing cell proliferation.[1][2][8]
-
Oxidative Stress: The compound can induce the production of ROS, leading to cellular damage, endoplasmic reticulum (ER) stress, and subsequent apoptosis.[6][10][14] This effect appears to be more pronounced in cancer cells.[10]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| High cytotoxicity in normal cells | Concentration too high; extended exposure; solvent toxicity. | Perform a dose-response curve for both normal and cancer cells. Include a vehicle control. Reduce incubation time. |
| Inconsistent results between experiments | Variable cell health; passage number; reagent stability. | Use cells within a consistent and low passage range. Prepare fresh andrographolide solutions from stock for each experiment.[5] Standardize all incubation times and cell seeding densities. |
| No effect observed in cancer cells | Concentration too low; insufficient incubation time; compound degradation. | Increase concentration and/or exposure time. Ensure proper storage of andrographolide stock solution (-80°C is recommended).[5] |
| Unsure if cell death is apoptosis or necrosis | Mechanism of death is unknown. | Perform an Annexin V/Propidium Iodide (PI) staining assay and analyze via flow cytometry to distinguish between early apoptotic, late apoptotic, and necrotic cells.[6][15] |
Quantitative Data: Cytotoxicity Comparison
The following table summarizes the IC50/LC50 values of andrographolide in various normal and cancer cell lines as reported in the literature. This highlights the compound's selective nature.
| Cell Line | Cell Type | IC50/LC50 Value (Duration) | Reference |
| Normal Cell Lines | |||
| BEAS-2B | Normal Human Bronchial Epithelial | 52.10 µM (48 h) | [7] |
| SVGp12 | Normal Human Brain | >200 µM, viability ≥90% (24 h) | [9] |
| FN1 | Normal Human Fibroblast | 5.1 mg/mL (48 h) | [16] |
| MCF-10A | Normal Human Breast Epithelial | Minimal effect, >80% viability | [6][17] |
| Hs27 | Normal Human Skin Fibroblast | Not cytotoxic at active doses for cancer cells | [4] |
| RWPE1 | Normal Human Prostate Epithelial | Not inhibited at active doses for cancer cells | [8] |
| Cancer Cell Lines | |||
| DBTRG-05MG | Human Glioblastoma | 13.95 µM (72 h) | [2][3] |
| H1299 | Human Lung Adenocarcinoma | 3.69 µM (48 h) | [7] |
| A549 | Human Lung Adenocarcinoma | 8.72 µM (48 h) | [7] |
| PC-3 | Human Prostate Cancer | 26.42 µM (48 h) | [4] |
| MDA-MB-231 | Human Breast Cancer | 30.28 µM (48 h) | [6] |
| MCF-7 | Human Breast Cancer | 32.90 µM (48 h) | [18] |
| OEC-M1 | Human Oral Carcinoma | 55 µM (24 h) | [19] |
Detailed Experimental Protocols
1. Cell Viability (MTT) Assay
-
Objective: To determine the concentration-dependent cytotoxic effect of andrographolide.
-
Methodology:
-
Seed cells (e.g., 5x10⁴ cells/ml) in a 96-well plate and incubate overnight.[5]
-
Treat cells with various concentrations of andrographolide (e.g., 1 to 125 µM) and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 h).[18]
-
After incubation, add 20 µl of 5 mg/ml MTT solution to each well and incubate for 3-4 hours at 37°C.[5][20]
-
Aspirate the medium and add 100 µl of DMSO to each well to dissolve the formazan (B1609692) crystals.[5][20]
-
Measure the absorbance at 570 nm using a microplate reader.[5] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To differentiate between viable, apoptotic, and necrotic cells.
-
Methodology:
-
Seed cells (e.g., 1x10⁵ cells/well) in a 6-well plate and incubate for 24 h.[20]
-
Treat cells with the desired concentrations of andrographolide (e.g., IC25 and IC50 values) for the chosen duration (e.g., 24 or 48 h).[5][20]
-
Harvest cells by trypsinization, wash with cold PBS, and centrifuge.[19]
-
Resuspend the cell pellet in 1X Binding Buffer.[20]
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6][20]
-
Incubate in the dark for 15-30 minutes.[20]
-
Analyze the stained cells immediately using a flow cytometer.[6]
-
3. Reactive Oxygen Species (ROS) Detection Assay
-
Objective: To measure intracellular ROS levels.
-
Methodology:
-
Seed cells in a black 96-well plate or on coverslips and allow them to adhere overnight.
-
Treat cells with andrographolide (e.g., IC50 concentration) for the desired time. For inhibition, pre-treat with 20 mM NAC for 1 hour.[10]
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescent probe like 2′,7′-dichlorofluorescin diacetate (DCFDA) according to the manufacturer's instructions.
-
Measure the fluorescence intensity using a fluorescence plate reader or visualize using a fluorescence microscope.[10][11]
-
Visualizations: Workflows and Pathways
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Key pathways in andrographolide-induced apoptosis.
Caption: Logic diagram of ROS-mediated cytotoxicity.
References
- 1. Andrographolide: A New Plant-Derived Antineoplastic Entity on Horizon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway [mdpi.com]
- 3. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects Of Andrographolide In Pc-3 Cell Line And The Induction Of Apoptosis Via The Involvement Of Caspases 3, 8 And 9 [erepo.usm.my]
- 5. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide Induces Noxa-Dependent Apoptosis by Transactivating ATF4 in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Increased reactive oxygen species levels cause ER stress and cytotoxicity in andrographolide treated colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. iv.iiarjournals.org [iv.iiarjournals.org]
- 13. academic.oup.com [academic.oup.com]
- 14. phcogrev.com [phcogrev.com]
- 15. researchgate.net [researchgate.net]
- 16. Cytotoxic Effect of Andrographis paniculata Associated with 2-Aminoethyl Dihydrogen Phosphate in Triple-Negative Breast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity and cell cycle arrest induced by andrographolide lead to programmed cell death of MDA-MB-231 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. tandfonline.com [tandfonline.com]
strategies to reduce off-target effects of andrographolide
Welcome to the technical support center for researchers working with andrographolide (B1667393). This resource provides troubleshooting guidance and answers to frequently asked questions to help you mitigate off-target effects and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of andrographolide?
A1: Andrographolide is known to interact with multiple signaling pathways, which can lead to off-target effects. The primary pathways affected include Nuclear Factor-kappa B (NF-κB), Hypoxia-Inducible Factor-1 (HIF-1), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Phosphatidylinositol-3-Kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR), Wnt/β-catenin, and Mitogen-Activated Protein Kinase (MAPK).[1][2][3] While modulation of these pathways is often linked to its therapeutic effects, it can also result in unintended cellular responses.[1][2][3] Additionally, clinical studies on andrographolide derivatives have reported adverse drug reactions (ADRs), primarily gastrointestinal disorders, skin and subcutaneous tissue disorders, and in some cases, anaphylaxis.[4][5]
Q2: How can I improve the specificity of andrographolide in my experiments?
A2: Improving the specificity of andrographolide and reducing off-target effects can be achieved through two main strategies: advanced drug delivery systems and chemical modification.
-
Drug Delivery Systems: Encapsulating andrographolide in nanocarriers can enhance its delivery to target tissues and cells, thereby lowering the systemic exposure and minimizing interactions with unintended targets.[6][7][8][9]
-
Chemical Derivatives: Synthesizing and utilizing derivatives of andrographolide with modifications at specific sites (e.g., C-14, C-19) can improve its binding affinity and selectivity for the desired target.[10][11][12][13][14]
Q3: What are the common challenges with andrographolide's physicochemical properties and how can they be overcome?
A3: Andrographolide's poor aqueous solubility and low bioavailability are significant challenges for its therapeutic application.[6][8][15][16] These properties can lead to high required doses, increasing the risk of off-target effects. Strategies to overcome these limitations include:
-
Formulation Strategies: Developing formulations such as solid dispersions, emulsions, and microspheres can improve solubility and dissolution rates.[8][17]
-
Nanoparticle Encapsulation: Encapsulating andrographolide in nanoparticles, such as polymeric nanoparticles (e.g., PLGA) and solid lipid nanoparticles (SLNs), has been shown to enhance its solubility, bioavailability, and sustained release.[6][7][18][19][20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High cellular toxicity observed in non-target cells. | 1. High concentration of free andrographolide. 2. Off-target effects due to interaction with multiple signaling pathways. | 1. Determine the IC50 value for your specific cell line to use the optimal concentration. 2. Encapsulate andrographolide in a nanoparticle delivery system to improve targeted delivery.[19] 3. Consider using a synthetic derivative of andrographolide with higher target specificity.[10][13] |
| Inconsistent or poor bioavailability in in vivo models. | 1. Poor aqueous solubility of andrographolide.[8][15][16] 2. First-pass metabolism and P-glycoprotein efflux.[8][15] | 1. Formulate andrographolide in a drug delivery system like solid lipid nanoparticles (SLNs) or polymeric nanoparticles to enhance oral bioavailability.[7][20] 2. Explore alternative administration routes that bypass first-pass metabolism, if applicable to the experimental design. |
| Precipitation of andrographolide in aqueous buffers. | Inherent low aqueous solubility of the compound.[15] | 1. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) before diluting to the final concentration in your aqueous medium. 2. Utilize a formulation approach such as creating a solid dispersion with polymers like PEG 6000 or encapsulating it in nanoparticles to improve aqueous dispersibility.[17] |
| Observed unexpected changes in unrelated signaling pathways. | Andrographolide is known to modulate multiple signaling pathways, including NF-κB, PI3K/Akt, and MAPK.[1][3][21] | 1. Validate your findings by using specific inhibitors for the unexpected pathways to confirm if the effect is directly from andrographolide. 2. Switch to a more specific andrographolide derivative if available. 3. Employ a targeted drug delivery system to limit the compound's distribution to the tissue or cells of interest. |
Quantitative Data Summary
Table 1: Physicochemical Properties of Andrographolide Nanoparticle Formulations
| Formulation | Polymer/Lipid | Particle Size (nm) | Zeta Potential (mV) | Drug Loading (%) | Entrapment Efficiency (%) | Reference |
| AG-loaded PLGA Nanoparticles | PLGA (50:50) | 135 ± 4 | -11.7 ± 2.4 | 2.6 ± 0.6 | - | [6][19] |
| AG-loaded PLGA Nanoparticles | PLGA | 173 | -34.8 | - | 80 ± 3.5 | [18] |
| Andrographolide-SLNs | Glycerol monostearate | 193.84 | -22.8 | - | 83.70 | [20] |
| AG@MSNs-PAA | Mesoporous Silica (B1680970) | ~120 | - | 22.38 ± 0.71 | - | [22] |
Table 2: Cytotoxicity of Andrographolide and its Derivatives (IC50 Values)
| Compound | Cell Line | Cancer Type | IC50 (µg/ml) | Reference |
| Andrographolide | KB | Oral Cancer | 106.2 | [23] |
| Andrographolide-SLNs | HN6, HN30 | Head and Neck Cancer | Significantly lower than free AG | [7] |
| Methyl Sulfonyl Derivative (4a) | NCI-H187, K562, MCF-7/ADR, A549 | Small Lung, Leukemia, Breast, Lung Adenocarcinoma | Improved activity over parent compound | [12] |
| Ethyl Sulfonyl Derivative (4b) | NCI-H187, K562, MCF-7/ADR, A549 | Small Lung, Leukemia, Breast, Lung Adenocarcinoma | Potent anti-cancer effects | [12] |
Experimental Protocols
Protocol 1: Preparation of Andrographolide-Loaded PLGA Nanoparticles
This protocol is based on the emulsion solvent evaporation method.[19]
Materials:
-
Andrographolide
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., chloroform, ethyl acetate)
-
Deionized water
Procedure:
-
Aqueous Phase Preparation: Disperse PVA in deionized water to create the aqueous phase.
-
Organic Phase Preparation: Dissolve a specific amount of andrographolide and PLGA in the chosen organic solvent.
-
Emulsification: Add the organic phase to the aqueous phase and sonicate the mixture over an ice bath to form an oil-in-water emulsion.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature for several hours to allow the organic solvent to evaporate completely.
-
Nanoparticle Collection: Harvest the formed nanoparticles by ultracentrifugation.
-
Washing: Wash the collected nanoparticles with deionized water and re-centrifuge to remove any excess surfactant and un-encapsulated drug.
-
Drying and Storage: Lyophilize or air-dry the final nanoparticle pellet for storage.
Protocol 2: MTT Cell Viability Assay
This protocol is used to assess the cytotoxic effects of andrographolide.[23]
Materials:
-
Target cancer cell line
-
Complete culture medium
-
Andrographolide stock solution (in an appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of andrographolide (prepared by diluting the stock solution in complete culture medium) for the desired incubation period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Visualizations
Caption: Andrographolide's multi-target action on key inflammatory signaling pathways.
Caption: Workflow for developing and evaluating andrographolide-loaded nanoparticles.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Adverse Effects of Andrographolide Derivative Medications Compared to the Safe use of Herbal Preparations of Andrographis paniculata: Results of a Systematic Review and Meta-Analysis of Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nva.sikt.no [nva.sikt.no]
- 6. mdpi.com [mdpi.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. New andrographolide derivatives and their cytotoxic activity [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for formulation development of andrographolide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. X-MOL [m.x-mol.net]
- 17. Enhancing andrographolide solubility and hollow microsphere formulation. [wisdomlib.org]
- 18. Andrographolide nanoparticles in leishmaniasis: characterization and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of andrographolide-loaded solid lipid nanoparticles for lymphatic targeting: Formulation, optimization, characterization, in vitro, and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. A pH-responsive mesoporous silica nanoparticles-based drug delivery system with controlled release of andrographolide for OA treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Andrographolide Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with andrographolide (B1667393) and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation, aiming to enhance the therapeutic index of these promising compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in working with andrographolide and its derivatives?
A1: The primary challenges stem from andrographolide's inherent physicochemical properties. These include poor aqueous solubility and chemical instability, which can lead to low bioavailability and variable experimental results.[1][2][3] Key issues researchers face are:
-
Poor Solubility: Andrographolide is sparingly soluble in water and aqueous buffers, making formulation for in vitro and in vivo studies difficult.[2][4] It is more soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[4]
-
Chemical Instability: The ester structure of andrographolide is susceptible to hydrolysis, particularly in alkaline conditions, affecting its stability in aqueous solutions.[2] The most stable pH range for andrographolide is 3-5.[2]
-
Low Bioavailability: Poor solubility, rapid metabolism, and efflux by P-glycoprotein contribute to low oral bioavailability, estimated to be around 2.67%.[5][6]
-
Toxicity: While generally considered to have low toxicity, some derivatives can exhibit off-target effects, and high doses may lead to adverse reactions.[7][8]
Q2: How can the poor water solubility of andrographolide derivatives be overcome for experiments?
A2: Several strategies can be employed to improve the solubility of andrographolide derivatives:
-
Co-solvents: For in vitro assays, stock solutions can be prepared in organic solvents like DMSO or DMF and then diluted in the aqueous buffer or culture medium.[4] It is crucial to keep the final solvent concentration low to avoid solvent-induced toxicity.
-
Formulation Strategies: For in vivo studies, various formulation techniques can enhance solubility and bioavailability, including:
-
Solid Dispersions: Using polymers like PEG 4000-8000 and Soluplus® can improve the dissolution rate.[5]
-
Nanocarriers: Liposomes, nanoparticles, and nanoemulsions have been developed to improve solubility and stability.[3] Self-nanoemulsifying drug delivery systems (SNEDDS) have also shown promise.[9]
-
Cocrystals: Forming cocrystals with pharmaceutically acceptable coformers like vanillin (B372448) or salicylic (B10762653) acid can enhance dissolution rates.[1]
-
Q3: What are the key signaling pathways modulated by andrographolide and its derivatives?
A3: Andrographolide is a multi-target agent that modulates several critical signaling pathways involved in inflammation, cancer, and immune responses.[10][11] Understanding these pathways is crucial for designing mechanism-of-action studies. Key pathways include:
-
NF-κB Signaling Pathway: Andrographolide inhibits the activation of NF-κB, a key regulator of inflammation, by modifying p50 at cysteine 62.[10] This leads to a reduction in the production of pro-inflammatory cytokines and chemokines.[10][12]
-
JAK/STAT Signaling Pathway: It can suppress the JAK/STAT pathway, which is involved in cytokine signaling and immune responses, by reducing the phosphorylation of STAT proteins.[11][13]
-
PI3K/Akt/mTOR Signaling Pathway: Andrographolide can inhibit this pathway, which is crucial for cell survival, proliferation, and growth.[11][13]
-
MAPK Signaling Pathway: It can also modulate the MAPK pathway, which is involved in cellular responses to a variety of stimuli.[10][12]
-
Nrf2 Signaling Pathway: Andrographolide can activate the Nrf2 pathway, which plays a role in antioxidant defense.[13]
Troubleshooting Guides
Problem 1: Low or inconsistent cytotoxicity observed in in vitro assays.
| Possible Cause | Troubleshooting Step |
| Poor Solubility/Precipitation of Compound | - Prepare a high-concentration stock solution in 100% DMSO.[4] - When diluting into aqueous media, do so stepwise and vortex between dilutions. - Visually inspect the final dilutions for any signs of precipitation before adding to cells. - Consider using a formulation approach like creating a solid dispersion with a suitable polymer.[5] |
| Chemical Instability | - Prepare fresh dilutions from the stock solution for each experiment. - Avoid storing diluted solutions in aqueous buffers for extended periods.[4] - Ensure the pH of your culture medium is stable and within the optimal range for your cells. |
| Cell Line Resistance | - Verify the sensitivity of your chosen cell line to andrographolide or similar compounds from the literature. - Consider using a panel of cell lines with varying sensitivities. |
| Incorrect Assay Protocol | - Optimize cell seeding density to ensure they are in the logarithmic growth phase during treatment. - Ensure the incubation time with the compound is sufficient to induce a cytotoxic effect. - Include a positive control (e.g., a known cytotoxic drug) to validate the assay performance. |
Problem 2: High variability or unexpected toxicity in in vivo animal studies.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability | - Utilize a suitable drug delivery system to enhance solubility and absorption (e.g., SNEDDS, nanoparticles).[3][9] - Characterize the pharmacokinetic profile of your derivative to understand its absorption, distribution, metabolism, and excretion (ADME) properties.[14] |
| Vehicle-Related Toxicity | - If using co-solvents for administration, ensure the concentration is below known toxic levels for the animal model. - Run a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Metabolic Instability | - Investigate the metabolic fate of the derivative. Rapid metabolism can lead to low systemic exposure. - Consider co-administration with metabolic inhibitors (use with caution and strong justification) or redesign the derivative to block metabolic hotspots. |
| Off-Target Effects | - Conduct in vitro safety profiling against a panel of receptors and enzymes to identify potential off-target activities. - Perform detailed histopathological analysis of major organs in your toxicity studies.[9] |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Andrographolide and its Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Citation |
| Andrographolide | KB (Oral Cancer) | MTT | ~302 (106 µg/ml) | [15] |
| Andrographolide | HT-29 (Colon Cancer) | SRB | ~10.5 (3.7 µg/mL) | [16] |
| 3,19-O-ethylidene andrographolide | A549 (Lung Cancer) | MTT | ~6.9 (2.43 µg/mL) | [16] |
| 3,19-O-ethylidene andrographolide | HeLa (Cervical Cancer) | MTT | ~12.2 (4.27 µg/mL) | [16] |
| Halogenated C14 Ester Derivative | HEK-293 (Renal) & MCF-7 (Breast) | MTT | Significantly lower than andrographolide | [17] |
| 12-Phenylthio-3,19-di-O-acetyl-14-deoxy-andrographolide | HCT-116 (Colon Cancer) | - | 0.85 | [17] |
| C17 Ester Derivative (para-methoxyphenylacetyl) | A549 (Lung Cancer) | - | 3.5 | [17] |
| C17 Ester Derivative (para-methoxyphenylacetyl) | PC-3 (Prostate Cancer) | - | 5.9 | [17] |
Table 2: Pharmacokinetic Parameters of Andrographolide and its Derivatives in Rats
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Citation |
| Andrographolide | 100 mg/kg, oral | 115.81 | 0.75 | 278.44 | [18] |
| Andrographolide | 20 mg/kg, oral | ~393 (in humans) | 1.5 - 2 | - | [19] |
| 14-deoxyandrographolide | 60 mg/dose equivalent, oral (human) | - | 1.5 | - | [20] |
| Neoandrographolide | 60 mg/dose equivalent, oral (human) | - | 1.5 | - | [20] |
Table 3: Acute Toxicity of Andrographolide and its Derivatives
| Compound | Animal Model | Route | LD50 | Observed Effects | Citation |
| Andrographolide | Mice | Oral | > 5 g/kg | No death or hazardous signs | [21] |
| Andrographolide SNEDDS | Rats | Oral | 832.6 mg/kg | Salivation, lethargy, cornea reflex | [9] |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is a general guideline for assessing the cytotoxic effects of andrographolide derivatives on cancer cell lines.
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5x10⁴ cells/mL (or an optimized density for your cell line).[15]
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the andrographolide derivative in DMSO.
-
Prepare serial dilutions of the compound in a complete culture medium to achieve final concentrations ranging from, for example, 1 to 125 µM.[22]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[15]
-
Incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.[15]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]
-
Shake the plate gently for 5-10 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
In Vivo Acute Oral Toxicity Study (General Guideline based on OECD 401)
This is a generalized protocol and should be adapted based on specific institutional guidelines and ethical approvals.
-
Animal Acclimatization:
-
Acclimate animals (e.g., Wistar rats) for at least 5 days before the experiment.[9]
-
House them in standard conditions with free access to food and water.
-
-
Dosing and Observation:
-
Divide the animals into groups (e.g., a control group and three treatment groups with increasing doses of the andrographolide derivative, such as 500, 700, and 900 mg/kg body weight).[9]
-
Administer a single oral dose of the compound, formulated in a suitable vehicle, to the treatment groups. The control group receives the vehicle only.
-
Observe the animals intensively for the first 30 minutes after dosing and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, salivation, lethargy).[9]
-
Record body weight at regular intervals.
-
-
Termination and Analysis:
-
At the end of the 14-day observation period, euthanize the animals.
-
Perform a gross necropsy to examine for any abnormalities in the organs.
-
Collect major organs (e.g., liver, kidney) for histopathological examination.[9]
-
Calculate the LD50 value if mortality is observed.
-
Pharmacokinetic Analysis using LC-MS/MS
This protocol provides a general workflow for quantifying andrographolide derivatives in plasma.
-
Sample Collection:
-
Administer the andrographolide derivative to the animals (e.g., rats) via the desired route (e.g., oral).
-
Collect blood samples at various time points (e.g., 0, 10, 20, 30, 45 min, and 1, 1.5, 2, 4, 6, 8, 10, 12, 24 h post-dose) into tubes containing an anticoagulant (e.g., EDTA).[14]
-
Centrifuge the blood samples to separate the plasma.[14]
-
Store the plasma samples at -80°C until analysis.[14]
-
-
Sample Preparation:
-
Thaw the plasma samples.
-
Perform protein precipitation by adding a solvent like methanol (B129727) containing an internal standard.[20]
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the quantification of the andrographolide derivative.
-
Chromatographic separation is typically performed on a C18 column with a gradient mobile phase of water and acetonitrile.[14]
-
Mass spectrometry is often operated in multiple reaction monitoring (MRM) mode with negative ionization.[14]
-
-
Data Analysis:
-
Construct a calibration curve using standards of known concentrations.
-
Quantify the concentration of the derivative in the plasma samples based on the calibration curve.
-
Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Key signaling pathways modulated by andrographolide.
Caption: General experimental workflow for derivative evaluation.
Caption: Troubleshooting logic for poor in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Polymer Matrix and Manufacturing Methods in Solid Dispersion System for Enhancing Andrographolide Solubility and Absorption: A Systematic Review [mdpi.com]
- 6. Andrographolide: its pharmacology, natural bioavailability and current approaches to increase its content in andrographis paniculata - MedCrave online [medcraveonline.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. SAR studies of 3,14,19-derivatives of andrographolide on anti-proliferative activity to cancer cells and toxicity to zebrafish: an in vitro and in vivo study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Acute Oral Toxicity Evaluation of Andrographolide Self-Nanoemulsifying Drug Delivery System (SNEDDS) Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. A validated LC–MS/MS method for clinical pharmacokinetics and presumptive phase II metabolic pathways following oral administration of Andrographis paniculata extract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pharmacokinetic analysis and tissue distribution of andrographolide in rat by a validated LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic and oral bioavailability of andrographolide from Andrographis paniculata fixed combination Kan Jang in rats and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Clinical pharmacokinetics and pharmacometabolomics of Andrographis paniculata capsules: Bridging drug disposition and metabolic response to precision medicine | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. tandfonline.com [tandfonline.com]
Technical Support Center: Andrographolide Synthesis and Production
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) related to the challenges in scaling up andrographolide (B1667393) synthesis and production.
Section 1: Troubleshooting and FAQs
This section addresses common issues encountered during the extraction, purification, synthesis, and formulation of andrographolide.
Extraction Challenges
Question: My andrographolide yield from Andrographis paniculata is consistently low. What are the potential causes and how can I improve it?
Answer: Low yield is a common challenge due to variations in plant material and extraction inefficiency. Consider the following factors:
-
Plant Material: The concentration of andrographolide varies significantly based on the plant part (leaves have the highest content), geographical origin, and harvest time.[1][2] Ensure you are using high-quality, dried leaf material.
-
Solvent Selection: Andrographolide has poor water solubility but dissolves well in organic solvents.[2] Ethanol (B145695) (95%) and methanol (B129727) are effective for extraction.[3] A 1:1 mixture of dichloromethane (B109758) and methanol has also been used effectively in maceration.[4] The choice of solvent is critical for extraction selectivity.[5]
-
Extraction Method: Simple maceration can be effective but time-consuming.[6] Advanced techniques like ultrasonic-assisted extraction (UAE) or microwave-assisted extraction (MAE) can significantly improve yield and reduce extraction time.[4][7] For large-scale production, methods like accelerated solvent extraction (ASE) offer higher yields with lower solvent consumption.[8]
-
Process Parameters: Each method has optimal parameters. For UAE, factors like solvent concentration (e.g., 62.8% ethanol), extraction time (e.g., 59 minutes), solid-to-liquid ratio (e.g., 1:10.5), and temperature (e.g., 62°C) must be optimized.[7] Over-extraction can lead to increased impurities.
Question: The crude extract is a dark green, sticky substance that is difficult to handle. How can I resolve this?
Answer: The stickiness and dark color are primarily due to chlorophyll (B73375) and other pigments co-extracted from the plant material.[5]
-
Decolorization: This is a crucial first step in purification.[5] Washing the crude extract with a non-polar solvent like toluene (B28343) can effectively remove chlorophyll.[4]
-
Adsorbents: Activated carbon is commonly used for decolorization, but it can lead to significant loss of andrographolide. A tailor-made activated carbon could be a strategy to mitigate this loss.[5]
-
Filtration Techniques: Organic solvent nanofiltration (OSN) has been shown to reduce chlorophyll contamination by approximately 60%.[3]
Purification Hurdles
Question: I am struggling to achieve high purity (>95%) andrographolide. What purification strategies are most effective at scale?
Answer: Achieving high purity requires a multi-step approach combining different purification principles.[5]
-
Crystallization: This is the most common and cost-effective method for obtaining high-purity andrographolide.[4] After initial cleanup, dissolving the material in hot methanol and allowing it to cool slowly will induce crystallization.[4] Repeated recrystallization is often necessary. Controlling crystallization conditions is key to managing quality.[5]
-
Chromatography: While effective, traditional column chromatography can be slow and solvent-intensive for large-scale production. Preparative HPLC can achieve high purity (e.g., 85.6%) but may not be cost-effective for bulk manufacturing.[3]
-
Advanced Techniques:
-
Molecularly Imprinted Polymers (MIPs): MIPs can be used as a selective sorbent in a process similar to solid-phase extraction. This method has been shown to increase purity from ~55% to ~95%.[9]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique offers a promising alternative for large-scale purification.[5]
-
Question: My final product shows signs of degradation after purification. What could be the cause?
Answer: Andrographolide is susceptible to degradation, particularly due to heat, pH, and its physical state.
-
Temperature: High temperatures used during solvent evaporation or drying can cause degradation.[10] Use vacuum evaporation at controlled temperatures (e.g., below 80°C) to minimize thermal stress.[3]
-
pH Stability: Andrographolide is most stable in acidic conditions (pH 2.0-4.0).[11] It degrades in basic solutions. Ensure solvents and solutions used during purification are not alkaline.
-
Crystalline vs. Amorphous Form: Crystalline andrographolide is significantly more stable than its amorphous form.[12] Improper crystallization or rapid solvent removal can lead to an unstable amorphous product. Ensure complete crystallization to enhance stability.[13]
Synthesis Scale-Up Issues
Question: We are considering total synthesis of andrographolide. What are the main challenges for scaling up this process?
Answer: While total synthesis offers a route independent of plant sources, scaling it up presents significant challenges.
-
Number of Steps: Reported total syntheses, even improved ones, involve numerous steps (e.g., 14 steps for a more concise route).[14] Each step adds complexity, reduces overall yield, and increases cost, making large-scale production economically challenging.
-
Complex Transformations: Key steps, such as installing the α-methylene-γ-butyrolactone moiety, can be difficult and may fail with various catalytic methods, requiring specific and potentially costly reagents (e.g., Gilman-type coupling).[14]
-
Stereochemical Control: The synthesis requires precise control of multiple stereocenters. Maintaining high enantiomeric and diastereomeric purity on a large scale can be difficult and may require specialized catalysts or chiral resolutions.[14]
Question: Is semi-synthesis a more viable option for producing andrographolide derivatives at scale?
Answer: Yes, semi-synthesis using naturally extracted andrographolide as a starting material is generally more feasible for producing novel analogues.[15][16] The core structure is already formed, reducing the number of synthetic steps. However, challenges remain in achieving regioselectivity for modifications at specific positions (e.g., C-14, C-3, C-19) and in the purification of the final derivatives.[15]
Stability and Formulation Problems
Question: Andrographolide has poor water solubility. How can this be addressed for drug development?
Answer: The poor aqueous solubility of andrographolide is a major barrier to its bioavailability and clinical application.[17][18][19] Several formulation strategies can overcome this:
-
Nano-based Delivery Systems: Encapsulating andrographolide in systems like nanoemulsions, polymeric nanoparticles (e.g., PLGA), or self-microemulsifying drug delivery systems (SMEDDS) can significantly enhance solubility and dissolution.[1][2][20][21]
-
Co-crystals: Forming co-crystals with pharmaceutically acceptable coformers (e.g., salicylic (B10762653) acid, vanillin) can improve both solubility and chemical stability.[17]
-
Inclusion Complexes: Creating inclusion complexes with cyclodextrins can improve solubility and bioavailability, making it suitable for targeted delivery systems like inhalers.[22]
Question: How stable is andrographolide in storage? What are the ideal storage conditions?
Answer: Andrographolide stability is a significant concern. Studies show that a large percentage of andrographolide can degrade over a year in storage.[11][12]
-
Key Factors: Degradation is accelerated by high temperatures and humidity.[10][12]
-
Ideal Conditions: Store pure, crystalline andrographolide in a cool, dry place, protected from light. Lower storage temperatures (e.g., 5°C to 30°C) result in no significant reduction over shorter periods.[10] For long-term storage, refrigeration is recommended.
Section 2: Quantitative Data
Table 1: Comparison of Andrographolide Extraction Methods and Yields
| Extraction Method | Solvent | Key Parameters | Yield/Content | Reference(s) |
| Maceration | Dichloromethane:Methanol (1:1) | Overnight extraction | Not specified | [4] |
| Maceration | Not specified | 360 min extraction time, 2g/100mL ratio, 4 cycles | 3.47-3.74% | [6] |
| Soxhlet Extraction | Methanol | 3-12 hours reflux | Not specified | [4] |
| Microwave-Assisted (MAE) | Methanol | 210 W, 40 minutes | ~0.59% | [4] |
| Ultrasonic-Assisted (UAE) | 62.8% Ethanol | 59 min, 62°C, 1:10.5 solid:liquid ratio | 3.28% | [7] |
| Accelerated Solvent (ASE) | Not specified | 100°C, 3 cycles, 5 min per cycle | 32.16% (of extract) | [8] |
| Standard Ethanol Extraction | 95% Ethanol | 40°C, 12 hours, 1:15 solid:liquid ratio | 15.53 mg/g | [3] |
| In Vitro Elicitation | 0.5 mM AgNO₃ | 14 days of treatment | 25.88 mg/g (7-fold increase) | [23] |
| Hydroponic Cultivation | Varied plant density | 30 plants m⁻² density | Optimal yield per unit area | [24] |
Table 2: Purity and Yield from Different Purification Techniques
| Purification Method | Starting Material | Purity Achieved | Key Process | Reference(s) |
| Recrystallization | Crude Extract | High Purity (not quantified) | Wash with toluene, crystallize from hot methanol | [4] |
| Preparative HPLC | Ethanolic Extract | 85.6% | 2-time dilution, 15 ml/min flow rate | [3] |
| Cooling Crystallization | Prep-HPLC Fraction | 95.2% | Vacuum evaporation followed by non-seeded cooling | [3] |
| Molecularly Imprinted Polymer | Methanolic Extract (55.4% pure) | 94.9% | Shaking with MIP, washing, and evaporation | [9] |
| SEDS Co-precipitation | Acetone Extract (16% w/w) | 20.4% w/w | Supercritical fluid process | [10] |
Section 3: Experimental Protocols
Protocol 1: Optimized Ultrasonic-Assisted Extraction (UAE)
-
Objective: To extract andrographolide from Andrographis paniculata leaf powder with improved efficiency.
-
Materials: Dried, powdered leaves of A. paniculata, 62.8% (v/v) ethanol in water, ultrasonic cleaning machine, filtration apparatus.
-
Methodology:
-
Weigh 10 g of powdered leaf material.
-
Add 105 mL of 62.8% ethanol (a solid-to-liquid ratio of 1:10.5).[7]
-
Place the mixture in an ultrasonic bath and set the temperature to 62°C.[7]
-
Sonicate for 59 minutes.[7]
-
After sonication, filter the mixture to separate the plant debris from the liquid extract.
-
The extraction process can be repeated on the residue to maximize yield.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude extract.
-
Protocol 2: Recrystallization for High-Purity Andrographolide
-
Objective: To purify crude andrographolide extract to obtain a colorless crystalline product.
-
Materials: Crude andrographolide extract, toluene, methanol, filtration apparatus, refrigerator.
-
Methodology:
-
Take the dark green crude extract and place it in a suitable flask.
-
Add toluene and agitate the mixture to wash away chlorophyll and other pigments. Repeat this washing step multiple times until the toluene runs clear.[4]
-
Completely remove the residual toluene under vacuum.[4]
-
To the remaining crystalline material, add a minimal amount of hot methanol to fully dissolve it.[4]
-
Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator to induce crystallization.[4]
-
Filter the cold solution to collect the andrographolide crystals.[4]
-
Wash the collected crystals with a small amount of cold methanol to remove any remaining impurities.[4]
-
Repeat the recrystallization process (steps 4-7) if higher purity is required.
-
Protocol 3: HPLC Quantification of Andrographolide
-
Objective: To accurately determine the concentration of andrographolide in an extract or purified sample.
-
Instrumentation & Conditions:
-
Methodology:
-
Standard Preparation: Prepare a stock solution of pure andrographolide standard in methanol. Create a series of standard solutions of known concentrations (e.g., 5 to 200 µg/mL) by serial dilution.[1]
-
Sample Preparation: Accurately weigh the extract or sample, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection. Dilute as necessary to fall within the concentration range of the standard curve.
-
Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Quantification: Inject the sample solution. Identify the andrographolide peak by comparing its retention time with the standard. Calculate the concentration in the sample using the calibration curve.[4]
-
Section 4: Visualizations
Diagrams of Workflows and Pathways
Caption: Troubleshooting workflow for diagnosing and resolving low andrographolide yield.
Caption: Generalized workflow for the extraction and purification of andrographolide.
Caption: Simplified diagram of andrographolide's inhibition of the NF-κB pathway.
References
- 1. Development and Optimization of Andrographis paniculata Extract-Loaded Self-Microemulsifying Drug Delivery System Using Experimental Design Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. worldsresearchassociation.com [worldsresearchassociation.com]
- 4. benchchem.com [benchchem.com]
- 5. LOADING...... [tmrjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Stability of andrographolide in powdered Andrographis herb under accelerated conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enantioselective Total Synthesis of Andrographolide and 14-Hydroxy-Colladonin: Carbonyl Reductive Coupling and trans-Decalin Formation via Hydrogen Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Semisynthesis and cytotoxic activities of andrographolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing oral bioavailability of andrographolide using solubilizing agents and bioenhancer: comparative pharmacokinetics of Andrographis paniculata formulations in beagle dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimization of Production Parameters for Andrographolide-Loaded Nanoemulsion Preparation by Microfluidization and Evaluations of Its Bioactivities in Skin Cancer Cells and UVB Radiation-Exposed Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Encapsulation of Andrographolide in poly(lactide-co-glycolide) Nanoparticles: Formulation Optimization and in vitro Efficacy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. researchgate.net [researchgate.net]
- 24. Physiological responses, yield and medicinal substance (andrographolide, AP1) accumulation of Andrographis paniculata (Burm. f) in response to plant density under controlled environmental conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Physiological responses, yield and medicinal substance (andrographolide, AP1) accumulation of Andrographis paniculata (Burm. f) in response to plant density under controlled environmental conditions | PLOS One [journals.plos.org]
Validation & Comparative
A Comparative Analysis of Andrographolide and Conventional Anti-Inflammatory Drugs
An Objective Guide for Researchers and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has a long history of use in traditional medicine for treating inflammatory diseases.[1][2] Modern pharmacological studies have identified it as a multi-target anti-inflammatory agent, prompting a comparative evaluation against established drug classes such as Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids.[3][4] This guide provides an objective comparison of their mechanisms, efficacy, and supporting experimental data to inform future research and drug development.
Comparative Mechanism of Action
Andrographolide exhibits a broad-spectrum anti-inflammatory profile by modulating multiple signaling pathways, distinguishing it from the more targeted mechanisms of NSAIDs and corticosteroids.
Andrographolide: A Multi-Target Inhibitor
Andrographolide's primary anti-inflammatory effect is attributed to its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][5][6] It uniquely forms a covalent adduct with the reduced cysteine 62 of the p50 subunit of NF-κB, which blocks its ability to bind to DNA and initiate the transcription of pro-inflammatory genes.[4][7][8]
Beyond NF-κB, andrographolide also interferes with other key inflammatory cascades, including:
-
Cyclooxygenase-2 (COX-2) Expression: It suppresses the expression of COX-2, reducing the production of prostaglandins.[9][10][11]
-
JAK/STAT and PI3K/Akt Pathways: It can inhibit these pathways, further reducing the expression of inflammatory cytokines.[3][4][12]
-
NLRP3 Inflammasome: It has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune response.[13]
NSAIDs: COX Enzyme Inhibition
Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen (B1674241), diclofenac (B195802), and aspirin (B1665792) primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[10] This action blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[14] Their mechanism is highly specific to this pathway.
Corticosteroids: Glucocorticoid Receptor Modulation
Corticosteroids (e.g., dexamethasone) are potent anti-inflammatory agents that function by binding to the cytosolic glucocorticoid receptor (GR). This drug-receptor complex translocates to the nucleus where it modulates gene expression in two main ways:
-
Transactivation: It upregulates the expression of anti-inflammatory proteins like annexin (B1180172) A1.
-
Transrepression: It inhibits the activity of pro-inflammatory transcription factors, including NF-κB and AP-1, thereby downregulating the expression of cytokines, chemokines, and adhesion molecules.
Interestingly, andrographolide has shown potential in overcoming corticosteroid resistance in models of Chronic Obstructive Pulmonary Disease (COPD) by restoring the levels of histone deacetylase-2 (HDAC2) and the antioxidant transcription factor Nrf2.[15]
Comparative Efficacy: In Vitro Data
Quantitative data from in vitro studies highlight the differing potencies and spectrums of activity between andrographolide and common NSAIDs. The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) for key inflammatory mediators.
Table 1: Inhibition of Pro-inflammatory Mediators
This table compares the IC₅₀ values for the inhibition of Prostaglandin E2 (PGE₂), Nitric Oxide (NO), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS) and interferon-γ (IFN-γ) stimulated RAW264.7 macrophage cells.[16]
| Compound | PGE₂ Inhibition IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) |
| Andrographolide | 8.8 | 7.4 | 23.3 |
| Paracetamol | 7.73 | >100 | >100 |
| Aspirin | 14.10 | >100 | >100 |
| Ibuprofen | < 3.13 | >100 | >1500 |
| Diclofenac | < 3.13 | >100 | >100 |
| Lower IC₅₀ values indicate higher potency. Data sourced from Low et al., 2024.[16][17][18] |
Key Observations:
-
PGE₂ Inhibition: While potent NSAIDs like diclofenac and ibuprofen are superior PGE₂ inhibitors, andrographolide's activity is comparable to that of paracetamol and aspirin.[16]
-
NO and TNF-α Inhibition: Andrographolide demonstrates potent inhibition of NO and TNF-α, whereas the tested NSAIDs show weak to no activity against these crucial inflammatory mediators.[16][19] This highlights andrographolide's broader spectrum of action beyond COX inhibition.
Table 2: Inhibition of NF-κB Activation
This table shows the IC₅₀ values for the inhibition of NF-κB activation in ELAM9-RAW264.7 cells, which express green fluorescent protein (GFP) upon NF-κB activation.[16]
| Compound | NF-κB Inhibition IC₅₀ (µM) |
| Andrographolide | 26.0 |
| Diclofenac | 508.3 |
| Aspirin | No significant inhibition |
| Paracetamol | No significant inhibition |
| Ibuprofen | No significant inhibition |
| Data sourced from Low et al., 2024.[16][17][19] |
Key Observations:
-
Andrographolide is markedly more potent at inhibiting NF-κB activation compared to NSAIDs.[16][17] This corroborates that its primary mechanism is fundamentally different and targets the upstream regulation of multiple inflammatory genes.
Table 3: Inhibition of Pro-Inflammatory Cytokines
This table presents the IC₅₀ values for the inhibition of various cytokines in LPS-stimulated human THP-1 cells.[17]
| Cytokine | Andrographolide IC₅₀ (µM) | NSAIDs IC₅₀ (µM) |
| IL-6 | 12.2 | >150 |
| IFN-γ | 24.3 | >150 |
| IL-1β | 35.8 | >150 |
| IL-2 | 65.2 | >150 |
| G-CSF | 21.0 | >150 |
| GM-CSF | 18.0 | >150 |
| MCP-1 | 24.0 | >150 |
| Data sourced from Low et al., 2024.[17] |
Key Observations:
-
Andrographolide consistently inhibits a wide array of pro-inflammatory cytokines and chemokines, which are key drivers in inflammatory cascades and "cytokine storms".[17][18][20] The tested NSAIDs showed minimal to no activity in inhibiting these cytokines.[17]
Experimental Methodologies
The data presented in this guide are derived from standardized in vitro assays designed to quantify anti-inflammatory activity. Understanding these protocols is crucial for interpreting the results and designing future experiments.
General Experimental Workflow
The comparative studies cited predominantly follow a consistent workflow for assessing the inhibition of inflammatory mediators in cell culture.
References
- 1. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Andrographolide, a natural anti-inflammatory agent: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Therapeutic Potential of Andrographolide and Its Derivatives in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism [mdpi.com]
- 5. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Andrographolide inhibits breast cancer through suppressing COX-2 expression and angiogenesis via inactivation of p300 signaling and VEGF pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scialert.net [scialert.net]
- 11. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 15. Restoration of HDAC2 and Nrf2 by andrographolide overcomes corticosteroid resistance in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The wide spectrum anti-inflammatory activity of andrographolide in comparison to NSAIDs: A promising therapeutic compound against the cytokine storm | PLOS One [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. c19early.org [c19early.org]
Validating the Anticancer Effects of Andrographolide in Xenograft Models: A Comparative Guide
Andrographolide (B1667393), a bioactive diterpenoid lactone extracted from the medicinal plant Andrographis paniculata, has garnered significant attention in oncology research for its potential anticancer properties. Preclinical studies have consistently demonstrated its ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress tumor growth across a variety of cancer types.[1][2] This guide provides a comparative overview of the experimental evidence validating the anticancer effects of andrographolide, with a specific focus on in vivo xenograft models, which are crucial for evaluating therapeutic efficacy before clinical trials.
Comparative Efficacy of Andrographolide in Xenograft Models
Xenograft studies, involving the transplantation of human tumor cells into immunocompromised mice, provide a powerful platform to assess the in vivo antitumor activity of compounds like andrographolide. The data summarized below highlights its efficacy across various cancer models, demonstrating significant inhibition of tumor growth.
| Cancer Type | Cell Line / Model | Treatment Protocol | Key Quantitative Outcomes | Reference(s) |
| Prostate Cancer | 22RV1 (orthotopic) | 10 mg/kg Andrographolide, intraperitoneal injection, 3 times/week for 4 weeks. | Decreased tumor volume by three times compared to the control group. | [3][4] |
| Breast Cancer | MCF7 | 150 mg/kg/day Andrographolide. | Significant reduction in tumor volume and weight. | [5] |
| Breast Cancer | MMTV-PyMT (transgenic) | N/A | Reduction in tumor volume and weight compared to DMSO control. | [6] |
| Breast Cancer | MDA-MB-231 | N/A | Exhibited significant in vivo efficacy and antitumor potential. | [7] |
| Colorectal Cancer | HCT116 | N/A | Suppressed tumor growth in the xenograft animal model. | [8] |
| Pancreatic Cancer | AsPC-1 | N/A | Effectively reduced tumor volume in xenografted mice. | [9][10] |
| Non-Small Cell Lung Cancer | A549 | 100 mg/kg Andrographolide combined with 20 mg/kg Paclitaxel. | Inhibited transplanted tumor growth by 98%. | [11] |
| Insulinoma | RIP1-Tag2 (transgenic) | N/A | Demonstrated anti-cancer effects in this spontaneous tumor model. | [12] |
Featured Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for establishing and evaluating the effects of andrographolide in xenograft models.
1. Prostate Cancer Orthotopic Xenograft Model [3][4]
-
Animal Model: Severe Combined Immunodeficient (SCID) mice.
-
Cell Line: 22RV1 human prostate cancer cells.
-
Cell Implantation: 22RV1 cells are injected directly into the anterior prostate lobes of the SCID mice.
-
Treatment Regimen: One week after cell injection, mice are treated with either a vehicle control or 10 mg/kg of andrographolide. The administration is done via intraperitoneal injection, three times per week, for a duration of four weeks.
-
Efficacy Evaluation: Tumor volume is measured periodically using calipers. At the end of the study, tumors are excised, weighed, and subjected to pathological, histological, and immunohistochemical analyses to assess cell proliferation markers (e.g., Ki-67), apoptosis, and the expression of relevant proteins like Matrix Metalloproteinase 11 (MMP11).
2. Breast Cancer Subcutaneous Xenograft Model [5]
-
Animal Model: Five-week-old female BALB/c athymic nude mice.
-
Cell Line: MCF7 human breast cancer cells.
-
Cell Implantation: 1 x 10⁷ MCF7 cells, mixed with Matrigel in a 1:1 ratio, are injected into the right flank of each mouse.
-
Treatment Regimen: Four days post-injection, mice are randomized into groups and administered a vehicle control (20% HPBCD), andrographolide (150 mg/kg per day), fulvestrant (B1683766) (a standard therapy), or a combination of andrographolide and fulvestrant. Treatment continues for 16 days.
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental and Clinical Pharmacology of Andrographis paniculata and Its Major Bioactive Phytoconstituent Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide induces DNA damage in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Andrographolide Inhibits ER-Positive Breast Cancer Growth and Enhances Fulvestrant Efficacy via ROS-FOXM1-ER-α Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide inhibits hypoxia-inducible factor-1 through phosphatidylinositol 3-kinase/AKT pathway and suppresses breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Prowess of Andrographolide as a Natural Weapon in the War against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. Andrographolide Suppress Tumor Growth by Inhibiting TLR4/NF-κB Signaling Activation in Insulinoma - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide vs. Curcumin: A Comparative Guide to NF-κB Pathway Downregulation
For Researchers, Scientists, and Drug Development Professionals
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, playing a pivotal role in immunity and cellular homeostasis. Its dysregulation is implicated in a multitude of chronic inflammatory diseases and cancers, making it a critical target for therapeutic intervention. Among the vast library of natural compounds, andrographolide (B1667393), the principal bioactive component of Andrographis paniculata, and curcumin (B1669340), the yellow pigment from turmeric (Curcuma longa), have emerged as potent inhibitors of this pathway. This guide provides an objective, data-driven comparison of their mechanisms and efficacy in downregulating NF-κB signaling.
Mechanisms of NF-κB Inhibition: A Tale of Two Molecules
The canonical NF-κB pathway is initiated by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation unmasks the nuclear localization sequence on the NF-κB heterodimer (typically p65/p50), allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of pro-inflammatory genes.
Both andrographolide and curcumin interfere with this cascade, but through distinct and sometimes overlapping mechanisms.
Andrographolide: Andrographolide demonstrates a multifaceted approach to NF-κB inhibition. Evidence suggests it can act at several points in the pathway:
-
IKK Inhibition: It can suppress the activation of the IKK complex, thereby preventing the initial phosphorylation of IκBα[1][2].
-
Inhibition of IκBα Degradation: By blocking IKK activity, andrographolide prevents the degradation of IκBα, effectively keeping NF-κB sequestered in the cytoplasm[2][3].
-
Direct Interference with NF-κB DNA Binding: A unique mechanism of andrographolide involves direct covalent modification of the NF-κB p50 subunit. It has been shown to form an adduct with cysteine residue 62 of p50, which physically blocks the ability of the NF-κB dimer to bind to its target DNA sequences[3][4]. This action is independent of IκBα degradation.
-
Reduced p65 Nuclear Translocation: As a consequence of its upstream effects, andrographolide reduces the amount of the active p65 subunit that can move into the nucleus[5][6].
Curcumin: Curcumin is also a well-documented inhibitor of the NF-κB pathway, primarily targeting the upstream kinase activity.
-
IKK Inhibition: A primary mechanism for curcumin is the suppression of IKK activation, which in turn inhibits the phosphorylation of IκBα[7][8][9].
-
Prevention of p65 Translocation: By stabilizing IκBα, curcumin effectively prevents the nuclear translocation of the p65 subunit[7][8].
-
Inhibition of p65 Phosphorylation: Some studies show that curcumin can directly inhibit the phosphorylation of the p65 subunit, a step necessary for its full transcriptional activity[10].
-
Pro-drug Activity: Interestingly, some research suggests curcumin may act as a pro-drug, requiring oxidative transformation to form reactive electrophilic metabolites that are the active inhibitors[10].
Quantitative Comparison of Efficacy
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes IC50 values for andrographolide and curcumin from various studies. It is important to note that these values are highly dependent on the experimental system, including the cell type, the stimulus used to activate the NF-κB pathway, and the specific assay employed.
| Compound | Cell Line | Stimulus | Assay Type | IC50 Value | Reference |
| Andrographolide | RAW264.7 | LPS | NO Production | 3.1 µg/mL | [11] |
| HL-60 | PAF | NF-κB-Luciferase | ~5 µM | [3] | |
| MCF-7 | - | Cell Viability | 70 µM (48h) | [12] | |
| KB (Oral Cancer) | - | Cell Viability | 106 µg/mL | [13] | |
| Andrographolide Derivative (Compound 11) | RAW264.7 | LPS/IFN-γ | NF-κB Transactivation | 2.2 µg/mL | [14][15] |
| Curcumin | RAW264.7 | LPS | NF-κB-Luciferase | 18.2 ± 3.9 µM | [10] |
| RAW264.7 | LPS | NF-κB DNA Binding | >50 µM | [16][17] | |
| HeLa | TNF-α | Western Blot (p-IKKβ) | Potent at 50 µM | [10] | |
| Curcumin Analog (BAT3) | - | TNF-α | NF-κB-Luciferase | ~6 µM | [7] |
| Curcumin Analog (EF31) | RAW264.7 | LPS | NF-κB DNA Binding | ~5 µM | [16][17] |
From the available data, it is evident that the reported efficacy of both compounds varies significantly. For curcumin, many studies have focused on more potent synthetic analogs (like EF31 and BAT3), which often show lower IC50 values than the parent compound[7][16][17]. Andrographolide and its derivatives also show potent inhibition in the low micromolar or microgram-per-milliliter range[3][14][15]. Direct comparison is challenging due to the differing experimental conditions, but both compounds are established as effective inhibitors.
Key Experimental Protocols
The assessment of NF-κB pathway inhibition relies on a set of robust molecular biology techniques. Understanding these methods is crucial for interpreting the presented data.
References
- 1. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 2. Andrographolide Inhibits Inflammatory Cytokines Secretion in LPS-Stimulated RAW264.7 Cells through Suppression of NF-κB/MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Andrographolide interferes with binding of nuclear factor-κB to DNA in HL-60-derived neutrophilic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Andrographolide attenuates inflammation by inhibition of NF-kappa B activation through covalent modification of reduced cysteine 62 of p50 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Andrographolide, a Novel NF-κB Inhibitor, Inhibits Vascular Smooth Muscle Cell Proliferation and Cerebral Endothelial Cell Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Activation of Transcription Factor NF-κB Is Suppressed by Curcumin (Diferuloylmethane) (*) | Semantic Scholar [semanticscholar.org]
- 9. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomedgrid.com [biomedgrid.com]
- 12. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-inflammatory activity of new compounds from Andrographis paniculata by NF-kappaB transactivation inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Andrographolide Quantification
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from Andrographis paniculata, is renowned for its wide spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Accurate and precise quantification of andrographolide is paramount for quality control of herbal materials, standardization of extracts, and pharmacokinetic studies. This guide provides a comprehensive cross-validation of the most common analytical methods employed for andrographolide determination, supported by experimental data from various studies.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method for andrographolide quantification depends on several factors, including the sample matrix, desired sensitivity, available instrumentation, and the specific goals of the analysis. High-Performance Liquid Chromatography (HPLC) is the most widely used technique due to its robustness and reliability. High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput and cost-effective alternative, particularly for routine quality control. For higher sensitivity and selectivity, especially in complex biological matrices, Ultra-Performance Liquid Chromatography (UPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.
The following table summarizes the key performance parameters of these analytical methods based on published validation data.
| Method | Linearity (R²) | Accuracy (% Recovery) | Precision (% RSD) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | >0.999[1] | 89.6 - 116.23[1][2] | < 2%[2][3] | 0.013 - 4.65 µg/mL[1][2] | 0.041 - 14.11 µg/mL[1][2] | Robust, reliable, widely available |
| HPTLC | >0.997[4][5] | 98.0 - 100.5%[5] | 1.0 - 1.4%[5] | 3.05 - 9.6 ng/spot[5][6] | 18.28 - 28.8 ng/spot[5][6] | High throughput, cost-effective |
| UPLC-PDA | >0.9999[7][8] | < ±15% (RE)[7][8] | < 15% (RSD)[7][8] | 0.068 µg/mL[7][8] | 0.205 µg/mL[7][8] | High resolution, fast analysis time |
| LC-MS/MS | >0.995 | 93.7 - 112% | < 4.2%[9] | 0.02 - 0.06 µg/mL[9] | 0.06 - 0.2 µg/mL[9] | High sensitivity and selectivity |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative experimental protocols for the quantification of andrographolide using HPLC, HPTLC, and UPLC-PDA.
High-Performance Liquid Chromatography (HPLC-UV)
-
Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is used.
-
Column: A common choice is a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: An isocratic or gradient mixture of methanol (B129727) and water is frequently employed. A typical isocratic mobile phase is methanol and water in a 60:40 (v/v) ratio.[3] Another example uses acetonitrile (B52724) and water (30:70 v/v).[2]
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.[2]
-
Detection Wavelength: Andrographolide is typically detected at 223 nm.[1]
-
Sample Preparation: A known quantity of the plant material or extract is dissolved in a suitable solvent like methanol, sonicated, and filtered through a 0.45 µm membrane filter before injection.
High-Performance Thin-Layer Chromatography (HPTLC)
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates are used.[4]
-
Sample Application: Samples and standards are applied to the plate as bands using an automated applicator.
-
Mobile Phase (Developing Solvent): A mixture of chloroform (B151607) and methanol, often with the addition of a small amount of formic acid, is used for development. A common mobile phase is chloroform:methanol (90:10, v/v).[5] Another example is chloroform: methanol: formic acid (9: 0.5: 0.5, v/v/v).[4]
-
Development: The plate is developed in a twin-trough chamber to a specific distance.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned using a densitometer at 254 nm.[4]
Ultra-Performance Liquid Chromatography with Photodiode Array Detection (UPLC-PDA)
-
Chromatographic System: A UPLC system with a PDA detector offers higher resolution and faster analysis times compared to conventional HPLC.
-
Column: A sub-2 µm particle size column, such as a C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm), is used.[11]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid, is typical. For instance, a gradient of 0.1% formic acid in acetonitrile and 0.1% formic acid in water can be used.[8]
-
Flow Rate: A flow rate of around 0.3 mL/min is common.[8]
-
Detection: The PDA detector allows for scanning across a range of wavelengths, with 230 nm being a suitable wavelength for andrographolide quantification.[10]
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods and a simplified signaling pathway where andrographolide's quantification is crucial.
References
- 1. jchr.org [jchr.org]
- 2. medic.upm.edu.my [medic.upm.edu.my]
- 3. Validation for the Quantification of Andrographolide Isolated From Andrographis Paniculata Nees Plant Using HPLC - Neliti [neliti.com]
- 4. HPTLC Stability Indicating Analytical Method of Andrographolide and 5-fluorouracil with Network Pharmacology Analysis against Cancer - Malik - Combinatorial Chemistry & High Throughput Screening [rjpbr.com]
- 5. scholar.unair.ac.id [scholar.unair.ac.id]
- 6. researchgate.net [researchgate.net]
- 7. crbb-journal.com [crbb-journal.com]
- 8. Development of analysis method of andrographolide from Andrographis paniculata using UPLC-PDA | Current Research on Biosciences and Biotechnology [crbb-journal.com]
- 9. mdpi.com [mdpi.com]
- 10. impactfactor.org [impactfactor.org]
- 11. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of Andrographolide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a labdane (B1241275) diterpenoid isolated from Andrographis paniculata, has garnered significant attention for its diverse pharmacological activities. However, its therapeutic potential is often limited by poor solubility and bioavailability. To address these limitations, numerous derivatives have been synthesized with the aim of enhancing its biological efficacy. This guide provides a head-to-head comparison of the in vitro performance of various andrographolide derivatives, supported by experimental data, to aid researchers in the selection and development of promising new drug candidates.
Anticancer Activity: A Cytotoxic Showdown
The antiproliferative effects of andrographolide and its derivatives have been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key metric in these studies. The data below summarizes the IC50 values of several derivatives, demonstrating that specific structural modifications can significantly enhance cytotoxic activity.
Table 1: Anticancer Activity (IC50 in µM) of Andrographolide Derivatives
| Derivative | A549 (Lung) | HeLa (Cervical) | HCT116 (Colon) | MCF-7 (Breast) | PANC-1 (Pancreatic) |
| Andrographolide (Parent) | ~2.43 µg/mL | ~4.27 µg/mL | - | 13.5[1] | - |
| 3,19-O-Ethylidene andrographolide | 2.43 µg/mL[2] | 4.27 µg/mL[2] | - | - | - |
| Andrographolide-based triazole derivative 12 | - | - | - | - | - |
| Indolo-andrographolide derivative | - | - | 1.22[3] | 1.85[3] | - |
| Andrographolide-19-oic acid derivative 9d | - | - | 1.18[4] | - | - |
| Andrographolide-19-oic acid derivative 9b | - | - | - | 6.28[4] | - |
| Methyl sulfonyl derivative (4a) | > Cisplatin | > Cisplatin | > Cisplatin | > Cisplatin | - |
| Ethyl sulfonyl derivative (4b) | > Cisplatin | > Cisplatin | > Cisplatin | > Cisplatin | - |
Note: Some values were reported in µg/mL and have been presented as such due to the lack of reported molecular weights for conversion to µM. Direct comparison between µM and µg/mL values should be made with caution.
Anti-inflammatory Potential: Quelling the Fire
Chronic inflammation is a hallmark of many diseases. Andrographolide and its derivatives have shown promise in mitigating inflammatory responses, primarily by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.
Table 2: Anti-inflammatory Activity (IC50 in µM) of Andrographolide Derivatives
| Derivative | Cell Line | IC50 (µM) |
| Andrographolide Analog 2a | RAW 264.7 | 0.34[2] |
| 14-Deoxy-11,12-didehydroandrographolide | RAW 264.7 | 94.12[5] |
| Neoandrographolide | RAW 264.7 | >100[5] |
| Andrograpanin | RAW 264.7 | >100[5] |
Antiviral Efficacy: A Broad-Spectrum Defense
The antiviral properties of andrographolide derivatives have been investigated against a range of viruses, including human immunodeficiency virus (HIV), influenza, dengue, and coronaviruses. The half-maximal effective concentration (EC50) is used to quantify the concentration of a drug that gives half-maximal response.
Table 3: Antiviral Activity (EC50/IC50 in µM) of Andrographolide Derivatives
| Derivative | Virus | Cell Line | EC50/IC50 (µM) |
| Andrographolide | DENV2 | HepG2 | 21.304[6] |
| Andrographolide | DENV2 | HeLa | 22.739[6] |
| 14-α-Lipoyl andrographolide (AL-1) | Influenza A (H9N2) | MDCK | 8.4[6] |
| 14-α-Lipoyl andrographolide (AL-1) | Influenza A (H5N1) | MDCK | 15.2[6] |
| 14-α-Lipoyl andrographolide (AL-1) | Influenza A (H1N1) | MDCK | 7.2[1][6] |
| Andrographolide | HIV | - | 0.59[7] |
| 3-Nitrobenzylidene derivative | HIV | - | 0.51[7] |
| Aza-andrographolide derivative 4y | Human Coronavirus 229E | MRC5 | 10.1[8] |
Experimental Protocols: The How-To Guide
The following are detailed methodologies for the key in vitro assays cited in this comparison guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the andrographolide derivatives and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[10]
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[1][10]
-
Staining: Wash the plates five times with slow-running tap water and air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Remove the SRB solution and wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1] Air dry the plates.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[11]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.[11]
Nitric Oxide (NO) Inhibition Assay
This assay measures the amount of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant using the Griess reagent.[12]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[12]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the andrographolide derivatives for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.[12]
-
Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[12]
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.[12] The amount of nitrite is determined using a sodium nitrite standard curve.
Cytopathic Effect (CPE) Assay for Antiviral Activity
The CPE assay is used to quantify the ability of a compound to inhibit the destructive effects of a virus on host cells.[5]
-
Cell Seeding: Seed host cells (e.g., A549, Vero) in a 96-well plate to form a confluent monolayer.
-
Compound and Virus Addition: Treat the cells with serial dilutions of the andrographolide derivatives. Subsequently, infect the cells with a specific multiplicity of infection (MOI) of the virus. Include cell control (no virus, no compound) and virus control (virus, no compound) wells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until CPE is observed in 80-100% of the virus control wells (typically 2-4 days).[3]
-
Cell Viability Assessment: Quantify cell viability using a staining method such as crystal violet or neutral red, or by using the MTT assay as described above.[5]
-
EC50 Determination: The concentration of the compound that protects 50% of the cells from the viral CPE is determined as the EC50 value.
Signaling Pathways and Mechanisms of Action
Andrographolide and its derivatives exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and cell survival. In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many andrographolide derivatives have been shown to inhibit this pathway.[13]
Caption: Inhibition of the NF-κB signaling pathway by andrographolide derivatives.
Induction of the Apoptosis Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of this process, with members like Bax promoting apoptosis and Bcl-2 inhibiting it. Andrographolide derivatives can induce apoptosis in cancer cells by altering the balance of these proteins and activating caspases, the executioners of apoptosis.[14]
Caption: Induction of the intrinsic apoptosis pathway by andrographolide derivatives.
This guide provides a snapshot of the in vitro performance of a selection of andrographolide derivatives. The presented data and protocols are intended to serve as a valuable resource for researchers in the field, facilitating the identification of lead compounds for further preclinical and clinical development. The diverse biological activities and the potential for chemical modification make andrographolide and its derivatives a promising area for future therapeutic innovation.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. pblassaysci.com [pblassaysci.com]
- 6. Andrographolide and Its Derivatives: A Comprehensive Review of Anti-Infective Properties and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Andrographolide induces apoptosis in human osteosarcoma cells via the ROS/JNK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 11. SRB assay for measuring target cell killing [protocols.io]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Andrographolide derivative CX-10 ameliorates dextran sulphate sodium-induced ulcerative colitis in mice: Involvement of NF-κB and MAPK signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Biomarkers for Andrographolide Treatment Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Andrographolide (B1667393), a bioactive diterpenoid lactone isolated from the plant Andrographis paniculata, has garnered significant interest for its potent anti-inflammatory and anti-cancer properties. As this natural compound progresses through preclinical and clinical investigations, the identification and validation of predictive biomarkers are crucial for patient stratification and monitoring treatment efficacy. This guide provides a comparative overview of potential biomarkers for andrographolide treatment response, supported by available experimental data and detailed methodologies for their assessment.
Key Signaling Pathways Targeted by Andrographolide
Andrographolide exerts its therapeutic effects by modulating several key signaling pathways implicated in inflammation and cancer. Understanding these pathways is fundamental to identifying relevant biomarkers.
Caption: Key signaling pathways modulated by andrographolide.
Biomarkers for Inflammatory Conditions
Andrographolide's potent anti-inflammatory effects make it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis (RA) and ulcerative colitis (UC).
Quantitative Data from Clinical Trials
While extensive clinical data correlating biomarker levels with andrographolide treatment response is still emerging, some studies provide valuable insights.
| Biomarker | Disease | Study Population | Andrographolide Formulation | Change in Biomarker | Clinical Outcome Correlation | Reference |
| Rheumatoid Factor (RF) | Rheumatoid Arthritis | 60 patients with active RA | ParActin® (standardized A. paniculata extract) | Significant reduction in the ParActin® group compared to placebo.[1] | Associated with a reduction in the number and total grade of swollen and tender joints.[1] | Burgos et al., 2009 |
| Immunoglobulin A (IgA) | Rheumatoid Arthritis | 60 patients with active RA | ParActin® (standardized A. paniculata extract) | Significant reduction in the ParActin® group compared to placebo.[1] | The reduction in IgA-RF is considered beneficial as it correlates with cartilage damage.[1] | Burgos et al., 2009 |
| C-Reactive Protein (CRP) | Rheumatoid Arthritis | 8 patients with various rheumatoid conditions | ParActin® (300 mg daily for 4 years) | Significant reduction noted.[1] | Associated with improvement in the number of swollen joints and overall quality of life.[1] | Innovative Rheumatology, 2013 |
| Fecal Calprotectin | Ulcerative Colitis | Preclinical models | Andrographolide derivative (AL-1) | Not yet clinically validated for andrographolide, but a strong biomarker for UC activity.[2][3] | Strongly correlates with endoscopic disease activity in UC.[3] | N/A (Preclinical/General UC) |
| TNF-α, IL-6, IL-1β | Various Inflammatory Conditions | Preclinical and limited human studies | Andrographolide or A. paniculata extract | Consistent reduction in preclinical models.[4] | Reduction in these pro-inflammatory cytokines is a primary mechanism of andrographolide's anti-inflammatory action.[4] | Multiple preclinical studies |
Experimental Protocols
This protocol outlines the general steps for measuring cytokine levels in patient serum using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
Caption: Workflow for cytokine measurement by ELISA.
Methodology:
-
Sample Collection and Preparation: Collect whole blood and separate serum by centrifugation. Store serum at -80°C until analysis.
-
Assay Procedure:
-
Bring all reagents and samples to room temperature.
-
Add 100 µL of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the wells multiple times with the provided wash buffer.
-
Add 100 µL of the biotinylated detection antibody to each well and incubate.
-
Wash the wells.
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark.
-
Add 50 µL of stop solution to each well.
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of the cytokines in the patient samples by interpolating their absorbance values on the standard curve.
-
NF-κB activation is a central event in inflammation and a key target of andrographolide. Its activation can be assessed by measuring the nuclear translocation of the p65 subunit.
Methodology: ELISA-based Transcription Factor Activity Assay
-
Nuclear Extract Preparation: Isolate nuclear extracts from peripheral blood mononuclear cells (PBMCs) or tissue biopsies.
-
Assay Procedure:
-
Add nuclear extracts to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.
-
Incubate to allow active NF-κB in the extract to bind to the DNA.
-
Wash to remove non-specific binding.
-
Add a primary antibody specific for the p65 subunit of NF-κB.
-
Incubate and wash.
-
Add an HRP-conjugated secondary antibody.
-
Incubate and wash.
-
Add a colorimetric substrate and measure the absorbance. The intensity of the color is proportional to the amount of activated NF-κB.
-
Biomarkers for Cancer Treatment
Andrographolide has demonstrated anti-cancer activity in a variety of preclinical models, often through the induction of apoptosis and inhibition of cell proliferation.
Potential Biomarkers and Preclinical Evidence
| Biomarker | Cancer Type | Preclinical Evidence | Rationale for Validation |
| p53 Status | Gastric Cancer, Cervical Cancer, Triple-Negative Breast Cancer | Andrographolide induces apoptosis in a p53-dependent manner and can reactivate p53 function.[5][6][7] | Patients with wild-type p53 tumors may be more likely to respond to andrographolide treatment. |
| NF-κB Activity | Luminal-like Breast Cancer | Andrographolide, a potent NF-κB inhibitor, inhibits tumor growth and metastasis in preclinical models.[8] | High NF-κB expression is correlated with breast cancer progression and metastasis.[8] |
| Death Receptor 4/5 (DR4/DR5) | Acute Lymphoblastic Leukemia | Andrographolide derivatives sensitize cancer cells to TRAIL-induced apoptosis by upregulating DR5.[9] | May predict response to combination therapy with TRAIL agonists. |
| Nrf2 Pathway Activation | General | Andrographolide activates the Nrf2 pathway, which has a dual role in cancer (protective in normal cells, can promote resistance in cancer cells).[10][11][12] | Baseline Nrf2 activity in tumors could influence treatment response. |
Experimental Protocols
Methodology:
-
Tissue Preparation: Obtain formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections, followed by heat-induced epitope retrieval.
-
Immunostaining:
-
Block endogenous peroxidase activity.
-
Incubate with a primary antibody against p53.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Apply a chromogen to visualize the antibody binding.
-
Counterstain with hematoxylin.
-
-
Scoring: Evaluate the percentage of tumor cells with nuclear p53 staining and the intensity of the staining.
Comparison with Alternatives
Currently, there are no clinically validated predictive biomarkers specifically for andrographolide treatment response. The biomarkers discussed are based on its known mechanisms of action and preclinical data. For inflammatory diseases, they are often general markers of inflammation. For cancer, they are common markers of apoptosis and cell signaling pathways. The validation of these biomarkers specifically for andrographolide would represent a significant advancement in personalizing its therapeutic use.
Future Directions
Future research should focus on:
-
Prospective clinical trials designed to correlate baseline biomarker levels and their changes during treatment with clinical outcomes.
-
Discovery of novel biomarkers through transcriptomic, proteomic, and metabolomic approaches.
-
Development of standardized and validated assays for the most promising biomarkers to ensure reproducibility and reliability across different laboratories.
By systematically validating these and other potential biomarkers, the clinical development and application of andrographolide can be significantly enhanced, ultimately leading to more effective and personalized treatments for patients.
References
- 1. paractin.com [paractin.com]
- 2. Fecal calprotectin assay performs well as biomarker for measurement of ulcerative colitis disease activity - Mayo Clinic [mayoclinic.org]
- 3. Clinical value of fecal calprotectin in determining disease activity of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Andrographolide, a natural anti-inflammatory agent: An Update [frontiersin.org]
- 5. Andrographolide Induces Apoptosis in Gastric Cancer Cells through Reactivation of p53 and Inhibition of Mdm-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Andrographolide suppresses triple-negative breast cancer proliferation through the p53/CDK1 axis: a multiscale analysis combining network pharmacology and machine learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Andrographolide Suppresses the Growth and Metastasis of Luminal-Like Breast Cancer by Inhibiting the NF-κB/miR-21-5p/PDCD4 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. Andrographolide protects chondrocytes from oxidative stress injury by activation of the Keap1-Nrf2-Are signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Regulation of the NRF2 transcription factor by andrographolide and organic extracts from plant endophytes - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword: Andrographolide's Efficacy and Variability in Cancer Cell Lines
A Comparative Analysis of Andrographolide's Bioactivity Reveals Both Consistent Anti-Cancer Effects and Significant Cell Line-Dependent Variations.
Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from the "King of Bitters," Andrographis paniculata, has garnered significant attention in the scientific community for its potent anti-inflammatory and anticancer properties.[1][2][3][4] Extensive research has demonstrated its ability to impede cancer cell proliferation, induce programmed cell death (apoptosis), and arrest the cell cycle across a spectrum of cancer types.[5][6][7] However, a closer examination of the existing literature reveals a critical aspect for researchers and drug developers: the reproducibility and consistency of andrographolide's effects are highly dependent on the specific cell line being investigated. This guide provides a comparative overview of andrographolide's performance across various cell lines, supported by experimental data and detailed protocols, to aid in the design and interpretation of future studies.
Proliferative Inhibition: A Tale of Varying Sensitivities
One of the most fundamental metrics for assessing the anticancer potential of a compound is its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. A review of published data indicates that andrographolide exhibits a wide range of IC50 values across different cancer cell lines, highlighting a differential sensitivity to its cytotoxic effects.
For instance, in breast cancer, the MCF-7 and MDA-MB-231 cell lines show a time-dependent response to andrographolide, with IC50 values decreasing with longer exposure times.[8][9] Similarly, various other cancer cell lines, including those from colon, leukemia, and glioblastoma, have been shown to be susceptible to andrographolide, albeit with varying degrees of sensitivity.[10][11][12] This variability underscores the importance of cell line selection in preclinical studies and suggests that the genetic and phenotypic landscape of a cancer cell can significantly influence its response to andrographolide.
| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 24 | 63.19 ± 0.03 | [8][9] |
| 48 | 32.90 ± 0.02 | [8][9] | ||
| 72 | 31.93 ± 0.04 | [8][9] | ||
| MDA-MB-231 | Breast Cancer | 24 | 65 ± 0.02 | [9] |
| 48 | 37.56 ± 0.03 | [9] | ||
| 72 | 30.56 ± 0.03 | [9] | ||
| Jurkat | T-cell Acute Lymphoblastic Leukemia | - | 5.0 | [12] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | - | 11.3 | [12] |
| Nalm-6 | B-cell Acute Lymphoblastic Leukemia | - | 15.9 | [12] |
| DBTRG-05MG | Human Glioblastoma | 72 | 13.95 | [11] |
| SiHa | Cervical Cancer | 48 | 85.59 | [6] |
| CaSki | Cervical Cancer | 48 | 87.52 | [6] |
| C33A | Cervical Cancer | 48 | 96.05 | [6] |
| PC-3 | Prostate Cancer | 48 | 26.42 | [13] |
Induction of Apoptosis: A Common End with Diverse Triggers
A hallmark of an effective anticancer agent is its ability to induce apoptosis. Andrographolide has been consistently shown to trigger this process in a variety of cancer cells.[6][12][14][15] However, the extent of apoptosis and the underlying molecular mechanisms can differ between cell lines.
For example, in human glioblastoma DBTRG-05MG cells, andrographolide treatment led to a significant increase in the apoptotic cell population in a concentration-dependent manner.[11] Similarly, in HPV16-positive cervical cancer cell lines (SiHa and CaSki), andrographolide induced both early and late apoptosis.[6] These findings suggest that while apoptosis is a common outcome of andrographolide treatment, the specific signaling cascades leading to it may be cell-context specific.
| Cell Line | Cancer Type | Treatment Concentration (µM) | Treatment Time (h) | Apoptotic Cells (%) | Reference |
| DBTRG-05MG | Human Glioblastoma | 13.95 | 72 | 5.2 | [11] |
| 27.9 | 72 | 16.5 | [11] | ||
| SiHa | Cervical Cancer | Sub-cytotoxic concentration | - | 18.7 ± 0.50 | [6] |
| 2x Sub-cytotoxic concentration | - | 35.9 ± 0.45 | [6] |
Unraveling the Mechanisms: Key Signaling Pathways
The diverse effects of andrographolide across different cell lines can be attributed to its modulation of multiple intracellular signaling pathways that are crucial for cancer cell survival and proliferation.[1][2][16] Among the most frequently implicated pathways are NF-κB, JAK/STAT, PI3K/AKT/mTOR, and MAPK.
The inhibition of the NF-κB pathway, a key regulator of inflammation and cell survival, appears to be a central mechanism of andrographolide's action in many cancer types.[5][17][18] Similarly, its ability to interfere with the JAK/STAT and PI3K/AKT/mTOR pathways disrupts critical signals that drive cell growth and proliferation.[5][16]
Figure 1. Andrographolide inhibits multiple signaling pathways.
Experimental Corner: Protocols for Reproducible Research
To ensure the reproducibility and comparability of findings, adherence to standardized experimental protocols is paramount. Below are summaries of commonly employed methods for assessing the effects of andrographolide on cancer cell lines.
Cell Viability Assay (MTT/WST-1)
This assay is a cornerstone for determining the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/ml) and allowed to adhere overnight.[19]
-
Treatment: Cells are treated with a range of andrographolide concentrations for specific time periods (e.g., 24, 48, 72 hours).[8][11]
-
Reagent Addition: After incubation, a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 is added to each well.[19][20]
-
Incubation and Measurement: Following another incubation period, the formazan (B1609692) product is solubilized, and the absorbance is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
Figure 2. Workflow for a typical cell viability assay.
Apoptosis Assay (Flow Cytometry)
Flow cytometry with Annexin V and Propidium Iodide (PI) staining is a quantitative method to assess apoptosis.
-
Cell Treatment: Cells are treated with andrographolide at desired concentrations and time points.
-
Harvesting: Both adherent and floating cells are collected.
-
Staining: Cells are washed and resuspended in Annexin V binding buffer, followed by the addition of Annexin V-FITC and PI.
-
Analysis: The stained cells are analyzed by a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.[6]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding, then incubated with primary antibodies specific to the target proteins (e.g., p-AKT, NF-κB p65), followed by incubation with secondary antibodies.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
Conclusion: A Call for Context-Specific Investigation
Andrographolide undoubtedly holds significant promise as an anticancer agent. Its ability to inhibit proliferation and induce apoptosis across a wide range of cancer cell lines is well-documented. However, the variability in its efficacy, as evidenced by the diverse IC50 values and apoptotic responses, highlights the critical need for researchers to consider the specific cellular context in their investigations. The differential expression of key signaling proteins and the unique genetic makeup of each cell line likely contribute to these observed differences. Future research should focus on elucidating the molecular determinants of sensitivity and resistance to andrographolide, which will be instrumental in identifying patient populations most likely to benefit from this natural compound and in guiding its development as a targeted cancer therapeutic.
References
- 1. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Andrographolide, a natural anti-inflammatory agent: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological properties of andrographolide, an active ingredient of Andrographis Paniculata: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. mdpi.com [mdpi.com]
- 7. The role of andrographolide as a potential anticancer agent against gastric cancer cell lines: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Andrographolide Exhibits Anticancer Activity against Breast Cancer Cells (MCF-7 and MDA-MB-231 Cells) through Suppressing Cell Proliferation and Inducing Cell Apoptosis via Inactivation of ER-α Receptor and PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthetic Modifications of Andrographolide Targeting New Potential Anticancer Drug Candidates: A Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway [mdpi.com]
- 12. Andrographolide drives dual apoptosis and ferroptosis via caspase-3 and FACL4 in T-ALL cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitory Effects Of Andrographolide In Pc-3 Cell Line And The Induction Of Apoptosis Via The Involvement Of Caspases 3, 8 And 9 [erepo.usm.my]
- 14. Apoptosis Inducing Effect of Andrographolide on TD-47 Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iv.iiarjournals.org [iv.iiarjournals.org]
- 16. Targeting signaling pathways with andrographolide in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Andrographolide, an Anti-Inflammatory Multitarget Drug: All Roads Lead to Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Andrographolide demonstrates anti-proliferative activity in oral cancer by promoting apoptosis, the programmed cell death process - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Andrographolide Induces G2/M Cell Cycle Arrest and Apoptosis in Human Glioblastoma DBTRG-05MG Cell Line via ERK1/2 /c-Myc/p53 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Andrographolide in Clinical Trials: A Comparative Meta-Analysis for Researchers
An evidence-based guide for researchers, scientists, and drug development professionals on the clinical efficacy and mechanisms of andrographolide (B1667393), with a focus on its application in upper respiratory tract infections.
Andrographolide, a labdane (B1241275) diterpenoid derived from the plant Andrographis paniculata, has garnered significant attention for its therapeutic potential, particularly in the management of upper respiratory tract infections (URTIs). This guide provides a comprehensive meta-analysis of clinical trials involving andrographolide, comparing its performance against alternative treatments and elucidating its molecular mechanisms of action.
Efficacy in Upper Respiratory Tract Infections: A Quantitative Comparison
Multiple systematic reviews and meta-analyses have concluded that Andrographis paniculata, standardized for its andrographolide content, is superior to placebo in alleviating the symptoms of uncomplicated URTIs.[1][2][3] The collective evidence from numerous randomized controlled trials (RCTs) demonstrates a significant reduction in the severity of symptoms such as cough, sore throat, and nasal discharge.[4]
| Treatment Comparison | Outcome Measure | Result | 95% Confidence Interval (CI) | p-value | Citation(s) |
| Andrographolide vs. Placebo | Overall Symptom Severity (Standardized Mean Difference) | -0.39 (for cough), -1.13 (for sore throat) | [-0.67, -0.10] (cough), [-1.37, -0.89] (sore throat) | <0.05 | [4] |
| Symptom Severity Score (Mean Difference) | 10.85 points lower with Andrographolide | [10.36, 11.34] | <0.0001 | [2][3] | |
| Total Recovery | 67.5% (Andrographolide) vs. 36% (Placebo) | Not Reported | <0.05 | [3] | |
| Days of Sick Leave | 0.96 (Andrographolide) vs. 0.21 (Placebo) | Not Reported | <0.03 | [3] | |
| Andrographolide vs. Paracetamol | Eradication of Fever at Day 3 | 68.1% (High-dose Andrographolide) vs. 67.3% (Paracetamol) | Not Reported | <0.0001 | [3][5] |
| Eradication of Sore Throat at Day 3 | 29.7% (High-dose Andrographolide) vs. 30.6% (Paracetamol) | Not Reported | =0.001 | [3][5] |
Table 1: Summary of Efficacy Data from Meta-Analyses of Andrographolide for Upper Respiratory Tract Infections.
Head-to-Head Comparisons and Alternative Treatments
Direct comparisons with conventional over-the-counter medications are crucial for positioning andrographolide in a clinical context. One study directly compared high-dose Andrographis paniculata (equivalent to 360mg/day andrographolide) with paracetamol for pharyngotonsillitis. The results indicated that high-dose andrographolide was comparable to paracetamol in reducing fever and sore throat by day 3.[3][5] By day 7, there were no significant differences in clinical effects between the groups.[5]
Nonsteroidal anti-inflammatory drugs (NSAIDs) are another common treatment for URTI symptoms. While direct meta-analyses comparing andrographolide to NSAIDs for URTIs are limited, understanding their respective mechanisms is informative. Andrographolide's broad anti-inflammatory action, primarily through the inhibition of the NF-κB pathway, presents a different mechanistic approach compared to the cyclooxygenase (COX) inhibition of NSAIDs.
Safety and Tolerability Profile
Andrographolide is generally considered safe for short-term use. A systematic review and meta-analysis of safety data found that while non-serious adverse events (AEs) were common, serious AEs were very rare.[6] The most frequently reported non-serious AEs are gastrointestinal and skin-related.[6] Another meta-analysis focusing on andrographolide derivative injections noted a low incidence of adverse drug reactions (ADRs), though rare cases of life-threatening anaphylaxis have been reported, warranting caution with intravenous formulations.[7]
| Adverse Event Profile | Incidence | Details | Citation(s) |
| Oral Andrographolide | |||
| Serious Adverse Events | 0.02 per 1000 patients | Pooled incidence from RCTs | [6] |
| Non-Serious Adverse Events | 102.6 per 1000 patients | Pooled incidence from RCTs; primarily gastrointestinal and skin disorders | [6] |
| Andrographolide Derivative Injections | |||
| Overall Adverse Drug Reactions | 3.69% - 5.48% | Incidence varied by specific derivative | [7] |
| Life-Threatening Anaphylaxis | Rare | Three reported fatalities in the reviewed studies | [7] |
Table 2: Summary of Safety Data for Andrographolide Preparations.
Experimental Protocols in Andrographolide Clinical Trials
The clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below is a summary of a typical experimental protocol for an uncomplicated URTI trial.
1. Study Design:
-
Design: Randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adults and/or children with a recent onset of URTI symptoms (typically within 48-72 hours).
-
Inclusion Criteria: Presence of a minimum number of URTI symptoms (e.g., cough, sore throat, nasal congestion, headache, fever).
-
Exclusion Criteria: Signs of severe or complicated respiratory infection, known immunodeficiency, recent use of antibiotics or other medications that could affect symptoms.
2. Intervention and Control:
-
Intervention Group: Standardized extract of Andrographis paniculata in oral form (capsules or tablets), with a specified daily dose of andrographolide (e.g., 60 mg/day).
-
Control Group: Placebo identical in appearance, taste, and smell to the intervention.
-
Rescue Medication: In some trials, paracetamol was provided as a rescue medication for fever or severe pain, with the number of tablets used being a secondary outcome.
3. Outcome Measures:
-
Primary Outcome: Change in a composite symptom score from baseline to a specified time point (e.g., day 3 or 5). Symptom severity is often assessed using a visual analog scale (VAS) or a Likert-type scale (e.g., Modified Jackson Score).[7][8]
-
Secondary Outcomes:
-
Duration of symptoms (time to resolution).
-
Number of sick leave days.
-
Proportion of patients achieving complete recovery.
-
Use of rescue medication.
-
Adverse events.
-
4. Randomization and Blinding:
-
Randomization: A central, computer-generated randomization schedule is typically used to allocate participants to treatment groups.
-
Blinding: Both participants and investigators are blinded to the treatment allocation.
5. Statistical Analysis:
-
The primary analysis is usually an intention-to-treat (ITT) analysis.
-
The mean difference or standardized mean difference in symptom scores between the treatment and placebo groups is calculated.
-
For dichotomous outcomes (e.g., complete recovery), odds ratios or risk ratios are calculated.
Molecular Mechanisms: Signaling Pathway Modulation
Andrographolide exerts its anti-inflammatory effects by modulating several key signaling pathways. The most well-documented of these is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response.
NF-κB Signaling Pathway
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Pro-inflammatory stimuli, such as viral or bacterial components, lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Andrographolide has been shown to inhibit NF-κB activation at multiple levels.[9][10]
Other Key Signaling Pathways
In addition to the NF-κB pathway, evidence suggests that andrographolide also modulates other signaling cascades involved in inflammation and immune response, including:
-
JAK/STAT Pathway: Andrographolide can inhibit the phosphorylation of Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs), which are crucial for cytokine signaling.[9][11] By blocking this pathway, andrographolide can reduce the cellular response to pro-inflammatory cytokines.
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is involved in cell survival, proliferation, and inflammation. Andrographolide has been shown to inhibit this pathway, which can contribute to its anti-inflammatory and pro-apoptotic effects in certain contexts.[9][12][13]
Conclusion and Future Directions
The meta-analyses of clinical trials provide robust evidence for the efficacy and safety of andrographolide in the symptomatic treatment of uncomplicated upper respiratory tract infections. Its performance is comparable to paracetamol in some respects and it offers a distinct, multi-target anti-inflammatory mechanism of action. For researchers and drug development professionals, andrographolide represents a promising natural compound for the development of novel therapies for inflammatory conditions.
Future research should focus on:
-
Large-scale, high-quality randomized controlled trials with active comparators, such as NSAIDs, to better define its clinical positioning.
-
Further elucidation of its molecular mechanisms of action to identify novel therapeutic targets.
-
Standardization of andrographolide content in herbal preparations to ensure consistent clinical outcomes.
-
Exploration of the therapeutic potential of andrographolide in other inflammatory and infectious diseases.
References
- 1. Andrographis paniculata in the treatment of upper respiratory tract infections: a systematic review of safety and efficacy - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Andrographis paniculata in the symptomatic treatment of uncomplicated upper respiratory tract infection: systematic review of randomized controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Planta Medica / Volltext [thieme-connect.com]
- 6. Safety of Andrographis paniculata: A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for a randomised, single-blind, two-arm, parallel-group controlled trial of the efficacy of rhinothermy delivered by nasal high flow therapy in the treatment of the common cold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Randomised controlled trial of rhinothermy for treatment of the common cold: a feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Study on the mechanism of andrographolide activation [frontiersin.org]
- 10. Study on the mechanism of andrographolide activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Andrographolide inhibits influenza A virus-induced inflammation in a murine model through NF-κB and JAK-STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Andrographolide as a Multi-Target Therapeutic Agent in Diabetic Nephropathy: Insights into STAT3/PI3K/Akt Pathway Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of TNF-α-Induced Inflammation by andrographolide via down-regulation of the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Andrographolide: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Andrographolide (B1667393), tailored for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory practices.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle Andrographolide with appropriate personal protective equipment (PPE). Andrographolide powder can cause skin and serious eye irritation, and may cause respiratory irritation[1][2].
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves that have been inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices[1].
-
Eye Protection: Use safety glasses or goggles tested and approved under government standards such as NIOSH (US) or EN 166 (EU)[1].
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved N95 or P1 dusk mask[3].
-
Protective Clothing: Wear appropriate protective clothing to prevent skin contact[4].
Step-by-Step Disposal Protocol for Andrographolide Waste
The primary principle for the disposal of Andrographolide is to treat it as chemical waste. It must not be disposed of with household garbage or allowed to enter sewage systems or waterways[2].
-
Segregation of Waste:
-
Spill Management:
-
Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal[1][4].
-
Clean the spill area with an appropriate solvent (e.g., ethanol, methanol) and then wash with soap and water. All cleaning materials should be disposed of as hazardous waste.
-
Ensure the area is well-ventilated during cleanup[1].
-
Disposal of Contaminated Packaging:
-
Final Disposal:
-
Dispose of the sealed waste container through an authorized hazardous or special waste collection point[4].
-
The disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations[1]. The recommended method for chemical waste is high-temperature incineration by a licensed facility[5].
-
Quantitative Data
The following table summarizes the available toxicological data for Andrographolide. Specific quantitative limits for disposal have not been established; therefore, all quantities should be handled as chemical waste.
| Data Point | Value | Species | Source |
| Oral TDLO | 50 ml/kg | Mouse | [2] |
| Intraperitoneal LD50 | 11,460 mg/kg | Mouse | [2] |
| Bioavailability (Oral) | 1.19% | Rat | [6] |
| Maximum Plasma Concentration | 1 µM (after 50 mg/kg oral dose) | Rat | [6] |
| Time to Max Concentration | 30 minutes | Rat | [6] |
Experimental Protocols
Specific experimental protocols for the disposal of Andrographolide are not detailed in the available literature. The standard procedure is to follow the guidelines for chemical waste disposal as outlined above and detailed in the substance's Safety Data Sheet (SDS). Researchers should consult their institution's Environmental Health and Safety (EHS) department for specific local requirements.
Visualized Workflows and Pathways
To further clarify the disposal process and a relevant biological pathway for researchers, the following diagrams are provided.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. gloryfoodinc.com [gloryfoodinc.com]
- 4. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. Bioavailability of andrographolide and protection against carbon tetrachloride-induced oxidative damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Andropanolide
Essential Safety and Handling Guide for Andrographolide
This guide provides immediate, essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling Andrographolide. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.
Andrographolide is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against exposure. The following table summarizes the required equipment for handling Andrographolide.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against dust particles and splashes that can cause serious eye irritation.[1] Use equipment tested and approved under standards like NIOSH (US) or EN 166 (EU).[1] |
| Body Protection | Laboratory coat or a disposable, impermeable gown with a closed front and long sleeves. | Protects against contamination of personal clothing and skin. The type of body protection should be chosen based on the concentration and amount of the substance being handled.[1] |
| Respiratory Protection | Use only in a well-ventilated area. A NIOSH-approved respirator (e.g., N95 dust mask) may be necessary if dust is generated and ventilation is inadequate. | To prevent inhalation of dust, which may cause respiratory irritation.[1] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for safely handling Andrographolide from preparation to disposal.
Preparation and Planning
-
Consult the Safety Data Sheet (SDS): Before beginning any work, thoroughly review the product-specific SDS.
-
Designate a Work Area: All handling of Andrographolide powder should occur in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[1]
-
Assemble Materials: Ensure all necessary PPE is clean, in good condition, and readily available.
-
Prepare for Emergencies: Locate the nearest eyewash station and safety shower. Ensure a spill kit is stocked and accessible.
Handling and Experimental Use
-
Donning PPE: Put on all required PPE as specified in the table above before entering the designated handling area.
-
Weighing and Transfer:
-
General Hygiene:
Emergency and First Aid Procedures
| Exposure Route | First Aid Protocol |
| Inhalation | Immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention. |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation persists, get medical help.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[1] |
Spill Management
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Wearing full PPE, sweep up the spilled solid material. Avoid creating dust.[1] Place the material into a suitable, closed, and labeled container for disposal.[1]
-
Decontamination: Clean the spill area thoroughly.
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure safety.
-
Unused Product: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains.[1]
-
Contaminated Materials: All disposable items that have come into contact with Andrographolide, such as gloves, bench paper, and pipette tips, should be considered hazardous waste.
Safe Handling Workflow
The following diagram illustrates the logical workflow for handling Andrographolide safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
